molecular formula C10H16 B14801438 (+)-2-Pinene

(+)-2-Pinene

Cat. No.: B14801438
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-DTWKUNHWSA-N
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Description

(+)-2-Pinene, also known as (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene, is a key chiral enantiomer of alpha-pinene, a fundamental monoterpene and a major component of turpentine . It is a colorless, oily liquid that is practically insoluble in water but soluble in oils and ethanol . As the most abundant terpenoid in nature, it is a major volatile organic compound released by coniferous trees and is also found in a variety of other plants including rosemary, sage, and citrus peels . This compound serves as a versatile building block in organic synthesis and is valued for its diverse pharmacological activities, making it a significant compound for research and development . This compound exhibits a wide spectrum of documented biological and pharmacological activities, positioning it as a valuable compound for multiple research fields. Its main applications and mechanisms of action include: • Antimicrobial & Resistance Modulation : It demonstrates antibacterial properties and has been shown to modulate antibiotic resistance, significantly reducing the minimum inhibitory concentration (MIC) of ciprofloxacin and erythromycin against pathogens like Campylobacter jejuni ,--potentially by affecting antimicrobial efflux systems . It also exhibits antifungal activity against Candida species . • Anticancer Activity : The compound induces apoptotic cell death via caspase activation in human ovarian cancer cells and can cause G2/M cell cycle arrest in human hepatoma cell lines . • Anti-inflammatory and Neuroprotective Effects : It has shown anti-inflammatory effects by inhibiting pro-inflammatory pathways and may inhibit acetylcholinesterase activity, suggesting potential for supporting cognitive function . Studies also indicate neuroprotective, anxiolytic, and anticonvulsant effects . • Chemical Synthesis & Biofuels : It is an essential intermediate in the synthesis of fragrances, flavors, and chiral reagents for asymmetric synthesis . Furthermore, pinene dimers are investigated for their high heating value, making them promising candidates for advanced biofuels, such as jet fuel alternatives . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

GRWFGVWFFZKLTI-DTWKUNHWSA-N

Isomeric SMILES

CC1=CC[C@H]2C[C@H]1C2(C)C

Canonical SMILES

CC1=CCC2CC1C2(C)C

Origin of Product

United States

Foundational & Exploratory

(+)-α-pinene nomenclature and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-α-Pinene: Nomenclature, Structure, and Biological Activity

Introduction

α-Pinene is a bicyclic monoterpene, a class of organic compounds prevalent in nature, particularly as a major constituent of turpentine (B1165885) and the essential oils of many coniferous trees, such as pine and rosemary.[1][2][3] It exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. The (+)-isomer, formally designated as (1R,5R)-(+)-α-pinene, is more commonly found in North America, while the (-)-isomer is more abundant in Europe.[1][2] This guide provides a comprehensive technical overview of the nomenclature, detailed chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and its role in key biological signaling pathways, tailored for professionals in research and drug development.

Nomenclature and Chemical Identifiers

The systematic naming and identification of (+)-α-pinene are crucial for unambiguous scientific communication. The compound is registered under various identifiers across multiple chemical databases.

IdentifierValue
IUPAC Name (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
Molecular Formula C₁₀H₁₆[4][5]
CAS Number 7785-70-8
Racemic CAS Number 80-56-8[2]
ChEBI ID CHEBI:28261[2]
PubChem CID 440968[2]
Synonyms (+)-2-Pinene, (1R,5R)-α-Pinene

Chemical Structure and Stereochemistry

α-Pinene possesses a distinctive bicyclo[3.1.1]hept-2-ene skeleton, which features a strained four-membered ring fused to a six-membered ring.[2][6] This strained structure is a key contributor to its chemical reactivity.[2] The molecule contains two chiral centers at the bridgehead carbons, C-1 and C-5.[6] The (+)-enantiomer has the (1R,5R) stereochemical configuration.[1][7]

Caption: 2D Structure of α-Pinene with IUPAC Numbering.

Physicochemical Properties

The physical and chemical properties of α-pinene are well-documented. It is a colorless liquid with a characteristic turpentine-like odor.[4][8] It is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][9]

PropertyValueReference(s)
Molecular Weight 136.24 g/mol [5][8]
Appearance Clear colorless liquid[4][5]
Boiling Point 155-156 °C (311-313 °F)[2][10]
Melting Point -62.8 to -64 °C (-81 to -83 °F)[2][5]
Density 0.858 g/mL at 20-25 °C[2][8][10]
Flash Point 31-33 °C (88-91 °F)[5][8]
Refractive Index n20/D 1.465[10]
Vapor Density 4.7 (relative to air)[8][11]

Experimental Protocols

Isolation and Purification

α-Pinene is primarily isolated from natural sources, most notably turpentine oil derived from pine trees.[12] A general workflow involves extraction followed by purification to separate α-pinene from other terpenes like β-pinene and camphene.[13]

Protocol 1: Steam Distillation for Essential Oil Extraction [14] This method is effective for extracting volatile oils from plant material.

  • Preparation : Coarsely chop fresh plant material (e.g., pine needles) to increase the surface area.

  • Apparatus Setup : Assemble a steam distillation unit. Place the plant material in the biomass flask and fill the boiling flask with distilled water.

  • Distillation : Heat the water to generate steam, which passes through the plant material, vaporizing the essential oils.

  • Condensation : The mixture of steam and oil vapor is cooled in a condenser, returning to a liquid state.

  • Separation : The condensate is collected in a separator. The less dense essential oil forms a layer above the aqueous phase (hydrosol) and can be separated using a separatory funnel.

  • Drying : Remove residual water from the collected oil using an anhydrous drying agent like sodium sulfate.

Protocol 2: Fractional Distillation for α-Pinene Purification [12][13] This technique separates compounds based on differences in their boiling points.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column to enhance separation efficiency.

  • Distillation : Gently heat the crude essential oil or turpentine. The component with the lower boiling point (α-pinene, ~156°C) will vaporize first, rise through the column, and condense for collection.[5][15]

  • Fraction Collection : Collect the distillate in separate fractions. Monitor the temperature at the top of the column; a stable temperature indicates the distillation of a pure component. The fraction collected around 156°C will be enriched in α-pinene.[15] Vacuum distillation is often preferred to prevent thermal degradation of terpenes.[14]

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Input Crude Essential Oil Crude Essential Oil Steam Distillation->Crude Essential Oil Output Fractional Distillation Fractional Distillation Crude Essential Oil->Fractional Distillation Input Purified α-Pinene Purified α-Pinene Fractional Distillation->Purified α-Pinene Output GC-MS / FT-IR GC-MS / FT-IR Purified α-Pinene->GC-MS / FT-IR Analysis Structural Confirmation\n& Purity Assessment Structural Confirmation & Purity Assessment GC-MS / FT-IR->Structural Confirmation\n& Purity Assessment Result

Caption: General workflow for isolation and analysis of α-pinene.
Characterization Techniques

The identity and purity of isolated α-pinene are confirmed using various analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a primary method for separating volatile compounds and identifying them based on their mass spectra and retention times.[4][16]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the functional groups present in the molecule. For α-pinene, characteristic peaks include C-H stretching from the alkene (=C-H) at ~3070 cm⁻¹ and from alkanes between 2820-2980 cm⁻¹.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.[4]

Biological Activity and Signaling Pathways

α-Pinene has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating key cellular signaling pathways.[2][3][18]

Anti-Inflammatory Pathway

α-Pinene exhibits anti-inflammatory properties by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in macrophages.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators. α-Pinene intervenes by inhibiting the phosphorylation of MAPKs and preventing the activation of NF-κB, thereby reducing the expression of inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2).[3]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPKs MAPKs TLR4->MAPKs NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPKs->Inflammation NFkB->Inflammation AP (+)-α-Pinene AP->MAPKs Inhibits AP->NFkB Inhibits

Caption: Anti-inflammatory action of α-pinene via MAPK/NF-κB.
Anticancer and Apoptotic Pathways

Research indicates that α-pinene can induce apoptosis (programmed cell death) in various cancer cell lines.[19][20] One proposed mechanism involves the induction of oxidative stress and modulation of the PI3K/AKT/NF-κB signaling pathway.[20] Additionally, α-pinene has been shown to enhance the anticancer activity of Natural Killer (NK) cells by stimulating the ERK and AKT phosphorylation pathways, leading to increased cytotoxicity against tumor cells.[18]

G AP (+)-α-Pinene ROS ↑ Oxidative Stress (ROS) AP->ROS PI3K PI3K AP->PI3K Inhibits Apoptosis Apoptosis ROS->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation

Caption: Apoptosis induction by α-pinene via PI3K/AKT/NF-κB.

Conclusion

(+)-α-Pinene is a naturally abundant monoterpene with a well-defined chemical structure and a diverse range of biological activities. Its anti-inflammatory and anticancer properties, mediated through critical cellular signaling pathways, make it a compound of significant interest for pharmacological research and drug development. The established protocols for its isolation and characterization provide a solid foundation for further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists and researchers exploring the multifaceted applications of this important natural product.

References

The Natural Occurrence and Biosynthesis of (+)-2-Pinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene, a bicyclic monoterpene, is a widely distributed natural product renowned for its characteristic pine aroma. It is a key component of the essential oils of numerous plant species and plays a significant role in plant defense mechanisms. Beyond its role in nature, (+)-α-pinene has garnered considerable interest in the pharmaceutical and chemical industries due to its diverse biological activities and its utility as a chiral starting material for the synthesis of other valuable compounds. This technical guide provides an in-depth overview of the natural occurrence of (+)-α-pinene, its biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and enzymatic synthesis.

Natural Occurrence of (+)-2-Pinene

(+)-α-Pinene is predominantly found in the essential oils of coniferous trees, particularly those belonging to the Pinus and Picea genera.[1] The enantiomeric distribution of α-pinene can vary geographically, with the (+)-enantiomer being more prevalent in North American pine species.[2] It is also a significant constituent of the essential oil of rosemary (Rosmarinus officinalis) and other aromatic plants.[2] The concentration of (+)-α-pinene can vary depending on the plant species, tissue type, geographical location, and environmental conditions.

Quantitative Data on (+)-α-Pinene Occurrence
Plant SpeciesPlant Part(+)-α-Pinene Concentration (% of Essential Oil)Enantiomeric Excess (% ee of (+)-α-pinene)Reference(s)
Pinus taeda (Loblolly Pine)Needles/Twigs36.61 - 42.48%Predominantly (+)[3]
Pinus ponderosa (Ponderosa Pine)Needles3.6 - 9.6% (some studies report up to 38.93%)Variable[4][5]
Pinus sylvestris (Scots Pine)NeedlesHigh, with a positive enantiomeric excess of (+)High[6]
Rosmarinus officinalis (Rosemary)Leaves12.3 - 45.10%Not specified

Biosynthesis of this compound

The biosynthesis of (+)-α-pinene begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). The key enzymatic step is the cyclization of GPP, catalyzed by the enzyme (+)-α-pinene synthase. This enzyme facilitates a complex carbocationic rearrangement cascade, ultimately leading to the formation of the bicyclic structure of (+)-α-pinene.

Signaling Pathway for (+)-α-Pinene Biosynthesis

Biosynthesis_of_Plus_Alpha_Pinene Biosynthesis of (+)-α-Pinene cluster_enzyme Enzyme-Catalyzed Steps GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) Intermediate GPP->LPP Isomerization Enzyme (+)-α-Pinene Synthase Pinanyl_Cation Pinanyl Cation Intermediate LPP->Pinanyl_Cation Cyclization Plus_Alpha_Pinene (+)-α-Pinene Pinanyl_Cation->Plus_Alpha_Pinene Deprotonation

Caption: Biosynthetic pathway of (+)-α-Pinene from Geranyl Pyrophosphate.

Experimental Protocols

Extraction of (+)-α-Pinene from Plant Material

Objective: To extract the essential oil containing (+)-α-pinene from plant material (e.g., pine needles, rosemary leaves) using steam distillation.

Methodology: Steam Distillation

  • Apparatus:

    • Steam generator (or boiling flask)

    • Biomass flask

    • Condenser

    • Receiving vessel (e.g., separatory funnel or Florentine flask)

    • Heating source (e.g., heating mantle)

  • Procedure:

    • Fresh plant material (e.g., 100 g of pine needles) is coarsely chopped to increase the surface area.

    • The chopped material is placed in the biomass flask.

    • Steam is generated in a separate flask and passed through the plant material.

    • The steam and volatilized essential oils are passed through a condenser to cool and liquefy.

    • The condensate (a mixture of water and essential oil) is collected in the receiving vessel.

    • Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected. For oils less dense than water, the oil layer will be on top.

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Steam_Distillation_Workflow Steam Distillation Workflow Start Start: Fresh Plant Material Chop Chop Plant Material Start->Chop Load Load into Biomass Flask Chop->Load Steam Introduce Steam Load->Steam Condense Condense Vapor Steam->Condense Separate Separate Oil and Water Condense->Separate Dry Dry Essential Oil Separate->Dry End End: Purified Essential Oil Dry->End

Caption: Workflow for essential oil extraction via steam distillation.

Quantification and Chiral Analysis of (+)-α-Pinene by GC-MS

Objective: To determine the concentration and enantiomeric excess of (+)-α-pinene in an essential oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM).

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., methylene (B1212753) chloride or hexane) to a concentration of approximately 4 mg/mL.

  • GC-MS Conditions (Example):

    • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).

    • Oven Temperature Program: Isothermal at 50 °C.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant pressure (e.g., 30 psi).

    • Injection Volume: 1 µL with a split ratio of 80:1.

    • Detector (MS): Scan mode from m/z 40-300.

  • Data Analysis:

    • Identify the peaks for (+)-α-pinene and (-)-α-pinene by comparing their retention times to those of authentic standards.

    • Quantify the amount of each enantiomer by integrating the peak areas.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([(+)-α-pinene] - [(-)-α-pinene]) / ([(+)-α-pinene] + [(-)-α-pinene])] x 100

Heterologous Expression and Purification of (+)-α-Pinene Synthase

Objective: To produce and purify recombinant (+)-α-pinene synthase for in vitro studies.

Methodology: Expression in E. coli and Affinity Chromatography

  • Cloning and Expression:

    • The gene encoding (+)-α-pinene synthase (e.g., from Pinus taeda) is cloned into an expression vector (e.g., pET vector) with a polyhistidine (His)-tag.[1][7]

    • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.

  • Purification:

    • Harvest the E. coli cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged (+)-α-pinene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

Protein_Purification_Workflow His-tagged Protein Purification Workflow Start Start: E. coli Culture with Expressed Protein Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Load Load Supernatant onto Ni-NTA Column Clarify->Load Wash Wash Column Load->Wash Elute Elute His-tagged Protein Wash->Elute Analyze Analyze Purity (SDS-PAGE) Elute->Analyze End End: Purified (+)-α-Pinene Synthase Analyze->End

Caption: Workflow for the purification of His-tagged (+)-α-pinene synthase.

Enzyme Assay for (+)-α-Pinene Synthase

Objective: To determine the enzymatic activity and kinetic parameters of purified (+)-α-pinene synthase.

Methodology: In Vitro Enzyme Assay and GC-MS Analysis

  • Assay Components:

    • Purified (+)-α-pinene synthase

    • Substrate: Geranyl pyrophosphate (GPP)

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

    • Organic Solvent for extraction: Hexane (B92381) or Pentane (B18724)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and varying concentrations of GPP (e.g., 0.5 µM to 50 µM for determining Km). The Km for GPP for monoterpene synthases from Pinus taeda is approximately 3 µM.[8]

    • Initiate the reaction by adding a known amount of purified (+)-α-pinene synthase to the reaction mixture.

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a solution of EDTA to chelate the Mg²⁺ ions or by vigorous vortexing with an organic solvent.

    • Extract the monoterpene products by adding an equal volume of hexane or pentane containing an internal standard (e.g., isobutylbenzene (B155976) or n-dodecane) and vortexing.

    • Separate the organic phase and analyze it by GC-MS as described in Protocol 2 to identify and quantify the (+)-α-pinene produced.

  • Kinetic Analysis:

    • Determine the initial velocity (v₀) of the reaction at each GPP concentration.

    • Plot the initial velocity against the substrate concentration.

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and biosynthesis of (+)-α-pinene. The detailed experimental protocols offer a practical resource for researchers and professionals in the fields of natural product chemistry, enzymology, and drug development. A thorough understanding of the distribution of this valuable monoterpene in nature and the mechanisms of its formation is crucial for its sustainable exploitation and the development of novel applications. The provided methodologies for extraction, analysis, and enzymatic synthesis will facilitate further research into the biological activities and synthetic potential of (+)-α-pinene.

References

Chirality and Enantiomeric Properties of alpha-Pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and enantiomeric properties of alpha-pinene, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. This document details the distinct physicochemical and pharmacological characteristics of its enantiomers, (+)-α-pinene and (-)-α-pinene, and offers insights into their synthesis, separation, and analysis.

Introduction to the Chirality of alpha-Pinene

Alpha-pinene (α-pinene) is a chiral molecule with two stereogenic centers, existing as two non-superimposable mirror images: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[1] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are key identifiers for each enantiomer. The distinct stereochemistry of each enantiomer also leads to significant differences in their biological activities, a critical consideration in drug development and pharmacology.

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Caption: Chemical structures of (+)-α-pinene and (-)-α-pinene as enantiomers.

Physicochemical and Biological Properties of α-Pinene Enantiomers

The enantiomers of α-pinene, while chemically similar, exhibit distinct properties that are crucial for their application. These differences are particularly pronounced in their biological activities.

Quantitative Data Summary

The following tables summarize key quantitative data for the enantiomers of α-pinene.

Table 1: Physicochemical Properties of α-Pinene Enantiomers

Property(+)-α-Pinene(-)-α-PineneRacemic (±)-α-Pinene
IUPAC Name (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene(1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene(±)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
CAS Number 7785-70-8[1]7785-26-4[1]80-56-8[1]
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆
Molar Mass ( g/mol ) 136.24136.24136.24
Boiling Point (°C) 155-156[2][3][4]155-156[2][3]155-156.2[3]
Density (g/mL at 20°C) 0.8591[2][3]0.8590[3]0.8582 - 0.8592[2][3]
Specific Rotation [α]D²⁰ +51.14°[3]-51.28°[3]
Refractive Index (nD²⁰) 1.4663[2][3]1.4662[3]1.4664[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of α-Pinene Enantiomers

Microorganism(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)
Candida albicans117 - 4,150[5][6]>20,000[5][6]
Cryptococcus neoformans117 - 4,150[5][6]>20,000[5][6]
Methicillin-resistant Staphylococcus aureus (MRSA)117 - 4,150[5][6]>20,000[5][6]

Note: The antimicrobial activity of (-)-α-pinene was found to be significantly lower than that of (+)-α-pinene, with no antimicrobial activity detected up to 20 mg/mL in some studies.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of α-pinene enantiomers.

Synthesis of (-)-α-Pinene from (-)-β-Pinene

This protocol describes the isomerization of (-)-β-pinene to the thermodynamically more stable (-)-α-pinene.[7]

Materials:

  • (-)-β-Pinene (high enantiomeric purity)

  • Potassium hydride (KH)

  • 3-Aminopropylamine

  • Pentane (B18724) (dry)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous calcium chloride

  • Argon or nitrogen gas (inert atmosphere)

Procedure:

  • Preparation of Potassium 3-Aminopropylamide (KAPA):

    • In a flask under an inert atmosphere, wash potassium hydride with dry pentane to remove mineral oil.

    • Add dry 3-aminopropylamine to the washed potassium hydride. Hydrogen gas will evolve.

  • Isomerization:

    • In a separate flask under an inert atmosphere, charge with purified (-)-β-pinene.

    • To the vigorously stirred (-)-β-pinene at 25°C, add the prepared KAPA solution over 15 minutes.

    • Stir the reaction mixture for 24 hours at 25°C.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Dry the organic layer with anhydrous calcium chloride.

  • Purification:

    • Decant the crude product and distill it at reduced pressure from lithium aluminum hydride to yield purified (-)-α-pinene.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol outlines a general method for the analysis of α-pinene enantiomers using chiral GC.[8][9]

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., HP-CHIRAL-20β, Rt-βDEXse).[8][10]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split injection.

  • Injector Temperature: 200-250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C (hold for 1 min).

    • Ramp: 2°C/min to 70°C (hold for 4 min).

    • Ramp: 12°C/min to 190°C (hold for 10 min).

  • Detector Temperature (FID): 220-260°C.

Procedure:

  • Sample Preparation: Dilute the α-pinene sample in a suitable solvent (e.g., methylene (B1212753) chloride, n-pentane) to an appropriate concentration (e.g., 1 µL/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on their retention times, confirmed by injecting pure standards of each enantiomer.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100

Signaling Pathway and Pharmacological Relevance

The enantiomers of α-pinene have been shown to interact with various biological targets, leading to a range of pharmacological effects. Of particular interest is the modulation of the GABAA receptor by (-)-α-pinene.

Modulation of the GABAA Receptor by (-)-α-Pinene

(-)-α-Pinene acts as a positive allosteric modulator of the GABAA receptor, potentiating the action of the inhibitory neurotransmitter GABA.[11][12] This interaction is believed to occur at the benzodiazepine (B76468) binding site.[11][12] This modulation leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which may contribute to the anxiolytic and sedative effects of (-)-α-pinene.[11]

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GABAA_Modulation cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel opens Cl_influx Increased Cl⁻ Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_R binds minus_pinene (-)-α-Pinene minus_pinene->GABA_R positively modulates (benzodiazepine site) Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of (-)-α-pinene modulation of the GABAA receptor.

Experimental and Analytical Workflow

A typical workflow for the study of α-pinene enantiomers involves several key stages, from sample acquisition to detailed analysis and biological evaluation.

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Experimental_Workflow cluster_synthesis Synthesis / Isolation cluster_purification Purification & Characterization cluster_analysis Enantiomeric Analysis cluster_bioactivity Biological Evaluation Enantio_Synth Enantioselective Synthesis Distillation Distillation Enantio_Synth->Distillation Chiral_Res Chiral Resolution of Racemate Chiral_Res->Distillation Natural_Iso Isolation from Natural Sources Natural_Iso->Distillation Chromatography Chromatography Distillation->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR) Chromatography->Spectroscopy Polarimetry Polarimetry (Specific Rotation) Spectroscopy->Polarimetry Chiral_GC Chiral GC/GC-MS Polarimetry->Chiral_GC ee_Calc Enantiomeric Excess (ee) Calculation Chiral_GC->ee_Calc Antimicrobial Antimicrobial Assays (MIC, MBC) ee_Calc->Antimicrobial Pharmacological Pharmacological Screening ee_Calc->Pharmacological Toxicity Toxicity Studies Pharmacological->Toxicity

Caption: General experimental workflow for the study of α-pinene enantiomers.

Conclusion

The distinct enantiomeric properties of α-pinene underscore the importance of stereochemistry in drug development and natural product chemistry. The differential biological activities of (+)- and (-)-α-pinene necessitate careful enantioselective synthesis or efficient chiral separation and subsequent analytical verification of enantiomeric purity. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile chiral building blocks. Further investigation into the specific molecular targets and mechanisms of action of each enantiomer will continue to unveil their full therapeutic potential.

References

Spectroscopic Profile of (+)-2-Pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (+)-2-Pinene (also known as (1R)-(+)-α-Pinene), a bicyclic monoterpene commonly found in the essential oils of many plants, particularly pine trees. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this important natural compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-11.93m
H-25.19m
H-4 (endo)2.22m
H-4 (exo)2.17m
H-52.07m
H-7 (syn)1.66d9.7
H-7 (anti)2.33m
H-8 (syn-CH₃)0.84s
H-9 (anti-CH₃)1.27s
H-10 (vinyl-CH₃)1.63s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1][2]

Carbon Assignment Chemical Shift (δ) in ppm
C-147.1
C-2144.9
C-3116.1
C-431.5
C-541.4
C-638.0
C-731.8
C-8 (syn-CH₃)26.6
C-9 (anti-CH₃)20.9
C-10 (vinyl-CH₃)23.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of a monoterpene like this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[3]

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.[3]

  • Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Spectrometer Calibration : The instrument is tuned and the magnetic field homogeneity is optimized by "shimming" on the deuterium (B1214612) lock signal from the solvent.[4]

  • Data Acquisition :

    • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] For a clear spectrum, 8 to 16 scans are usually averaged.

    • For ¹³C NMR , a proton-decoupled experiment is standard. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer total experiment time are required to achieve a good signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorptions for its alkene and alkane functionalities.[5][6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3070C-H stretch=C-H (vinyl)
2980-2870C-H stretchC-H (alkane)
1655C=C stretchAlkene
1470, 1380C-H bend-CH₂, -CH₃
885=C-H bend (out-of-plane)Trisubstituted alkene
Experimental Protocol for FT-IR Spectroscopy

For a volatile liquid like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and straightforward method.[7][8]

  • Instrument Preparation : Ensure the ATR crystal (commonly diamond) is clean.[8] Record a background spectrum of the empty ATR unit; this will be subtracted from the sample spectrum.[8]

  • Sample Application : Place a single drop of neat this compound directly onto the surface of the ATR crystal.[7][8]

  • Data Acquisition : The FT-IR spectrometer passes an infrared beam through the crystal. The beam interacts with the sample at the surface before being detected. Typically, spectra are recorded in the mid-IR range of 4000 to 400 cm⁻¹.[7] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[7] The spectral resolution is commonly set to 4 cm⁻¹.[7][8]

  • Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber). The background spectrum is automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9]

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment Identity
13615[M]⁺ (Molecular Ion)
12120[M-CH₃]⁺
10510[M-CH₃-CH₄]⁺
93100[M-C₃H₇]⁺ or [C₇H₉]⁺ (Base Peak)
9235[C₇H₈]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pinenes.[10][11]

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is around 100 ppm.

  • GC-MS Instrument Setup :

    • Injector : A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet (e.g., at 250 °C), where it is vaporized.

    • Gas Chromatograph : The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m DB-5 or HP-5ms column). The column oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometer : As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically operated in electron ionization (EI) mode at 70 eV). The molecules are fragmented and the resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition : The detector records the abundance of each ion at different m/z values, generating a mass spectrum for the compounds as they elute from the GC. The total ion chromatogram (TIC) plots the total ion intensity versus retention time.

  • Data Analysis : The mass spectrum corresponding to the GC peak of this compound is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a chemical fingerprint, which can be compared to spectral libraries like NIST for positive identification.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS GC-MS System Prep_MS->MS Analysis_NMR ¹H & ¹³C Spectra (Structure Elucidation) NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) IR->Analysis_IR Analysis_MS Mass Spectrum (MW & Fragmentation) MS->Analysis_MS Final_ID Compound Identification Analysis_NMR->Final_ID Analysis_IR->Final_ID Analysis_MS->Final_ID

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of (+)-α-pinene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Pinene

Introduction

(+)-α-Pinene is a naturally occurring bicyclic monoterpene with the chemical formula C10H16.[1][2][3] It is a primary constituent of turpentine (B1165885) and the essential oils of many coniferous trees, particularly pines.[2] This document provides a comprehensive overview of the physical and chemical properties of (+)-α-pinene, intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

(+)-α-Pinene is a colorless liquid with a characteristic turpentine-like odor.[1][4] It is less dense than water and insoluble in it.[1][4] The vapors of α-pinene are heavier than air.[1][4]

Table 1: Physical Properties of (+)-α-Pinene
PropertyValueSource(s)
Molecular FormulaC10H16[1]
Molecular Weight136.23 g/mol [1]
AppearanceClear, colorless liquid[1][4]
OdorTurpentine-like[1][4]
Density0.858 g/mL at 25 °C[1]
Boiling Point155-156 °C[2]
Melting Point-67 °C (-89 °F)[4]
Refractive Indexn20/D 1.465
Specific Rotation[α]D +50° to +52°Data not found in search results
Vapor Pressure4.75 mmHg at 25 °C[2]
Flash Point91 °F (33 °C)[1][4]
Autoignition Temperature491 °F (255 °C)[4]
Table 2: Solubility of (+)-α-Pinene
SolventSolubilitySource(s)
WaterInsoluble (2.49 mg/L at 25 °C)[1][2]
EthanolSoluble[1][5][6]
Diethyl EtherSoluble[1][2][6]
ChloroformSoluble[1][2][7]
Acetone (B3395972)Soluble[2][6]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 20 mg/ml)[5]
Dimethyl Formamide (DMF)Soluble (approx. 20 mg/ml)[5]
Glacial Acetic AcidMiscible[1][2]
Propylene GlycolAlmost insoluble[1][2]
GlycerolAlmost insoluble[1][2]
Fixed OilsSoluble[1]
TolueneSoluble[7]
HexaneSoluble[7]
Table 3: Spectroscopic Data of (+)-α-Pinene
SpectroscopyCharacteristic PeaksSource(s)
¹H NMR (CDCl₃)δ (ppm): 5.19 (m, 1H, C=CH), 2.35 (m, 1H), 2.20 (m, 1H), 2.08 (m, 1H), 1.94 (m, 1H), 1.66 (s, 3H, C=C-CH₃), 1.27 (s, 3H, CH₃), 1.16 (d, 1H), 0.84 (s, 3H, CH₃)[8] (Values are approximate from spectrum)
¹³C NMR (CDCl₃)δ (ppm): 144.5 (C-2), 116.0 (C-3)[9]
IR (Infrared)ν (cm⁻¹): 3024 (unsaturated C-H stretch), 1658 (C=C stretch), 885 (unsaturated C-H bend)[10]

Chemical Reactivity and Experimental Protocols

The chemical reactivity of α-pinene is dominated by the presence of a strained four-membered ring and a double bond, making it susceptible to a variety of reactions.

Oxidation

Oxidation of α-pinene can yield a range of valuable products, including α-pinene oxide, verbenone, verbenol, and campholenic aldehyde, depending on the reaction conditions and catalysts used.

experimental_workflow General Experimental Workflow for α-Pinene Oxidation cluster_setup Reactor Setup cluster_reaction Reaction Execution cluster_workup Product Isolation setup Assemble three-necked flask with condenser, stirrer, and thermometer charge Charge flask with α-pinene, solvent (optional), and catalyst setup->charge purge Purge with inert gas (e.g., N₂ or Ar) charge->purge heat Heat to desired reaction temperature purge->heat add_oxidant Add oxidant (e.g., H₂O₂, TBHP, O₂) dropwise or at a controlled rate heat->add_oxidant monitor Monitor reaction progress via GC or GC-MS add_oxidant->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction Complete separate Separate catalyst by filtration cool->separate isolate Isolate product via distillation, extraction, or chromatography separate->isolate

Caption: A typical experimental workflow for α-pinene oxidation.[11]

Experimental Protocol: Copper-Catalyzed Oxidation of α-Pinene in Micellar Conditions [12]

  • Materials : α-pinene, tert-Butyl hydroperoxide (TBHP, 70% in H₂O), PS-750-M surfactant, distilled water, copper(II)-based catalyst.

  • Procedure :

    • Prepare a 1% aqueous solution of PS-750-M surfactant in distilled water.

    • In a 2 mL GC vial equipped with a stirring bar, add 1 mL of the 1% surfactant solution.

    • Add α-pinene (96 μL, 0.6 mmol) and the copper(II) catalyst (e.g., 1 mol%).

    • Add TBHP (167 μL, 1.2 mmol) to the mixture.

    • Stir the reaction mixture vigorously (e.g., 1500 rpm) at a controlled temperature (e.g., 60 °C) for the required time (e.g., 9 hours).

    • Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC).

  • Primary Products : Under these conditions, major products include tert-butylperoxy-2-pinene, verbenone, and pinene oxide.[12]

Isomerization

Acid catalysis can induce the rearrangement of the pinene skeleton. A common reaction is the isomerization of α-pinene to camphene, which is a key step in the synthesis of camphor.[2] Other isomerization products can include limonene (B3431351) and terpinolene.[13]

isomerization_pathway Isomerization of α-Pinene ap α-Pinene catalyst Acid Catalyst (e.g., TCA/Y-zeolite, H₂SO₄) ap->catalyst camphene Camphene catalyst->camphene Strong Acid (e.g., in Glacial Acetic Acid) terpineol α-Terpineol catalyst->terpineol Dilute Acid (Hydration) other Other Products (Limonene, Terpinolene) catalyst->other

Caption: Acid-catalyzed rearrangement pathways of α-pinene.

Experimental Protocol: Hydration to α-Terpineol [2]

  • Materials : α-pinene, aqueous sulfuric acid, acetone.

  • Procedure :

    • Combine α-pinene with aqueous sulfuric acid and acetone in a suitable reaction vessel.

    • Reflux the mixture for several hours.

    • Upon completion, work up the reaction mixture to isolate α-terpineol.

  • Note : Using dilute acids tends to favor the formation of terpin (B149876) hydrate (B1144303) as the major product.[2]

Addition Reactions

The double bond in α-pinene readily undergoes addition reactions.

  • Epoxidation : The reaction with oxidizing agents like m-CPBA stereospecifically forms α-pinene oxide. The attack occurs on the face opposite to the sterically hindering gem-dimethyl bridge.[13]

  • Reaction with Hydroxyl Radicals (OH) : In atmospheric chemistry, the reaction of α-pinene with OH radicals is a significant degradation pathway. This reaction proceeds primarily through OH addition to the double bond, initiating a series of reactions that contribute to the formation of secondary organic aerosols (SOA).[14][15] The atmospheric lifetime of α-pinene due to this reaction is estimated to be around 5.8 hours.[15]

  • Halogenation : α-pinene reacts with halogen atoms (Cl, Br), leading to the formation of halogenated oxygenated volatile organic compounds (OVOCs) and contributing to SOA formation.[16]

Safety and Handling

α-Pinene is a flammable liquid and vapor.[4][17] It can cause skin irritation and may cause an allergic skin reaction.[17] It is harmful if swallowed and may be fatal if it enters the airways.[17][18] It is also very toxic to aquatic life with long-lasting effects.[17][19]

  • Handling : Use in a well-ventilated area.[6] Keep away from sources of ignition and take precautionary measures against static discharge.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[6][18]

  • Storage : Store in a cool, dry place in a tightly sealed container.[6][19]

  • Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[17]

Conclusion

(+)-α-Pinene is a versatile and reactive molecule with a well-documented profile of physical and chemical properties. Its unique bicyclic structure makes it a valuable starting material for the synthesis of a wide range of compounds used in the fragrance, pharmaceutical, and chemical industries. A thorough understanding of its reactivity, particularly in oxidation and isomerization reactions, is crucial for its effective utilization. Proper safety precautions must be observed when handling this flammable and hazardous compound.

References

The Pinene Scaffold: A Comprehensive Technical Guide to its Pharmacological Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pinene scaffold, a bicyclic monoterpene represented by α- and β-isomers, is one of the most abundant and widely distributed terpenes in the plant kingdom, famously contributing to the characteristic aroma of pine forests.[1] Beyond its fragrance, this scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its unique, rigid, and chiral bicyclo[3.1.1]heptane framework serves as an excellent starting point for the synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the pharmacological importance of the pinene scaffold, presenting key quantitative data, detailed experimental protocols for cited bioactivities, and visualizations of the underlying molecular pathways to support researchers and professionals in drug discovery and development.

Anti-inflammatory and Chondroprotective Activities

The pinene scaffold, particularly the α-pinene isomer, has demonstrated significant anti-inflammatory properties. Studies show it can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators and showing potential in treating inflammatory conditions, including osteoarthritis.

Mechanism of Action

α-Pinene exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to inhibit the activation of MAPKs (including ERK, JNK, and p38) and prevent the nuclear translocation of NF-κB.[3] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3]

Furthermore, in the context of osteoarthritis, (+)-α-pinene has shown enantiomer-selective chondroprotective effects by inhibiting IL-1β-induced NF-κB and JNK activation in human chondrocytes, thereby reducing the expression of catabolic genes like Matrix Metalloproteinase-1 (MMP-1) and MMP-13.[4]

Caption: Alpha-pinene's inhibition of LPS-induced inflammatory pathways.
Quantitative Data: Anti-inflammatory Activity

CompoundModel SystemParameter MeasuredResultReference
α-Pinene LPS-stimulated mouse peritoneal macrophagesTNF-α, IL-6, NO productionSignificant decrease[3]
(+)-α-Pinene IL-1β-stimulated human chondrocytesiNOS, MMP-1, MMP-13 gene expressionPotent inhibition[4]
(-)-α-Pinene IL-1β-stimulated human chondrocytesiNOS, MMP-1, MMP-13 gene expressionLess active than (+) enantiomer[4]
β-Pinene IL-1β-stimulated human chondrocytesInflammatory & catabolic genesInactive[4]
α-Pinene Carrageenan-induced paw edema (mice)Median Effective Dose (ED50)0.039 mL/kg[5]
β-Pinene (50 mg/kg, p.o.)Carrageenan-induced paw edema (diabetic rats)Edema reduction (at 3h)29.6% (p < 0.001)[4]
Experimental Protocol: LPS-Stimulated Macrophage Assay

This protocol describes a common in vitro method to assess the anti-inflammatory activity of pinene compounds.[6][7][8][9]

  • Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the culture medium. Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the pinene compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.

  • Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL. For co-treatment protocols, the compound and LPS can be added simultaneously.[10]

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants to measure secreted cytokines.

  • Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. Measure absorbance with a microplate reader and calculate concentrations from a standard curve.[6]

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes at room temperature, and measure absorbance at 540 nm.

  • Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate.

Antimicrobial and Antifungal Activities

The pinene scaffold exhibits broad-spectrum antimicrobial activity. Notably, the biological activity is often stereoselective, with the positive enantiomers of both α- and β-pinene showing significantly higher potency than their negative counterparts.

Mechanism of Action

The antimicrobial action of pinenes is largely attributed to their ability to disrupt the integrity and function of microbial cell membranes. As lipophilic compounds, they can partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components and ions. This disruption of the cell membrane and associated metabolic processes ultimately results in microbial death.

Antimicrobial Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbe Microbial Strain (e.g., S. aureus, C. albicans) Microdilution Broth Microdilution in 96-well plate Microbe->Microdilution Pinene Pinene Compound (Serial Dilutions) Pinene->Microdilution Incubation Incubation (24-48h at 37°C) Microdilution->Incubation Visual Visual Inspection (Turbidity) Incubation->Visual MIC Determine MIC (Lowest concentration with no visible growth) Visual->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency. The following table summarizes MIC values for pinene isomers against various pathogens.[11][12][13]

CompoundMicroorganismStrainMIC (µg/mL)Reference
(+)-α-Pinene Candida albicansATCC 10231234[11][12]
Cryptococcus neoformansT1-444117[11][12]
Rhizopus oryzaeUCP1506234[11][12]
Staphylococcus aureus (MRSA)BMB93934,150[11][12]
(+)-β-Pinene Candida albicansATCC 10231468[11][12]
Cryptococcus neoformansT1-444117[11][12]
Rhizopus oryzaeUCP1506468[11][12]
Staphylococcus aureus (MRSA)BMB93936,250[11][12]
(-)-α-Pinene All tested strains->20,000 (inactive)[11][12]
(-)-β-Pinene All tested strains->20,000 (inactive)[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[11][14][15]

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar (B569324) medium (e.g., Sabouraud Agar for fungi, Brain Heart Infusion Agar for bacteria). Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pinene compound in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria). The concentration range should span the expected MIC.

  • Inoculation: Dilute the standardized microbial suspension in the broth medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C. Incubation time is typically 24 hours for bacteria and 48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). Visual inspection can be aided by using a viability indicator like resazurin.

Antitumor and Anticancer Activities

The pinene scaffold and its derivatives have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines and inhibiting tumor growth in vivo.

Mechanism of Action

The antitumor mechanisms of pinene are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, an α-pinene derivative, GY-1, was found to arrest hepatoma cells in the S phase of the cell cycle and induce apoptosis by down-regulating the expression of C-myc, CDK2, and CyclinE, while up-regulating the tumor suppressor p53.[16] In prostate cancer cells, α-pinene has also been shown to induce apoptosis and cell cycle arrest.[17] Furthermore, α-pinene can exert indirect anticancer effects by enhancing the cytotoxicity of immune cells, such as Natural Killer (NK) cells, via the ERK/AKT signaling pathway.[18]

Caption: Dual mechanisms of pinene's antitumor activity.
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCell TypeIC₅₀Reference
α-Pinene PC-3Human Prostate Cancer2.9 ± 0.22 µM
α-Pinene DU145Human Prostate Cancer5.8 ± 0.21 µM
GY-1 (α-Pinene derivative)BEL-7402Human Hepatoma84.7 µmol/L[16]
Experimental Protocol: Mouse Xenograft Model for Prostate Cancer

This protocol describes an in vivo method to assess the antitumor efficacy of α-pinene.[17][19][20]

  • Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions.

  • Animal Model: Use male immunodeficient nude mice (e.g., BALB/c nude).

  • Tumor Inoculation: Harvest PC-3 cells and resuspend them in PBS. Inoculate 2 x 10⁷ cells in 0.1 mL PBS subcutaneously into the rear flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow until they are palpable (e.g., ~30 mm³). Randomly divide the mice into a control group and a treatment group (n=6 per group).

  • Treatment Administration: Administer α-pinene (e.g., 200 mg/kg body weight, dissolved in a suitable vehicle) or the vehicle control to the mice via subcutaneous or intraperitoneal injection. Administer treatment twice a week for a period of 4 weeks.

  • Monitoring: Monitor the health and body weight of the mice regularly. Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors for final comparison between groups.

  • Immunohistochemistry (Optional): Fix tumor tissues in formalin, embed in paraffin, and perform immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL assay) to analyze the mechanism of tumor growth inhibition.

Neuroprotective and Cognitive-Enhancing Activities

The pinene scaffold, particularly α-pinene, demonstrates significant neuroprotective effects, showing potential for mitigating neurodegenerative diseases and cognitive impairments.

Mechanism of Action

The neuroprotective properties of α-pinene are linked to its potent antioxidant and anti-inflammatory activities within the central nervous system. It can bolster the brain's antioxidant defense system by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[21] This reduces oxidative stress and lipid peroxidation, measured by decreased malondialdehyde (MDA) levels.[21] Concurrently, its anti-inflammatory action in the brain, via suppression of pathways like TNF-α/NF-κB, reduces neuroinflammation, a key factor in neurodegeneration.[22] Additionally, α-pinene has been identified as an acetylcholinesterase (AChE) inhibitor, which prevents the breakdown of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease to improve cognitive function.

Quantitative Data: Neuroprotective and AChE Inhibitory Activities
CompoundModel SystemParameter MeasuredResultReference
α-Pinene (50 & 100 mg/kg)Ketamine-induced mice model of schizophreniaBrain Oxidative Stress Markers (MDA, GSH, SOD, CAT)Significantly reversed ketamine-induced oxidative damage[21][22]
α-Pinene In vitro Acetylcholinesterase (AChE) from bovine erythrocytesIC₅₀660 ± 40 µM
α-Pinene In vitro Acetylcholinesterase (AChE)IC₅₀0.63 mM[11]
β-Pinene In vitro Acetylcholinesterase (AChE)% Inhibition at 1 mM48.5%[11]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[16][23][24][25][26]

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • Ellman’s Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme: Acetylcholinesterase (from electric eel or erythrocytes).

    • Inhibitor: Pinene compound dissolved in buffer with a co-solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add Tris-HCl buffer.

    • Add a specific volume of the pinene inhibitor solution at various concentrations.

    • Add 10 µL of the AChE enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

  • Calculation:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction with no inhibitor: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Other Notable Pharmacological Activities

Beyond the major areas detailed above, the pinene scaffold exhibits several other therapeutically relevant properties.

Analgesic Activity

α-Pinene has demonstrated significant analgesic effects in visceral and thermal pain models.[21]

  • Quantitative Data: In a writhing test in rats, α-pinene at doses of 5 and 10 mg/kg significantly decreased the number of abdominal twists. In a plantar test (a thermal pain model), a 5 mg/kg dose of α-pinene significantly reduced pain caused by heat.[21]

  • Experimental Protocol (Hot Plate Test): The hot plate test is used to evaluate central analgesic activity.[18][27][28][29]

    • Administer the test compound (e.g., α-pinene) or a control (vehicle or standard drug like morphine) to the animals (mice or rats).

    • At specific time intervals post-administration (e.g., 30, 60, 90 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).

    • Record the latency time for the animal to show a pain response, such as licking a paw or jumping.

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. An increase in the reaction latency compared to the control group indicates an analgesic effect.

Anxiolytic and Sedative Effects

Both α- and β-pinene have shown anxiolytic (anxiety-reducing) properties in preclinical studies, potentially through modulation of GABAergic and serotonergic neurotransmitter systems.[22]

Bronchodilator Activity

α-Pinene is known to act as a bronchodilator, helping to open airways. This property suggests its potential utility in respiratory conditions like asthma.

Structure-Activity Relationship (SAR) and Future Directions

The pharmacological profile of the pinene scaffold is highly dependent on its stereochemistry and functionalization.

  • Stereoselectivity: As demonstrated in the anti-inflammatory and antimicrobial sections, the biological activity can be highly enantioselective. For example, (+)-α-pinene is a more potent anti-inflammatory agent in chondrocytes than (-)-α-pinene, and the (+)-enantiomers of both α- and β-pinene are exclusively responsible for the observed antimicrobial effects.[4][11][12]

  • Functionalization: The bicyclic pinene core is a versatile starting material for chemical synthesis.[2] The introduction of different functional groups can significantly enhance or modify its biological activity. For instance, converting α-pinene into β-lactam derivatives dramatically increases its antimicrobial potency against both Gram-positive and Gram-negative bacteria.[30]

The diverse and potent pharmacological activities of the pinene scaffold, combined with its natural abundance and chiral properties, make it an exceptionally valuable building block in modern drug discovery. Future research should focus on the systematic synthesis and screening of novel pinene derivatives to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. Further elucidation of their mechanisms of action and progression into clinical trials will be crucial to unlocking the full therapeutic potential of this remarkable natural scaffold.

References

The Enantioselective Biological Activities of (+)-α-Pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Pinene, a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants. As a chiral molecule, it exists as two enantiomers, (+)-α-pinene and (-)-α-pinene. Emerging research has demonstrated that the biological activities of α-pinene are often enantioselective, with the (+)-enantiomer frequently exhibiting more potent effects. This technical guide provides a comprehensive overview of the biological activities of (+)-α-pinene, with a comparative analysis of its enantiomer. It delves into its antimicrobial, anti-inflammatory, antioxidant, anticancer, and neurological properties, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support further research and drug development endeavors.

Antimicrobial Activity

A significant body of evidence highlights the pronounced antimicrobial properties of (+)-α-pinene, while (-)-α-pinene demonstrates markedly lower or no activity against a range of pathogenic microorganisms. This enantioselectivity is a critical factor in evaluating its potential as an antimicrobial agent.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of (+)-α-pinene has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismStrain(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)Reference(s)
Bacteria (Gram-positive)
Staphylococcus aureus (MRSA)ATCC 335914150>20,000[1][2]
Staphylococcus aureus-420-[3]
Bacteria (Gram-negative)
Escherichia coli-686-[3]
Salmonella enterica-686-[3]
Fungi
Candida albicansATCC 10231117>20,000[1][2]
Cryptococcus neoformansATCC 28957117>20,000[1][2]
Rhizopus oryzaeATCC 10404234>20,000[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method used to determine the MIC of α-pinene enantiomers.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Preparation of Microdilution Plates: The α-pinene enantiomers are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Microbial Culture D Inoculation with Microorganism A->D B α-Pinene Stock C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Fig. 1: Workflow for MIC Determination.

Anti-inflammatory Activity

(+)-α-Pinene has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies indicate that the (+)-enantiomer is more potent in this regard.[4]

Signaling Pathways

The anti-inflammatory effects of α-pinene are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->ProInflammatory activates transcription alpha_pinene (+)-α-Pinene alpha_pinene->IKK inhibits alpha_pinene->NFkB_nucleus inhibits

Fig. 2: Inhibition of the NF-κB Pathway by (+)-α-Pinene.
Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

CompoundDose (mL/kg)Edema Inhibition (%)Reference(s)
α-Pinene 0.25Significant[6]
0.5060.33[6]
Indomethacin 0.0187.44[6]

The median effective dose (ED50) of α-pinene for its anti-inflammatory activity was found to be 0.039 mL/kg.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Rats are treated with α-pinene enantiomers, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via intraperitoneal injection.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Antioxidant Activity

The antioxidant activity of α-pinene has been investigated through various in vitro assays, although it is generally considered to possess weak to moderate radical scavenging properties compared to standard antioxidants.

Quantitative Data: Free Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AssayCompoundIC50 (µg/mL)Reference(s)
DPPH α-PineneWeak, not accurately determined[7]
ABTS α-PineneWeak, not accurately determined[7]
DPPH Essential oil with α-pinene (32.68–51.10%)308.83[8]
ABTS Essential oil with α-pinene (32.68–51.10%)237.74[8]

At the highest tested concentrations, α-pinene showed weak DPPH and ABTS radical scavenging activity of 47.9% and 49.28%, respectively.[7]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The α-pinene enantiomers are dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare various concentrations.

  • Reaction Mixture: A specific volume of each sample concentration is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Anticancer Activity

α-Pinene has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The activity appears to be, at least in part, mediated through the induction of apoptosis.

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer Typeα-Pinene IC50 (µg/mL)Reference(s)
BEL-7402Hepatocellular Carcinoma- (Inhibition rate of 79.3%)[9]
PA-1Ovarian Cancer~50 (at 48h)[10]
EL-4T-cell lymphoma6.82 ± 1.60[11]
Molt-4T-cell acute lymphoblastic leukemia10.31 ± 2.51[11]
CCRF-CEMT-cell acute lymphoblastic leukemia19.34 ± 3.42[11]
HPB-ALLT-cell acute lymphoblastic leukemia22.65 ± 4.87[11]
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of α-pinene enantiomers for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

experimental_workflow_mtt cluster_prep Cell Culture cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Cancer Cell Line B Seeding in 96-well Plate A->B C Treatment with α-Pinene B->C D Addition of MTT Reagent C->D E Incubation & Formazan Formation D->E F Solubilization of Formazan E->F G Absorbance Reading (570 nm) F->G H IC50 Calculation G->H

Fig. 3: Workflow for MTT Cell Viability Assay.

Neurological Effects

α-Pinene has been investigated for its neuroprotective effects, including its potential as an acetylcholinesterase (AChE) inhibitor, which is a target for the treatment of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition
CompoundIC50Reference(s)
(+)-α-Pinene Potent inhibitor
(-)-α-Pinene Potent inhibitor
α-Pinene 660 ± 40 µM (from bovine erythrocytes)

Both (+)- and (-)-α-pinene have been reported to be potent inhibitors of AChE.

Experimental Protocol: Ellman's Method for AChE Inhibition
  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and the α-pinene enantiomer at various concentrations.

  • Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.

  • Kinetic Measurement: The increase in absorbance is measured kinetically at 412 nm over a period of time. The rate of reaction is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Conclusion

The biological activities of α-pinene are demonstrably enantioselective, with the (+)-enantiomer often exhibiting superior potency, particularly in its antimicrobial and anti-inflammatory effects. This technical guide consolidates the current quantitative data and experimental methodologies to provide a solid foundation for researchers and drug development professionals. The provided signaling pathway and experimental workflow diagrams offer a clear visual understanding of the underlying mechanisms and procedures. Further research focusing on the specific molecular interactions of each enantiomer with their biological targets will be crucial in fully elucidating their therapeutic potential and in the development of novel, targeted therapies. The distinct bioactivities of the α-pinene enantiomers underscore the importance of chiral purity in the evaluation and application of natural products in medicine.

References

The Isolation of (+)-2-Pinene: A Technical Guide to its Discovery, History, and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2-Pinene, more commonly known as (+)-α-pinene, is a bicyclic monoterpene of significant interest in the pharmaceutical, fragrance, and fine chemical industries. Its chiral nature and versatile reactivity make it a valuable starting material for the synthesis of numerous other compounds. This technical guide provides an in-depth overview of the discovery and history of (+)-α-pinene isolation, detailed experimental protocols for its purification, and a summary of its key physicochemical properties. The evolution of isolation techniques, from early distillation of essential oils to modern chromatographic and extraction methods, is discussed, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Alpha-pinene (B124742) is one of the most widely distributed terpenes in nature, found predominantly in the essential oils of coniferous trees.[1] It exists as two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene. The (+)-enantiomer is characteristic of North American pines, while the (-)-enantiomer is more common in European varieties.[1] The distinct biological activities and applications of each enantiomer necessitate efficient and selective isolation methods. This guide focuses on the discovery, history, and techniques for isolating (+)-α-pinene.

Historical Perspective

The journey to isolate and understand α-pinene is intertwined with the history of organic chemistry and the study of natural products.

  • Ancient and Medieval Periods: Long before the identification of individual chemical compounds, the distillation of essential oils from plants was practiced. The Persian polymath Avicenna is often credited with perfecting the process of steam distillation in the 10th-12th centuries, laying the groundwork for the future isolation of terpenes.[2]

  • 19th Century - The Dawn of Terpene Chemistry: The systematic study of terpenes began in the 19th century. German chemist Otto Wallach, often regarded as the "father of terpene chemistry," conducted groundbreaking research on the components of essential oils, including pinene.[2] He was the first to undertake a systematic study of pinene and named both "terpene" and "pinene."[2] His work, which earned him the Nobel Prize in Chemistry in 1910, provided the first comprehensive framework for understanding the structural diversity of these compounds.[2] The distillation of turpentine (B1165885) oil from pine resin and the subsequent isolation of α-pinene became more common with the rise of industrial chemistry in Europe during this period.[3]

  • Early 20th Century - Characterization of Enantiomers: Foundational work on the structural elucidation of monoterpenes was carried out in the late 1800s and early 1900s.[3] A significant milestone in the isolation of a specific enantiomer was the work of Thurber and Roll in 1927, who isolated dextrorotatory α-pinene (d-α-pinene or (+)-α-pinene) from Port Orford cedar wood oil.

Physicochemical Properties of α-Pinene

A thorough understanding of the physical and chemical properties of α-pinene and its related compounds, such as β-pinene, is crucial for developing effective isolation and purification strategies. The close boiling points of α- and β-pinene, in particular, present a significant challenge in their separation.

Property(+)-α-Pinene(-)-α-Pineneβ-Pinene
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆
Molar Mass ( g/mol ) 136.24136.24136.24
Appearance Colorless liquidColorless liquidColorless liquid
Odor Pine-like, turpentinePine-like, turpentinePine-like, turpentine
Boiling Point (°C) 155-156155-156163-166
Density (g/mL at 20°C) 0.8580.858~0.87
Specific Rotation ([α]D²⁰) +51.14°-51.28°Varies by enantiomer
Refractive Index (nD²⁰) 1.4651.466~1.477
Solubility Insoluble in water; soluble in ethanol (B145695), ether, chloroform, and glacial acetic acid.Insoluble in water; soluble in ethanol, ether, chloroform, and glacial acetic acid.Insoluble in water; soluble in oils and ethanol.

Isolation and Purification Methodologies

The primary industrial source of α-pinene is crude sulfate (B86663) turpentine (CST), a byproduct of the Kraft pulping process in the paper industry, and gum turpentine, obtained from tapping pine trees.[4] These sources are typically rich in α-pinene, but also contain β-pinene, camphene, limonene, and other terpenes, necessitating purification.

Conventional Methods

4.1.1. Fractional Distillation

Fractional distillation is the most common method for separating α-pinene from β-pinene and other components of turpentine on an industrial scale.[5] The separation is challenging due to the close boiling points of the isomers.

  • Atmospheric Distillation: Simple distillation can provide a preliminary separation, with the lower-boiling α-pinene distilling first. However, achieving high purity requires a fractional distillation column with a high number of theoretical plates.

  • Vacuum Distillation: To prevent thermal degradation of the terpenes, which can occur at their atmospheric boiling points, fractional distillation is often performed under reduced pressure.[6] Operating at pressures between 0.2 and 0.45 atm allows for lower distillation temperatures, preserving the integrity of the compounds.[6]

  • Azeotropic Distillation: To enhance the separation of α- and β-pinene, an entrainer such as ethylene (B1197577) glycol can be used.[7] The entrainer forms azeotropes with the pinenes, altering their relative volatilities and facilitating a more efficient separation.

4.1.2. Solvent Extraction

Solvent extraction can be used to isolate turpentine from raw materials like pine needles. This is typically followed by fractional distillation to separate the individual terpene components.

Modern Isolation Techniques

Modern techniques offer improvements in efficiency, reduced solvent consumption, and lower energy requirements compared to conventional methods.[8]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent, SFE allows for the extraction of terpenes at relatively low temperatures, preventing thermal degradation. The solvent is easily removed by depressurization, leaving no residue.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Ultrasonic-Microwave-Assisted Extraction (UMAE): This advanced method combines the benefits of ultrasonic and microwave energy to achieve high extraction efficiency in a short time, often without the need for a solvent.[8]

Enantioselective Separation

The separation of (+)-α-pinene from its (-)-enantiomer cannot be achieved by distillation due to their identical physical properties. This requires chiral separation techniques.

  • Chiral Chromatography: On an analytical scale, enantiomers can be separated by gas chromatography (GC) using a chiral stationary phase, such as a column coated with cyclodextrin (B1172386) derivatives.[9] For preparative-scale separations, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can be employed.[10]

  • Derivatization: A racemic mixture of α-pinene can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The desired enantiomer is then regenerated from the separated diastereomer.

Experimental Protocols

Protocol 1: Isolation of α-Pinene from Turpentine by Vacuum Fractional Distillation

Objective: To separate α-pinene from a commercial turpentine oil mixture.

Materials and Equipment:

  • Turpentine oil

  • 10 L distillation flask

  • Heating mantle

  • Fractional distillation column (e.g., packed column with a high number of theoretical plates)

  • Reflux controller

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Thermometers/temperature probes

  • Gas chromatograph (GC) for analysis

Procedure:

  • Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Still: Charge the distillation flask with turpentine oil (e.g., 5-6 tons for an industrial scale, or a smaller volume for laboratory scale).[11]

  • Evacuation: Evacuate the system to a pressure of approximately -0.075 MPa.[11]

  • Heating and Initial Distillation: Begin heating the distillation flask. Collect the initial fraction (fore-run), which may contain more volatile impurities.

  • Reflux and Equilibration: Establish a high reflux ratio to allow the column to reach equilibrium.

  • α-Pinene Fraction Collection: Once the temperature at the top of the column stabilizes near the boiling point of α-pinene at the operating pressure, begin collecting the α-pinene fraction. Monitor the purity of the distillate using a gas chromatograph.

  • Intermediate Fraction: As the distillation progresses, the concentration of β-pinene in the vapor will increase, causing the temperature at the top of the column to rise. Collect an intermediate fraction containing a mixture of α- and β-pinene.

  • β-Pinene Fraction Collection: When the temperature stabilizes at the boiling point of β-pinene, collect the β-pinene fraction in a separate receiver.

  • Shutdown: Once the desired separation is achieved, or when the volume in the distillation flask is low, discontinue heating and allow the system to cool before venting to atmospheric pressure.

Expected Results: The α-pinene fraction can achieve a purity of over 96%.[12]

Protocol 2: Extraction of α-Pinene from Pine Needles

Objective: To extract turpentine rich in α-pinene from pine needles.

Materials and Equipment:

  • Dried and ground pine needles

  • 60% Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Rotary evaporator

  • Fractional distillation apparatus (as in Protocol 5.1)

Procedure:

  • Reflux Extraction:

    • Place the ground pine needles in a round-bottom flask.

    • Add 60% ethanol (3-4 times the volume of the pine needles).[13]

    • Heat the mixture to reflux at 40-50°C for 1-3 hours.[13]

    • Allow the mixture to cool and then filter to separate the ethanol extract.

    • Repeat the extraction process on the solid residue 1-2 more times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude turpentine oil.[13]

  • Fractional Distillation: Purify the α-pinene from the crude turpentine oil using the fractional distillation procedure described in Protocol 5.1. Collect the fraction that distills at approximately 156°C (at atmospheric pressure).[13]

Visualizing Key Processes

Workflow for Isolation of α-Pinene from Turpentine

G Figure 1: General Workflow for α-Pinene Isolation cluster_0 Raw Material cluster_1 Purification cluster_2 Fractions raw_material Crude Sulfate Turpentine or Gum Turpentine distillation Vacuum Fractional Distillation raw_material->distillation alpha_pinene α-Pinene (Lower Boiling Point) distillation->alpha_pinene Distillate 1 beta_pinene β-Pinene & Other Terpenes (Higher Boiling Point) distillation->beta_pinene Distillate 2 residue Residue distillation->residue Bottoms

Caption: General Workflow for α-Pinene Isolation.

Biosynthesis of Pinene Isomers

G Figure 2: Biosynthesis of Pinene Isomers gpp Geranyl Pyrophosphate (GPP) lpp Linaloyl Pyrophosphate (LPP) gpp->lpp Isomerization carbocation Pinyl Carbocation Intermediate lpp->carbocation Cyclization alpha_pinene (+)-α-Pinene carbocation->alpha_pinene Proton Loss beta_pinene β-Pinene carbocation->beta_pinene Proton Loss

Caption: Biosynthesis of Pinene Isomers.

Conclusion

The isolation of this compound has evolved from the ancient art of distillation to a sophisticated science employing a variety of advanced chemical engineering principles. While fractional distillation of turpentine remains the cornerstone of industrial production, modern techniques offer promising alternatives for enhanced efficiency and sustainability. The choice of isolation method depends on the desired purity, scale of production, and the starting material. For enantiomerically pure (+)-α-pinene, essential for many pharmaceutical and fine chemical applications, chiral separation techniques are indispensable. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important natural product.

References

(+)-2-Pinene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-2-Pinene

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

CAS Number: 7785-70-8[1][2][3][4]

Molecular Formula: C₁₀H₁₆[5][6][7]

Physicochemical Properties

PropertyValueReference
Molecular Weight 136.23 g/mol
Appearance Clear, colorless liquid[6]
Boiling Point 155-156 °C[8]
Density 0.858 g/mL at 25 °C[8]
Solubility Insoluble in water; soluble in oil and ethanol.[9]

Biological and Pharmacological Activities

This compound, also known as (+)-α-Pinene, is a bicyclic monoterpene that has garnered significant interest in the scientific community for its diverse pharmacological properties. It is the more biologically active enantiomer of α-Pinene and has been investigated for its potential therapeutic applications in various domains.[2]

Antimicrobial Activity

Studies have demonstrated that (+)-α-Pinene possesses notable antimicrobial effects. It has shown activity against a range of both bacterial and fungal pathogens.[1] The positive enantiomers of both α- and β-pinene have been found to be the active forms against microbial cells.[1]

Table 1: Antimicrobial Activity of (+)-α-Pinene

MicroorganismAssayActivityConcentrationReference
Candida albicansTime-kill curve100% killNot specified[1][8]
Methicillin-resistant Staphylococcus aureus (MRSA)Time-kill curveBactericidalNot specified[1][8]
Various Fungi and BacteriaMIC/MMCMicrobicidal117 to 4,150 µg/mL[1][8]
Anti-inflammatory Effects

(+)-α-Pinene has demonstrated significant anti-inflammatory properties. It has been shown to suppress inflammatory pathways and reduce the production of pro-inflammatory mediators.[10][11]

Table 2: Anti-inflammatory Activity of (+)-α-Pinene

ModelEffectKey FindingsReference
Mouse Peritoneal MacrophagesInhibition of inflammatory mediatorsDecreased LPS-induced production of IL-6, TNF-α, and NO. Inhibited iNOS and COX-2 expression.[11]
Human Articular ChondrocytesInhibition of inflammatory and catabolic pathwaysInhibited IL-1β-induced NF-κB and JNK activation. Decreased expression of iNOS, MMP-1, and MMP-13.[10]
Carrageenan-induced Peritonitis (mice)Reduced leukocyte migrationDecreased infiltration of peritoneal exudate leukocytes.[12]
Anticancer Activity

Research indicates that (+)-α-Pinene exhibits anticancer properties against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and enhancement of the efficacy of chemotherapeutic agents.

Table 3: Anticancer Activity of (+)-α-Pinene

Cell LineEffectIC₅₀/ConcentrationKey FindingsReference
Human Ovarian Cancer (PA-1)Apoptosis inductionNot specifiedCaspase activation.[10]
Human Prostate Cancer (DU145)Cytotoxicity5.8 ± 0.21 µMInhibition of cell growth.[7]
Human Prostate Cancer (PC-3)Cytotoxicity2.9 ± 0.22 µMInhibition of cell growth, induction of apoptosis and cell cycle arrest.[7]
Human Hepatocellular Carcinoma (BEL-7402)Growth inhibition8 mg/LG2/M cell cycle arrest.[3]
Human Breast Cancer (MDA-MB-231)Apoptosis induction10-500 μMIncreased ROS formation and altered mitochondrial membrane potential.[13]
Neuroprotective Effects

(+)-α-Pinene has shown promise as a neuroprotective agent in various experimental models. Its neuroprotective mechanisms are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Table 4: Neuroprotective Activity of (+)-α-Pinene

ModelEffectKey FindingsReference
Rat Model of Focal Cerebral Ischemia-ReperfusionNeuroprotectionImproved sensorimotor function, decreased infarct volume, attenuated neuroinflammation, and inhibited apoptosis.[14][15]
Rat Model of Alzheimer's Disease (Aβ₁₋₄₂-induced)NeuroprotectionStrengthened antioxidant system, prevented neuroinflammation, improved spatial learning and memory, and reduced anxiety-like behavior.[11]
Mouse Model of Schizophrenia (Ketamine-induced)NeuroprotectionMitigated oxidative damage, cognitive deficits, and depressive and anxiogenic-like behaviors.[16][17]

Signaling Pathways

The biological activities of (+)-α-Pinene are mediated through its interaction with several key signaling pathways.

ERK/AKT Signaling Pathway

dot

ERK_AKT_Pathway Pinene (+)-α-Pinene NK_Cell Natural Killer (NK) Cell Pinene->NK_Cell stimulates ERK ERK NK_Cell->ERK leads to AKT AKT NK_Cell->AKT leads to Phosphorylation Phosphorylation ERK->Phosphorylation AKT->Phosphorylation Activation NK Cell Activation Phosphorylation->Activation Cytotoxicity Increased Cytotoxicity Activation->Cytotoxicity Cancer_Cell Cancer Cell Cytotoxicity->Cancer_Cell targets Apoptosis Apoptosis Cancer_Cell->Apoptosis

Caption: (+)-α-Pinene stimulates the ERK/AKT signaling pathway in Natural Killer (NK) cells.

TGF-β/Smad3, TLR4/NF-κB, and PI3K/Akt/mTOR Signaling Pathways

dot

Multi_Pathway_Inhibition cluster_TGF TGF-β/Smad3 Pathway cluster_TLR4 TLR4/NF-κB Pathway cluster_PI3K PI3K/Akt/mTOR Pathway TGF TGF-β Smad3 Smad3 TGF->Smad3 activates Fibrosis Liver Fibrosis Smad3->Fibrosis TLR4 TLR4 NFkB NF-κB TLR4->NFkB activates NFkB->Fibrosis PI3K PI3K/Akt mTOR mTOR PI3K->mTOR activates mTOR->Fibrosis Pinene (+)-α-Pinene Pinene->Smad3 inhibits Pinene->NFkB inhibits Pinene->mTOR inhibits

Caption: (+)-α-Pinene inhibits signaling pathways involved in liver fibrosis.

Experimental Protocols

Antimicrobial Susceptibility Testing

1. Agar (B569324) Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁸ CFU/mL for bacteria) in a suitable broth.

  • Plate Preparation: Spread 100 µL of the inoculum onto the surface of Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar for fungi.[12]

  • Well Creation: Cut wells of 6-8 mm in diameter into the agar using a sterile cork borer.[12][18]

  • Application of (+)-α-Pinene: Add a defined volume (e.g., 50-100 µL) of (+)-α-Pinene at various concentrations into the wells.[12][18]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 3-5 days for fungi.[12]

  • Measurement: Measure the diameter of the inhibition zone in millimeters.[18]

2. Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Broth microdilution method is commonly used.[6][9]

  • Preparation: Perform serial two-fold dilutions of (+)-α-Pinene in a 96-well microplate containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Endpoint Determination: The MIC is the lowest concentration of (+)-α-Pinene that completely inhibits visible growth of the microorganism.[1][5]

3. Determination of Minimum Microbicidal Concentration (MMC)

  • Procedure: Following the MIC determination, subculture 10 µL from the wells showing no visible growth onto fresh agar plates.[19]

  • Incubation: Incubate the plates under appropriate conditions.

  • Endpoint Determination: The MMC is the lowest concentration of (+)-α-Pinene that results in no microbial growth on the agar plates.[20]

Cytotoxicity Assay

MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[21]

  • Treatment: Treat the cells with various concentrations of (+)-α-Pinene and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][22]

  • Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[21][22][23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Peritonitis in Mice

  • Animal Model: Use male Swiss mice or other appropriate strains.

  • Treatment: Administer (+)-α-Pinene (e.g., 50, 100, 200 mg/kg) intraperitoneally 30 minutes before the induction of inflammation.[24]

  • Induction of Peritonitis: Inject 0.05 mL of a 1.0% carrageenan solution into the peritoneal cavity.[24]

  • Sample Collection: After 4 hours, euthanize the animals and wash the peritoneal cavity with heparinized PBS to collect the peritoneal fluid.[24]

  • Analysis: Determine the total and differential leukocyte counts in the peritoneal exudate. Measure levels of inflammatory mediators such as myeloperoxidase (MPO), cytokines (TNF-α, IL-6), and nitrite.[24][25]

Western Blot Analysis for Signaling Pathways

ERK and AKT Activation

  • Cell Lysis: Lyse treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-50 µg) on a polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[4][26]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

Gene Expression Analysis

RT-PCR for NF-κB Pathway

  • RNA Extraction: Extract total RNA from treated cells or tissues using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform quantitative real-time PCR using specific primers for NF-κB and its target genes (e.g., TNF-α, IL-6, iNOS).[28][29] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a promising natural compound with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action involve the modulation of key signaling pathways such as ERK/AKT, TGF-β/Smad3, TLR4/NF-κB, and PI3K/Akt/mTOR. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this versatile monoterpene. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-2-Pinene as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-2-Pinene, a major constituent of turpentine, is a readily available and inexpensive bicyclic monoterpene. Its inherent chirality, stemming from two stereocenters in its rigid bicyclic structure, makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled. This document provides detailed application notes and experimental protocols for the use of this compound-derived chiral auxiliaries in key asymmetric transformations, specifically the enantioselective alkylation of aldehydes and the Diels-Alder reaction.

Application 1: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Application Note:

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a powerful method for synthesizing chiral secondary alcohols. These alcohols are valuable intermediates in the production of pharmaceuticals and natural products.[1][2] Chiral β-amino alcohols derived from (+)-α-pinene are highly effective ligands for this transformation. They coordinate to the zinc atom, forming a chiral complex that directs the ethyl group to one face of the aldehyde, resulting in high enantioselectivity.[2] The rigid pinane (B1207555) scaffold provides a well-defined steric environment crucial for effective stereochemical control.[1]

Protocol 1: Synthesis of Chiral Amino Alcohol Auxiliary from (+)-α-Pinene

This protocol describes the synthesis of a pinene-based amino alcohol, a versatile chiral auxiliary. The synthesis involves the conversion of (+)-α-pinene to an intermediate that is then transformed into the final amino alcohol.

Workflow for Chiral Auxiliary Synthesis

cluster_synthesis Synthesis of Pinene-Derived Amino Alcohol start (+)-α-Pinene step1 Oxidation/Intermediate Formation start->step1 e.g., Ozonolysis, Epoxidation step2 Amination step1->step2 Introduction of Nitrogen step3 Reduction step2->step3 e.g., LiAlH4 product Chiral Amino Alcohol step3->product

Caption: General workflow for synthesizing a chiral amino alcohol from (+)-α-pinene.

Experimental Procedure:

A representative synthesis of a pinane-based amino alcohol is adapted from literature procedures.

  • Oxidation of (+)-α-Pinene: (+)-α-Pinene is first converted to an intermediate such as (+)-nopinone via ozonolysis or to an epoxide. For instance, (+)-nopinone can be prepared from β-pinene by oxidation with ozone at low temperatures.[1]

  • Formation of Key Intermediate: The intermediate is then functionalized. For example, an α,β-unsaturated ketone can be formed via an aldol (B89426) condensation of (+)-nopinone with an aldehyde.

  • Diastereoselective Reduction and Amination: The key intermediate undergoes a series of transformations including diastereoselective reduction and hydrogenation to introduce the amino and alcohol functionalities, yielding the final chiral 1,4-amino alcohol.

Protocol 2: Enantioselective Addition of Diethylzinc to an Aromatic Aldehyde

This protocol details the general procedure for the ethylation of an aldehyde using a pinene-derived chiral amino alcohol ligand.

Workflow for Asymmetric Ethylation

cluster_reaction Asymmetric Addition of Diethylzinc to Aldehyde setup Reaction Setup - Add chiral ligand & solvent - Cool to 0 °C add_zn Add Diethylzinc - Stir for 30 min setup->add_zn add_ald Add Aldehyde - Stir at 0 °C add_zn->add_ald quench Quench Reaction - Add sat. NH4Cl add_ald->quench Monitor by TLC workup Work-up - Extraction with EtOAc quench->workup purify Purification - Column Chromatography workup->purify analyze Analysis - Chiral GC/HPLC for ee% purify->analyze

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Materials:

  • Pinane-based chiral amino alcohol (e.g., 5 mol%)

  • Anhydrous Hexane (B92381) (or Toluene)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous MgSO₄

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral amino alcohol ligand (0.05 mmol) and anhydrous hexane (2 mL).

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction at 0 °C by adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the resulting secondary alcohol by chiral GC or HPLC analysis.[3]

Data Presentation: Performance in Diethylzinc Addition

The following table summarizes the performance of a (+)-α-pinene-derived chiral amino alcohol ligand in the enantioselective addition of diethylzinc to various aldehydes.

AldehydeYield (%)ee (%)Configuration
Benzaldehyde9099R
4-Methoxybenzaldehyde8592R
4-Chlorobenzaldehyde8877S
2-Naphthaldehyde82>95R
3-Methoxybenzaldehyde9692R
4-Methylbenzaldehyde8991R

(Data compiled from representative literature.[1][3] Specific ligand and conditions may vary.)

Proposed Stereochemical Model

cluster_mech Proposed Transition State for Stereochemical Induction ts [Chiral Ligand-Zn-Aldehyde Complex] product Chiral Secondary Alcohol ts->product Et group attacks from less hindered face ligand Pinene-derived Amino Alcohol ligand->ts zn ZnEt ligand->zn Coordinates aldehyde R-CHO aldehyde->ts aldehyde->zn Coordinates

Caption: Simplified model of the transition state showing stereochemical control.

Application 2: Asymmetric Diels-Alder Reaction

Application Note:

The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[4] When a chiral auxiliary is attached to the dienophile, it can effectively block one face of the molecule, forcing the diene to approach from the less sterically hindered side. This leads to a highly diastereoselective cycloaddition. While this compound derivatives can be used, a widely studied and illustrative example from the terpene chiral pool is the camphor-derived Oppolzer's sultam. The principles of steric shielding and conformational rigidity demonstrated by this auxiliary are directly applicable to systems that could be derived from pinene.

Protocol 3: Synthesis of N-Acryloyl-(+)-Camphor-Sultam (Representative Dienophile)

Experimental Procedure:

  • Synthesis of (+)-Camphor-Sultam: This auxiliary is typically prepared in two steps from commercially available (+)-camphor-10-sulfonyl chloride. The sulfonyl chloride is first converted to the corresponding azide, which is then reduced using a hydride source like LiAlH₄ to yield the sultam.

  • N-Acryloylation:

    • Dissolve (+)-camphor-sultam (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to 0 °C.

    • Add triethylamine (B128534) (1.2 equiv.) followed by the dropwise addition of acryloyl chloride (1.1 equiv.).

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the N-acryloyl-(+)-camphor-sultam.[4]

Protocol 4: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

Experimental Procedure:

  • Reaction Setup: Under an argon atmosphere, dissolve the N-acryloyl-(+)-camphor-sultam (1.0 equiv.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Lewis Acid Addition: Add diethylaluminum chloride (Et₂AlCl, 1.2 equiv.) dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelation.

  • Diene Addition: Add freshly cracked cyclopentadiene (B3395910) (3.0 equiv.) dropwise.

  • Reaction: Stir the reaction at -78 °C for 3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. After warming to room temperature, separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to yield the Diels-Alder adduct.[4]

Data Presentation: Performance in Asymmetric Diels-Alder Reaction

The following table summarizes the typical performance of the representative N-acryloyl camphor-sultam in Lewis acid-catalyzed Diels-Alder reactions.

DieneLewis AcidTemp (°C)Yield (%)d.e. (%)
CyclopentadieneEt₂AlCl-7895>98
1,3-ButadieneEt₂AlCl-788895
IsopreneEt₂AlCl-789196

(Data is for the representative camphor-sultam auxiliary.[4])

Workflow for Asymmetric Diels-Alder Reaction

cluster_da Asymmetric Diels-Alder Reaction Workflow dienophile Chiral Dienophile in CH2Cl2 - Cool to -78 °C lewis_acid Add Lewis Acid (e.g., Et2AlCl) - Stir for 30 min dienophile->lewis_acid diene Add Diene (e.g., Cyclopentadiene) lewis_acid->diene reaction Stir at -78 °C for 3h diene->reaction quench Quench with sat. NH4Cl reaction->quench workup Extraction & Purification quench->workup cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) workup->cleavage product Enantiopure Product cleavage->product

Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.

References

Synthesis of (+)-nopinone from (+)-β-pinene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of (+)-Nopinone from (+)-β-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nopinone is a versatile bicyclic ketone and a valuable chiral building block in organic synthesis. Its applications span from the synthesis of complex natural products and pharmaceuticals to the development of novel chiral ligands for asymmetric catalysis.[1][2][3] Derived from the renewable terpene (+)-β-pinene, (+)-nopinone represents a key intermediate for sustainable chemical manufacturing.[4][5] This document provides detailed protocols for the synthesis of (+)-nopinone from (+)-β-pinene via two primary oxidative cleavage methods: ozonolysis and potassium permanganate (B83412) (KMnO₄) oxidation. It includes a summary of quantitative data and visual diagrams of the reaction mechanism and experimental workflow to guide researchers in its efficient preparation.

Introduction

The oxidative cleavage of the exocyclic double bond in β-pinene provides direct access to nopinone, replacing the methylene (B1212753) group with a carbonyl functionality suitable for further synthetic transformations.[1] This conversion is a cornerstone reaction in terpenoid chemistry. The primary methods to achieve this are ozonolysis, which proceeds through a Criegee mechanism, and oxidation using strong agents like potassium permanganate.[1] The choice of method can be guided by factors such as available equipment, desired scale, safety considerations, and environmental impact.

Applications in Research and Drug Development

(+)-Nopinone's rigid, chiral scaffold makes it an essential starting material in several areas:

  • Pharmaceutical Development : It is utilized in the synthesis of novel therapeutic agents where its specific stereochemistry can be crucial for biological activity and drug efficacy.[1][2] Recently, it has been used as a precursor in scalable, sustainable routes to common painkillers like paracetamol and ibuprofen.[5]

  • Natural Product Synthesis : The compound serves as a key intermediate in the total synthesis of complex molecules, such as various di- or sesquiterpenes.[1]

  • Asymmetric Catalysis : As a chiral reagent, (+)-nopinone is used to prepare chiral ligands and auxiliaries that are employed in asymmetric transformations.[1][3]

  • Flavor and Fragrance Industry : It is also used as a flavoring agent in the food industry and as an ingredient in perfumery.[2]

Synthesis Methodologies

The conversion of (+)-β-pinene to (+)-nopinone is accomplished by the selective oxidative cleavage of the C(2)=C(10) double bond. The two most common and effective methods are detailed below.

Ozonolysis

Ozonolysis is a classic and highly efficient method for cleaving alkenes. The reaction involves the 1,3-dipolar addition of ozone to the double bond to form an unstable primary ozonide.[6] This intermediate rearranges to a more stable secondary ozonide, which is then reductively cleaved to yield the desired ketone, (+)-nopinone, and formaldehyde.[1][7]

Potassium Permanganate Oxidation

Oxidation with potassium permanganate (KMnO₄) offers a viable alternative to ozonolysis, avoiding the need for specialized ozone-generating equipment. The reaction can be performed under various conditions, including in a solvent like acetone (B3395972) with catalytic acid or under solvent-free mechanochemical conditions using a ball mill.[4][8] The acidic permanganate method has been optimized to achieve high conversion and selectivity.[9]

Experimental Protocols

Safety Precaution : These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Ozone is toxic and an explosion hazard; handle with extreme care.

Protocol 1: Synthesis via Ozonolysis

This protocol is based on established laboratory procedures for the ozonolysis of alkenes.[5][6]

Materials:

Procedure:

  • Reaction Setup : Accurately weigh approximately 6 g of (+)-β-pinene and dissolve it in a 2:1 (v/v) mixture of dichloromethane and methanol in a gas-drying tower or a three-neck round-bottom flask equipped with a fritted gas bubbler and a gas outlet.[6]

  • Cooling : Prepare a cooling bath by filling a Dewar flask with acetone and slowly adding dry ice until the temperature reaches -78 °C. Immerse the reaction vessel in the cooling bath.

  • Ozonolysis : Connect the outlet of an ozone generator to the gas inlet of the reaction vessel. Pass a stream of ozone through the chilled solution. The reaction is monitored by the persistence of a blue color in the solution, which indicates an excess of ozone and the consumption of the starting alkene.[6]

  • Quenching : Once the reaction is complete (persistent blue color), stop the ozone flow and purge the system with nitrogen or oxygen to remove any residual ozone.

  • Reductive Workup : While keeping the solution cold, add a reducing agent to decompose the ozonide. Slowly add triethylamine or dimethyl sulfide dropwise until the blue color disappears. A reported synthesis achieved a 91% yield after the addition of triethylamine.[5]

  • Workup and Purification : Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude (+)-nopinone can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from an optimized procedure using acidic potassium permanganate in acetone.[9]

Materials:

  • (-)-β-Pinene (Note: this protocol uses the (-) enantiomer to produce (+) nopinone)

  • Potassium permanganate (KMnO₄)

  • Acetone, reagent grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Standard glassware for reaction, filtration, and extraction

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-β-pinene in acetone.

  • Reagent Addition : Cool the flask in an ice bath. Prepare a solution of KMnO₄ and a catalytic amount of H₂SO₄ in acetone. The optimal molar ratios are reported as β-pinene:KMnO₄ of 1:3 and H₂SO₄:KMnO₄ of 0.054:1.[9] Add the permanganate solution dropwise to the stirred β-pinene solution, maintaining the reaction temperature between 15-25 °C.[9]

  • Reaction : After the addition is complete, allow the reaction to stir for 5 hours at 15-25 °C.[9] The reaction progress can be monitored by TLC or GC. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching : Cool the reaction mixture in an ice bath and quench by slowly adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Workup and Purification : Filter the mixture to remove any remaining solids. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtering, remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation to afford pure (+)-nopinone.

Data Summary

Table 1: Comparison of Synthesis Protocols for (+)-Nopinone
ParameterOzonolysis MethodKMnO₄ Oxidation (in Acetone)KMnO₄ Oxidation (Solvent-Free)
Starting Material (+)-β-Pinene(-)-β-Pinene(+)-β-Pinene
Key Reagents O₃, CH₂Cl₂/MeOH, Et₃NKMnO₄, H₂SO₄, AcetoneKMnO₄, Al₂O₃
Yield 91%[5] (Note: other studies report 16-40%[7][10])83.97%[9]95%[4]
Selectivity High (generally)89.19%[9]High
Reaction Time Varies with ozone flow rate5 hours[9]10 minutes (milling time)[4]
Temperature -78 °C[6]15–25 °C[9]Room Temperature (in ball mill)
Purity (Post-Purification) High95.29%[9]High
Table 2: Physicochemical Properties of (+)-Nopinone
PropertyValue
Molecular Formula C₉H₁₄O[11]
Molecular Weight 138.21 g/mol [11]
Appearance Colorless liquid[1]
Boiling Point ~209 °C (lit.)[3]
Density 0.981 g/mL at 25 °C (lit.)[3]
Specific Rotation ([α]D) +33.86° (c 1.01, CHCl₃) at 18 °C[9]
CAS Number 38651-65-9[11]

Visualizations

Reaction Scheme and Workflow

Synthesis_Workflow cluster_ozonolysis Method 1: Ozonolysis cluster_kmno4 Method 2: KMnO₄ Oxidation Start (+)-β-Pinene O3_step 1. O₃, CH₂Cl₂/MeOH -78 °C Start->O3_step KMnO4_step 1. KMnO₄, H₂SO₄ Acetone, 15-25 °C Start->KMnO4_step Product (+)-Nopinone Workup_O3 2. Reductive Workup (e.g., Et₃N) O3_step->Workup_O3 Ozonide Intermediate Workup_O3->Product Workup_KMnO4 2. Quench (NaHSO₃) & Workup KMnO4_step->Workup_KMnO4 Workup_KMnO4->Product Criegee_Mechanism beta_pinene (+)-β-Pinene primary_ozonide Primary Ozonide (unstable) beta_pinene->primary_ozonide + O₃ ozone O₃ criegee Criegee Intermediate + Formaldehyde (H₂C=O) primary_ozonide->criegee Rearrangement nopinone (+)-Nopinone criegee->nopinone + [H] workup Reductive Workup

References

Application Notes and Protocols for the Derivatization of (+)-2-Pinene and its Oxidation Products for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of (+)-2-pinene and its common oxidation products. Derivatization is a crucial technique for enhancing the volatility, thermal stability, and chromatographic separation of these compounds, thereby enabling accurate functional group analysis, primarily through gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Introduction to Derivatization for Terpene Analysis

This compound, a bicyclic monoterpene, is a key precursor in the synthesis of numerous valuable compounds and is also a significant component of atmospheric aerosols through its oxidation. The analysis of pinene and its derivatives is essential in various fields, including natural product chemistry, atmospheric science, and drug development. However, the oxidation of this compound yields a complex mixture of multifunctional compounds containing carbonyl, carboxyl, and hydroxyl groups. These polar functional groups often lead to poor chromatographic resolution and thermal instability, necessitating derivatization prior to analysis.[1][2]

This guide focuses on common and effective derivatization strategies for the functional groups typically found in the oxidation products of this compound, such as pinonaldehyde, pinonic acid, and pinic acid.

Derivatization of Carbonyl Functional Groups

The carbonyl group in aldehydes and ketones, such as pinonaldehyde, can be targeted for derivatization to improve analytical performance. Common methods include oximation and hydrazone formation.

Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Oximation with PFBHA is a widely used method for the derivatization of carbonyl compounds.[1] The resulting PFB-oximes are thermally stable and exhibit excellent response on electron capture detectors (ECD) and mass spectrometers.

Table 1: Quantitative Data for PFBHA Derivatization of Carbonyls

AnalyteDerivatization ProductMolecular Weight Increase (Da)Key Mass Spectral Fragments (m/z)Reported Yield
PinonaldehydePinonaldehyde-PFB-oxime195181 ([C₆F₅CH₂]⁺), [M-181]⁺, [M-197]⁺Not explicitly quantified in reviewed literature, but widely used for qualitative and semi-quantitative analysis.[3]
Generic AldehydeAldehyde-PFB-oxime195181, [M-30] (loss of NO), [M-181], [M-211] (loss of C₆F₅CH₂NO)Not applicable
Generic KetoneKetone-PFB-oxime195181, [M-181]Not applicable
Experimental Protocol: PFBHA Oximation of Carbonyls in a Sample Matrix

Materials:

  • Sample containing carbonyl compounds (e.g., oxidized pinene mixture)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like pyridine (B92270) or water)

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Reaction vials with caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve or dilute the sample containing the carbonyl compounds in a suitable solvent within a reaction vial.

  • Reagent Addition: Add an excess of the PFBHA solution to the sample vial. The exact volume will depend on the expected concentration of carbonyls.

  • Reaction: Cap the vial tightly and vortex the mixture for 1 minute. Heat the reaction mixture at a controlled temperature (e.g., 60-75°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Extraction: After cooling to room temperature, add an organic solvent (e.g., hexane) and water to the vial. Vortex vigorously for 1 minute to extract the PFB-oxime derivatives into the organic layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a clean vial for analysis.

  • Analysis: Inject an aliquot of the organic extract into the GC-MS for analysis.

Workflow for PFBHA Derivatization

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Add_Solvent Add Solvent Sample->Add_Solvent Add_PFBHA Add PFBHA Solution Add_Solvent->Add_PFBHA Vortex_1 Vortex Add_PFBHA->Vortex_1 Heat Heat (e.g., 60-75°C) Vortex_1->Heat Cool Cool to RT Heat->Cool Add_Organic_H2O Add Organic Solvent & Water Cool->Add_Organic_H2O Vortex_2 Vortex Add_Organic_H2O->Vortex_2 Separate Separate Phases Vortex_2->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic GCMS_Analysis Inject into GC-MS Collect_Organic->GCMS_Analysis

Caption: Workflow for PFBHA oximation.

Derivatization of Carboxylic Acid Functional Groups

Carboxylic acids, such as pinonic acid and pinic acid, are often major products of pinene oxidation. Their high polarity and low volatility make them challenging to analyze directly by GC. Esterification is the most common derivatization strategy for these compounds.

Methyl Esterification with Trimethylsilyldiazomethane (TMSD)

TMSD is a safer alternative to diazomethane (B1218177) for the efficient methylation of carboxylic acids. The reaction proceeds smoothly under mild conditions to form the corresponding methyl esters.[4][5]

Table 2: Quantitative Data for TMSD Esterification of Carboxylic Acids

AnalyteDerivatization ProductMolecular Weight Increase (Da per COOH group)Key Mass Spectral Fragments (m/z)Reported Yield
Pinonic AcidMethyl Pinonate14Fragmentation pattern will be of the methyl ester.Near quantitative yields are often reported for this type of reaction.[6]
Pinic AcidDimethyl Pinate28 (total)Fragmentation pattern will be of the dimethyl ester.Near quantitative yields are often reported.[6]
Generic Carboxylic AcidMethyl Ester14Loss of ˙OCH₃ (M-31) is a characteristic fragment.Can approach 100% under optimized conditions.
Experimental Protocol: Methyl Esterification with TMSD

Materials:

  • Sample containing carboxylic acids

  • Trimethylsilyldiazomethane (TMSD) solution (e.g., 2.0 M in hexanes)

  • Methanol (B129727)

  • Toluene (B28343) or Diethyl Ether

  • Reaction vials with caps

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve the sample in a mixture of toluene and methanol (e.g., 4:1 v/v) in a reaction vial. The presence of methanol is crucial for the reaction mechanism.

  • Reagent Addition: Slowly add the TMSD solution dropwise to the sample solution at room temperature until a persistent yellow color is observed, indicating a slight excess of the reagent. Evolution of nitrogen gas will be observed.

  • Reaction: Stir the reaction mixture for approximately 30 minutes at room temperature.

  • Quenching (Optional): If necessary, a few drops of acetic acid can be added to quench the excess TMSD.

  • Analysis: The reaction mixture can often be directly injected into the GC-MS for analysis.

Reaction Pathway for TMSD Esterification

TMSD_Reaction RCOOH R-COOH (Carboxylic Acid) RCOOMe R-COOCH₃ (Methyl Ester) RCOOH->RCOOMe + TMSCHN₂ / CH₃OH TMSCHN2 TMS-CHN₂ (TMSD) MeOH CH₃OH (Methanol) N2 N₂ TMSOMe TMS-OCH₃

Caption: TMSD esterification of a carboxylic acid.

Derivatization of Hydroxyl and Carboxyl Functional Groups via Silylation

Silylation is a versatile derivatization technique that replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This significantly reduces the polarity and increases the volatility of the analytes.[7]

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for hindered groups.[7]

Table 3: Quantitative Data for BSTFA Silylation

Analyte Functional GroupDerivatization ProductMolecular Weight Increase (Da per active H)Key Mass Spectral Fragments (m/z)Reported Yield
Hydroxyl (-OH)Trimethylsilyl Ether (-O-TMS)7273 ([Si(CH₃)₃]⁺), M-15 (loss of CH₃)Generally high to quantitative.[7]
Carboxyl (-COOH)Trimethylsilyl Ester (-COO-TMS)7273, 117 ([COOSi(CH₃)₃]⁺), M-15Generally high to quantitative.[7]
Experimental Protocol: Silylation with BSTFA (+/- TMCS)

Materials:

  • Dry sample containing hydroxyl and/or carboxyl groups

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (as a solvent and catalyst)

  • Reaction vials with caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the silylating reagent. Dissolve the dry sample in pyridine in a reaction vial.

  • Reagent Addition: Add an excess of BSTFA (or BSTFA + 1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes).

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Logical Flow of Silylation

Silylation_Logic start Dry Sample (Containing -OH, -COOH) dissolve Dissolve in Pyridine start->dissolve add_bstfa Add BSTFA (+/- TMCS) dissolve->add_bstfa heat Heat (e.g., 60-70°C) add_bstfa->heat cool Cool to Room Temp heat->cool analyze GC-MS Analysis cool->analyze

Caption: Logical flow for silylation.

Multi-Step Derivatization for Multifunctional Compounds

For complex mixtures containing multiple functional groups, a multi-step derivatization approach can be employed. A common sequence involves oximation of carbonyls, followed by esterification of carboxylic acids, and finally silylation of hydroxyl groups.[4][5]

Experimental Protocol: Three-Step Derivatization

This protocol combines the previously described methods in a sequential manner.

Materials:

  • All reagents and materials from the previous protocols.

Procedure:

  • Step 1: Oximation: Perform the oximation of carbonyl groups using PFBHA as described in section 2.1. After the reaction, the sample is typically dried down under a stream of nitrogen.

  • Step 2: Esterification: Re-dissolve the dried sample in a suitable solvent and perform the methyl esterification of carboxylic acids using TMSD as described in section 3.1. Again, the sample is dried after the reaction.

  • Step 3: Silylation: Re-dissolve the sample and perform the silylation of hydroxyl groups using BSTFA as described in section 4.1.

  • Analysis: The final derivatized sample is then ready for GC-MS analysis.

Multi-Step Derivatization Workflow

MultiStep_Workflow start Sample with Carbonyls, Carboxyls, and Hydroxyls oximation 1. Oximation of Carbonyls (PFBHA) start->oximation dry1 Dry Sample oximation->dry1 esterification 2. Esterification of Carboxyls (TMSD) dry1->esterification dry2 Dry Sample esterification->dry2 silylation 3. Silylation of Hydroxyls (BSTFA) dry2->silylation analysis GC-MS Analysis silylation->analysis

References

Quantification of (+)-α-Pinene in Rodent Blood and Mammary Gland: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of (+)-α-pinene in rodent blood and mammary gland tissue. The protocols are based on validated gas chromatography-mass spectrometry (GC-MS) methods, suitable for toxicokinetic and toxicology studies.

Introduction

(+)-α-Pinene is a bicyclic monoterpene naturally occurring in pine trees and other plants. It is widely used as a fragrance and flavoring ingredient, leading to widespread human exposure.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is crucial for assessing its potential toxicity. A potential reactive metabolite of α-pinene in rodents is α-pinene oxide (APO).[2][3] This document outlines two primary validated methods for the quantification of α-pinene and its metabolite, α-pinene oxide (APO), in rodent biological matrices: Headspace GC-MS for α-pinene and liquid-liquid extraction followed by GC-MS for APO.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated analytical methods for α-pinene and α-pinene oxide in rodent blood and mammary glands.

Table 1: Quantitative Parameters for α-Pinene Analysis by Headspace GC-MS [1][4]

ParameterBlood (Sprague Dawley Rat)Mammary Gland (Sprague Dawley Rat)
Linear Range 5–500 ng/mL100–5,000 ng/g
Limit of Detection (LOD) 0.499 ng/mL[5]Not Reported
Limit of Quantitation (LOQ) 5 ng/mL100 ng/g
Accuracy (%RE) ≤ ±13.4%≤ ±13.4%
Precision (%RSD) ≤ 7.1%≤ 7.1%
Recovery (with IS) ≥ 88.7%≥ 88.7%

Table 2: Quantitative Parameters for α-Pinene Oxide (APO) Analysis by GC-MS [2][6]

ParameterBlood (Male Sprague Dawley Rat)Mammary Gland (Female Rat and Mouse)
Linear Range 5–250 ng/mL25–500 ng/mL (homogenate)
Limit of Detection (LOD) 1.06 ng/mL[2]Not Reported
Limit of Quantitation (LOQ) 5 ng/mL[2]25 ng/mL
Accuracy (%RE) ≤ ±5.4%≤ ±15%
Precision (%RSD) ≤ 6.3%≤ 9%
Recovery (Absolute) ~108% (without IS), 98.1% (with IS)[2]Not Reported

Table 3: Toxicokinetic Parameters of α-Pinene in Rodents Following Inhalation Exposure [7][8]

SpeciesSexCmax (ng/mL) / Dose (mg/kg)Elimination Half-life (h)
Rat Male12.2 - 54.512.2–17.4
Rat Female17.4 - 71.112.2–17.4
Mouse Male & FemaleNot Reported6.18–19.4

Note: Toxicokinetic parameters can vary based on dose and exposure duration.

Experimental Protocols

Protocol 1: Quantification of α-Pinene by Headspace GC-MS

This method is suitable for the volatile nature of α-pinene and minimizes matrix effects.[4]

3.1.1. Materials and Reagents

  • (+)-α-Pinene standard

  • (2H3)-α-pinene (internal standard, IS)

  • Ethanol

  • Saline

  • Headspace vials (2 mL) with caps (B75204) and septa

  • Stainless steel beads

  • Homogenizer

  • GC-MS system with headspace autosampler

3.1.2. Sample Preparation

  • Blood Samples:

    • Pipette 100 µL of whole blood into a 2 mL headspace vial.[1]

    • Add the internal standard ((2H3)-α-pinene).[1]

    • Seal the vial immediately.[1]

  • Mammary Gland Samples:

    • Weigh approximately 100 mg of mammary gland tissue into a 2 mL headspace vial containing stainless steel beads.[9]

    • Add 100 µL of a spiking solution containing α-pinene and the internal standard in 50/50 ethanol/saline.[9]

    • Seal the vial and homogenize for two 30-second cycles at 1000 rpm.[9]

3.1.3. GC-MS Analysis

  • Equilibrate the sealed vials at 60°C for 10 minutes in the headspace autosampler.[4][9]

  • Inject a 200 µL headspace sample into the GC-MS.[9]

  • GC Conditions (example):

    • Column: DB-5MS (or equivalent)[9]

    • Oven Program: Start at 40°C, ramp to 150°C over 9 minutes.[9]

    • Carrier Gas: Helium

  • MS Conditions:

    • Mode: Single Ion Monitoring (SIM)

    • Ions to monitor: m/z 136 for α-pinene and m/z 139 for the internal standard.[9]

3.1.4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of α-pinene to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of α-pinene in the unknown samples from the calibration curve.

Protocol 2: Quantification of α-Pinene Oxide (APO) by GC-MS

This method involves liquid-liquid extraction to isolate the less volatile APO metabolite.[2]

3.2.1. Materials and Reagents

  • α-Pinene oxide standard

  • (+)-Limonene oxide (internal standard, IS)[2]

  • Ethyl acetate

  • GC-MS system

3.2.2. Sample Preparation

  • Blood and Mammary Gland Homogenate:

    • Prepare calibration standards and quality control samples in the respective matrix (blood or mammary gland homogenate).[2]

    • Perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

3.2.3. GC-MS Analysis

  • Inject a 1 µL sample into the GC-MS.[2]

  • GC Conditions (example): [2]

    • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at 1.2 mL/min

    • Injector Temperature: 200°C (splitless injection)

    • Oven Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.

    • Total Run Time: 38 minutes

  • MS Conditions: [2]

    • MS Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

3.2.4. Quantification

  • Similar to the headspace method, use a calibration curve based on the peak area ratio of APO to the internal standard to quantify APO in the samples.

Visualizations

experimental_workflow_headspace cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing blood 100 µL Blood vial Add to Headspace Vial with Internal Standard blood->vial mammary ~100 mg Mammary Gland mammary->vial homogenize Homogenize (Mammary Gland Only) vial->homogenize equilibrate Equilibrate at 60°C homogenize->equilibrate inject Inject Headspace Sample equilibrate->inject gcms GC-MS Detection (SIM) inject->gcms quantify Quantification via Calibration Curve gcms->quantify

Caption: Workflow for α-Pinene Quantification by Headspace GC-MS.

experimental_workflow_lleq cluster_extraction Sample Extraction cluster_gcms GC-MS Analysis cluster_quant Data Analysis sample Blood or Mammary Gland Homogenate add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle dry_recon Evaporate & Reconstitute lle->dry_recon inject Inject 1 µL Sample dry_recon->inject gc_sep Gas Chromatography Separation inject->gc_sep ms_detect Mass Spectrometry Detection (SIM) gc_sep->ms_detect quantify Quantification using Calibration Curve ms_detect->quantify

Caption: Workflow for α-Pinene Oxide Quantification by LLE-GC-MS.

Conclusion

The described headspace and liquid-liquid extraction GC-MS methods are robust and validated for the quantification of (+)-α-pinene and its metabolite, α-pinene oxide, in rodent blood and mammary gland tissues.[1][2] These protocols provide the necessary detail for researchers to implement these analytical techniques in toxicokinetic and other preclinical studies. The high retention of α-pinene and its oxide in mammary glands, with tissue-to-blood ratios of ≥ 23, highlights the importance of analyzing this tissue in safety assessments.[7][8]

References

Application Note: Analysis of (+)-2-Pinene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details validated gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of (+)-2-Pinene, also known as (+)-α-Pinene. Both non-enantioselective and enantioselective methodologies are presented to suit a variety of research and quality control applications. The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate and precise determination of this compound in various matrices, including essential oils and pharmaceutical formulations.

Introduction

This compound is a monoterpene of significant interest in the pharmaceutical, flavor, and fragrance industries due to its distinct aroma and potential therapeutic properties. As a chiral molecule, it exists as two enantiomers, (+)-α-Pinene and (-)-α-Pinene, which can exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound. This document provides detailed protocols for both general and enantioselective analysis of this compound.

Experimental Protocols

This method is suitable for the general quantification of total α-pinene content.

2.1.1. Sample Preparation (Liquid Injection)

  • Accurately weigh a sample containing α-pinene and dissolve it in a suitable organic solvent (e.g., hexane, ethyl acetate, or chloroform) to a known volume in a volumetric flask.[1]

  • Prepare a series of calibration standards of α-pinene in the same solvent.

  • If necessary, perform a serial dilution to bring the sample concentration within the calibration range.

  • Transfer an aliquot of the final dilution to a GC vial for analysis.

2.1.2. Sample Preparation (Headspace Injection) For volatile matrices or to minimize matrix effects, headspace analysis is recommended.[2]

  • Place a known amount of the sample (e.g., 100 µL of blood or ~100 mg of homogenized tissue) into a headspace vial.[2]

  • Add a known volume of a suitable solvent or matrix modifier (e.g., 50:50 ethanol:saline).[2]

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow for equilibration of the analyte between the sample and the headspace.[2]

  • Inject a specific volume of the headspace gas into the GC-MS system.

2.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Waters™ Xevo™ TQ-GC Tandem Quadrupole Mass Spectrometer or equivalent

  • Column: Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[1][3]

  • Injection Mode: Split (e.g., 1:10 or 1:50) or Splitless[1][3]

  • Injector Temperature: 250-300°C[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 130°C

    • Ramp 2: 30°C/min to 290°C, hold for 10 minutes[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

    • Ion Source Temperature: 230°C[3]

    • Transfer Line Temperature: 280-300°C[1][3]

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for α-Pinene: m/z 93 (quantifier), 91, 77 (qualifiers)

This method allows for the separation and quantification of the individual enantiomers of α-pinene.

2.2.1. Sample Preparation Sample preparation follows the same general principles as the non-enantioselective method (Section 2.1.1). Ensure the final concentration is suitable for chiral analysis, typically in the low ng/µL range.

2.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Thermo Fisher Scientific Trace 1300 GC or equivalent

  • Mass Spectrometer: Quadrupole mass spectrometer or equivalent

  • Chiral Column: BGB 176 SE capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) containing 30% 2,3-dimethyl-6-tert-butyldimethylsilyl-β-cyclodextrin dissolved in SE-52, or a Restek® Rt-βDEXse column (30 m x 0.32 mm, 0.25 µm film).[4][5]

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min or a linear velocity of 80 cm/sec.[4][5]

  • Injection Mode: Split (e.g., 1:70)[5]

  • Injector Temperature: 220°C[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes

    • Ramp: 2°C/min to 200°C[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 200°C[4]

    • Acquisition Mode: Full Scan for identification and SIM for quantification, using the same ions as in the non-enantioselective method.

Data Presentation

Table 1: Summary of Quantitative Data for α-Pinene Analysis

ParameterNon-Enantioselective MethodEnantioselective MethodReference
Linearity Range 5-500 ng/mL (in blood)Not explicitly stated, dependent on standard curve[2]
Correlation Coefficient (r) ≥ 0.99Not explicitly stated[2]
Limit of Detection (LOD) 1.06 ng/mL (for α-pinene oxide)Not explicitly stated[6]
Limit of Quantification (LOQ) 5 ng/mL (for α-pinene oxide)Not explicitly stated[6]
Recovery 91.6-105.7%Not explicitly stated[1]
Precision (RSD) 0.28-11.18%<1 second retention time drift over 25 injections[1][4]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Step 1 Dilution Serial Dilution Dissolution->Dilution Step 2 Vial Transfer to GC Vial Dilution->Vial Step 3 Injection GC Injection Vial->Injection Step 4 Separation Chromatographic Separation Injection->Separation Step 5 Detection Mass Spectrometry Detection Separation->Detection Step 6 Identification Compound Identification Detection->Identification Step 7 Quantification Quantification Identification->Quantification Step 8 Report Reporting Quantification->Report Step 9

Caption: General workflow for GC-MS analysis of this compound.

Enantioselective_GC_Logic racemic Racemic α-Pinene Mixture ((+)- and (-)-enantiomers) chiral_column Chiral Stationary Phase (e.g., Cyclodextrin-based) racemic->chiral_column Interaction plus_pinene (+)-α-Pinene chiral_column->plus_pinene Differential Retention Time 1 minus_pinene (-)-α-Pinene chiral_column->minus_pinene Differential Retention Time 2

Caption: Principle of enantioselective separation by chiral GC.

References

Application Notes and Protocols: The Strategic Use of (+)-2-Pinene in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-2-Pinene, a chiral bicyclic monoterpene readily available from the chiral pool, serves as a versatile and cost-effective starting material for the asymmetric synthesis of a wide array of complex natural products. Its rigid bicyclo[3.1.1]heptane framework and stereocenters provide a valuable scaffold for the introduction of new functionalities and the construction of intricate molecular architectures. These application notes provide detailed protocols and synthetic strategies for the utilization of this compound in the synthesis of key natural products and intermediates, including (+)-verbenone, methyl (+)-trans-chrysanthemate, and the initial stages of the total synthesis of Taxol.

Synthesis of (+)-Verbenone from (+)-α-Pinene

(+)-Verbenone is a bicyclic monoterpene ketone with applications as an insect pheromone and as a chiral building block in organic synthesis. For instance, it is a key starting material in the Wender total synthesis of Taxol. The following protocol details its preparation from (+)-α-pinene via allylic oxidation.

Experimental Protocol:

This two-step procedure involves the initial formation of a mixture of allylic acetates from (+)-α-pinene, followed by hydrolysis and oxidation to yield (+)-verbenone.

Step 1: Preparation of a Mixture of Acetates from (+)-α-Pinene

  • In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, combine (+)-(1R)-α-Pinene (25.0 g, 0.183 mol, 98.6% ee) and 350 mL of dry benzene.

  • Warm the mixture to 65°C using a heating mantle.

  • Add lead tetraacetate (77.8 g, 0.175 mol) in portions over 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 70-75°C.

  • After the addition is complete, stir the mixture at 70°C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts. Wash the Celite pad with several 50-mL portions of benzene.

  • To the filtrate, add 300 mL of water, which will cause the precipitation of brown-black lead oxide.

  • Swirl the two-phase system vigorously at 10-minute intervals for one hour, then filter through a 1-inch pad of Celite.

  • Separate the layers of the filtrate and extract the aqueous phase with ether (3 x 150 mL).

  • Combine the organic fractions, dry over magnesium sulfate, filter, and concentrate by rotary evaporation at room temperature to yield a mixture of acetates as a colorless liquid.

Step 2: Hydrolysis and Oxidation to (+)-Verbenone

  • Dissolve the mixture of acetates in 200 mL of methanol (B129727) in a 1000-mL round-bottomed flask.

  • Add a solution of potassium carbonate (10 g) in 50 mL of water.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in 300 mL of ether, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield a mixture of alcohols.

  • Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C in an ice bath.

  • Prepare a solution of sodium dichromate dihydrate (27.5 g, 0.092 mol) in 100 mL of water and add 10.2 mL of concentrated sulfuric acid.

  • Add the dichromate solution to the cooled ether solution of alcohols over a 30-minute period.

  • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Dilute the reaction with 200 mL of water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ether (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to give crude verbenone.

  • Purify the crude product by column chromatography (silica gel, 10% ethyl acetate/hexane) to obtain pure (+)-verbenone.

Quantitative Data:

StepProductStarting MaterialYieldOptical Purity (ee)Reference
1 & 2(+)-Verbenone(+)-α-Pinene61-65%>98%[1]

Synthetic Workflow:

G cluster_0 Synthesis of (+)-Verbenone A (+)-α-Pinene B Allylic Acetates A->B  Pb(OAc)₄, Benzene, 70-75°C C Allylic Alcohols B->C  K₂CO₃, MeOH/H₂O D (+)-Verbenone C->D  Na₂Cr₂O₇, H₂SO₄, Ether, 0°C to rt

Synthesis of (+)-Verbenone from (+)-α-Pinene.

Synthesis of Methyl (+)-trans-Chrysanthemate from (+)-α-Pinene

Methyl (+)-trans-chrysanthemate is a key component of naturally occurring pyrethrin insecticides and their synthetic analogues, pyrethroids.[2] A stereospecific synthesis has been developed from (+)-α-pinene, which leverages a Favorskii ring contraction of an α-bromocyclobutanone intermediate.[3] While a detailed experimental protocol is not available from the search results, the synthetic strategy is outlined below.

Synthetic Strategy:

The synthesis commences with the transformation of (+)-α-pinene into a suitable cyclobutanone (B123998) derivative. This is followed by stereoselective bromination to introduce a bromine atom alpha to the carbonyl group. The key step is the Favorskii rearrangement of the resulting α-bromocyclobutanone, which proceeds with ring contraction to form the desired cyclopropane (B1198618) ring of the chrysanthemate skeleton. The reaction is carried out in the presence of a methoxide (B1231860) source to directly afford the methyl ester. The stereochemistry of the final product is controlled by the stereochemistry of the starting (+)-α-pinene.

Logical Relationship of the Synthesis:

G cluster_1 Synthesis of Methyl (+)-trans-Chrysanthemate A (+)-α-Pinene B Cyclobutanone Intermediate A->B  Multi-step conversion C α-Bromocyclobutanone B->C  Stereoselective Bromination D Methyl (+)-trans-Chrysanthemate C->D  Favorskii Ring Contraction (NaOMe, MeOH) G cluster_2 Wender Taxol Synthesis: AB Ring Construction A Verbenone (Ring A) B Prenylated Diene A->B  1. KHMDS  2. Prenyl bromide C Aldehyde B->C  Ozonolysis D Chrysanthenone C->D  Isomerization E Alcohol Intermediate D->E  Lithium propiolate F Silyl Ether E->F  TMSCl G Conjugate Addition Product F->G  Gilman reagent H AB Ring Precursor G->H  Deprotection & Oxidation

References

Application Notes: (+)-α-Pinene as a Precursor for Verbenone and Pinene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-α-Pinene, a readily available bicyclic monoterpene found in the essential oils of many coniferous trees, serves as a valuable and versatile chiral starting material in organic synthesis. Its unique structure allows for selective transformations into a variety of high-value chemicals. This document provides detailed protocols and application notes for the synthesis of two important derivatives: verbenone, a key component in the fragrance and pharmaceutical industries, and α-pinene oxide, a crucial intermediate for the production of various fragrance compounds and other fine chemicals.[1][2][3][4] These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of (+)-Verbenone from (+)-α-Pinene via Allylic Oxidation

Verbenone is a naturally occurring bicyclic monoterpene ketone with applications as an insect pheromone, a fragrance component, and a precursor for the synthesis of pharmaceuticals like Taxol.[2][3] A common synthetic route involves the allylic oxidation of α-pinene. One established method utilizes lead tetraacetate for the initial oxidation, followed by hydrolysis and a subsequent oxidation step.

Reaction Pathway

The synthesis of (+)-verbenone from (+)-α-pinene can be achieved through a two-step process. Initially, (+)-α-pinene undergoes allylic oxidation with lead tetraacetate to form an intermediate acetate (B1210297). This acetate is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized using an agent like sodium dichromate to yield (+)-verbenone.[5]

Data Presentation: Synthesis of Verbenone
Catalyst/Reagent SystemOxidantSolventTemperature (°C)Time (h)α-Pinene Conversion (%)Verbenone Selectivity (%)Reference
Pb(OAc)₄ then Na₂Cr₂O₇/H₂SO₄Pb(OAc)₄ / O₂Benzene / Ether65 / RT1 / overnightHigh61-65% (overall yield)[5]
CuAPO-5(0.06)TBHPTCM851296.846.4[6]
TS-1_2O₂-1004810043[2]
Immobilised Picea abies cells-Culture Medium-14 days-up to 92% of products[7]
Copper(II) complex in micellesTBHPWater (1% PS-750-M)6098719[8]

TBHP: tert-butyl hydroperoxide, TCM: Trichloromethane

Experimental Protocol: Synthesis of (+)-Verbenone

This protocol is based on the procedure published in Organic Syntheses.[5]

Materials:

  • (+)-α-Pinene (98%+ ee)

  • Lead tetraacetate (Pb(OAc)₄)

  • Benzene (dry)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • 1000-mL Morton flask with mechanical stirrer, condenser, internal thermometer, and gas inlet

  • Heating mantle

  • Gooch tubing

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Intermediate Alcohol

  • In a 1000-mL Morton flask, combine 25.0 g (0.183 mol) of (+)-α-pinene and 350 mL of dry benzene.

  • Warm the mixture to 65°C using a heating mantle.

  • Add 77.8 g (0.175 mol) of lead tetraacetate over 20 minutes. The reaction mixture will turn bright yellow.

  • Maintain the temperature at 65°C and stir for 1 hour, during which the color will change to tan.

  • Cool the mixture to room temperature and filter to remove lead(II) acetate. Wash the solid with benzene.

  • To the filtrate, add a solution of 15.0 g (0.375 mol) of sodium hydroxide in 150 mL of methanol.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Add 200 mL of water and separate the layers. Extract the aqueous layer with ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude alcohol mixture.

Step 2: Oxidation to Verbenone

  • Dissolve the crude alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

  • Prepare a solution of 27.5 g (0.092 mol) of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid.

  • Add the dichromate solution to the alcohol solution over 30 minutes at 0°C.

  • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Add 200 mL of water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ether (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield 16.8–17.8 g (61–65%) of verbenone.[5]

Purification: The crude product is often sufficiently pure. For higher purity, column chromatography (silica gel, 10% ethyl acetate/hexane) can be performed.[5]

Diagram: Synthesis of (+)-Verbenone

verbenone_synthesis alpha_pinene (+)-α-Pinene intermediate_acetate Intermediate Acetate alpha_pinene->intermediate_acetate 1. Pb(OAc)₄, Benzene, 65°C intermediate_alcohol Intermediate Alcohol intermediate_acetate->intermediate_alcohol 2. NaOH, MeOH verbenone (+)-Verbenone intermediate_alcohol->verbenone 3. Na₂Cr₂O₇, H₂SO₄, Ether

Caption: Reaction pathway for the synthesis of (+)-verbenone from (+)-α-pinene.

Synthesis of (+)-α-Pinene Oxide from (+)-α-Pinene via Epoxidation

α-Pinene oxide is a valuable intermediate used in the fragrance industry to produce compounds like campholenic aldehyde and trans-carveol.[4] The synthesis involves the epoxidation of the double bond in α-pinene. Modern methods often employ environmentally friendly oxidants like hydrogen peroxide in the presence of a catalyst.

Reaction Pathway

The epoxidation of (+)-α-pinene with hydrogen peroxide (H₂O₂) catalyzed by tungsten-based polyoxometalates is a highly selective method that produces (+)-α-pinene oxide.[9][10] This reaction can proceed efficiently without the need for organic solvents. The primary reaction is the formation of the epoxide, though side reactions such as rearrangement to campholenic aldehyde or hydrolysis can occur under certain conditions.[10]

Data Presentation: Synthesis of α-Pinene Oxide
Catalyst SystemOxidantSolventTemperature (°C)Timeα-Pinene Conversion (%)α-Pinene Oxide Selectivity (%)Reference
Tungsten-based polyoxometalatesH₂O₂None5020 min~100~100[9][11]
Co-mesoporous silicaH₂O₂Acetonitrile655 h--[12]
Nanosized CoOₓDry Air-100K-70.7587.68[13]
TS-1H₂O₂Acetonitrile707 h37-[2]
SeO₂H₂O₂n-Butanol~50 (323K)~1 h--[14]
Experimental Protocol: Synthesis of (+)-α-Pinene Oxide

This is a generalized protocol based on the principles of solvent-free epoxidation with hydrogen peroxide.[9][11]

Materials:

  • (+)-α-Pinene

  • Hydrogen peroxide (30-50% solution)

  • Tungsten-based catalyst (e.g., phosphotungstic acid or sodium tungstate (B81510) with an acid)

  • Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt, if needed)

  • Sodium sulfite (B76179) (for quenching)

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

  • Temperature-controlled bath (oil or water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and condenser in a temperature-controlled bath set to 50°C.

  • To the flask, add (+)-α-pinene and the tungsten-based catalyst. For example, a molar ratio of α-pinene:H₂O₂:catalyst could be 5:1:0.01.[9]

  • Begin stirring the mixture.

  • Slowly add the hydrogen peroxide solution dropwise to the reaction mixture. Control the addition rate to maintain the desired reaction temperature.

  • After the addition is complete, allow the reaction to proceed for approximately 20-30 minutes, monitoring the progress by TLC or GC if possible.[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench any unreacted hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with peroxide indicator strips is obtained.

  • Dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of mixture).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude α-pinene oxide.

Purification: The crude product can be purified by vacuum distillation if necessary.

Diagram: Synthesis of (+)-α-Pinene Oxide

pinene_oxide_synthesis alpha_pinene (+)-α-Pinene pinene_oxide (+)-α-Pinene Oxide alpha_pinene->pinene_oxide H₂O₂, Catalyst (e.g., Tungsten-based) 50°C, Solvent-free

Caption: Epoxidation of (+)-α-pinene to form (+)-α-pinene oxide.

General Experimental Workflow for α-Pinene Oxidation

The following diagram illustrates a typical workflow for carrying out and analyzing the oxidation of α-pinene in a research setting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactor_setup Reactor Setup Condenser Stirrer Thermometer reactant_charging Charge Reactants α-Pinene Solvent (optional) Catalyst reactor_setup->reactant_charging inert_atmosphere Inert Atmosphere (e.g., N₂ or Ar purge) reactant_charging->inert_atmosphere heating Heat to Desired Temperature inert_atmosphere->heating oxidant_addition Add Oxidant (e.g., H₂O₂, TBHP) heating->oxidant_addition monitoring Monitor Reaction (TLC, GC, GC-MS) oxidant_addition->monitoring cooling Cool to Room Temperature monitoring->cooling catalyst_removal Catalyst Removal (Filtration) cooling->catalyst_removal extraction Extraction & Washing catalyst_removal->extraction isolation Product Isolation (Distillation or Chromatography) extraction->isolation

Caption: A typical experimental workflow for the oxidation of α-pinene.[15]

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of (+)-α-Pinene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of (+)-α-pinene and its derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of their mechanisms of action.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of (+)-α-pinene and its derivatives has been evaluated against a range of microorganisms. The data below summarizes key findings from in vitro studies, including zones of inhibition and minimum inhibitory concentrations (MIC).

Table 1: Antimicrobial Activity of (+)-α-Pinene and its β-Lactam Derivative (10a) [1][2][3][4]

CompoundTest MicroorganismGram StainZone of Inhibition (mm, Mean ± SD)Fold Increase in Activity (Compared to (+)-α-Pinene)
(+)-α-Pinene (1a)Staphylococcus aureusGram-positive--
β-Lactam derivative (10a)Staphylococcus aureusGram-positive51.1 ± 2.9~43
(+)-α-Pinene (1a)Micrococcus luteusGram-positive--
β-Lactam derivative (10a)Micrococcus luteusGram-positive-~22
(+)-α-Pinene (1a)Escherichia coliGram-negative--
β-Lactam derivative (10a)Escherichia coliGram-negative-~4.5
(+)-α-Pinene (1a)Candida albicansFungus--
β-Lactam derivative (10a)Candida albicansFungus31.9 ± 4.3~3.5

Note: The original research article did not provide the zone of inhibition for the parent compound (+)-α-pinene, but stated that the derivative showed a significant fold increase in activity.[1][2][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) of (+)-α-Pinene [5][6][7][8]

Test MicroorganismMIC (µg/mL)MMC (µg/mL)
Candida albicans3125-
Cryptococcus neoformans--
Rhizopus oryzae390-
Methicillin-resistant Staphylococcus aureus (MRSA)4150-

Note: The referenced literature confirms that positive enantiomers of pinene exhibited microbicidal activity against all fungi and bacteria tested with MICs ranging from 117 to 4150 µg/mL.[5][6][7][8] A detailed breakdown for each microorganism was not fully available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key assays used to evaluate the antimicrobial and antifungal activity of (+)-α-pinene derivatives.

2.1. Bioautographic Assay for Antimicrobial Screening [1][4]

This method is used for the qualitative detection of antimicrobial activity.

  • Preparation of TLC Plates: Spot the synthesized (+)-α-pinene derivatives onto thin-layer chromatography (TLC) plates.

  • Chromatogram Development: Develop the chromatogram using an appropriate solvent system.

  • Application of Microbial Culture: Evenly spray the developed and dried TLC plates with a suspension of the test microorganism (Staphylococcus aureus, Micrococcus luteus, Escherichia coli, or Candida albicans) in a suitable growth medium (e.g., half-strength Luria-Bertani (LB) agar).[4]

  • Incubation: Place the TLC plates in a humid chamber and incubate at 37°C (or 25°C for M. luteus) for 12-18 hours to allow for microbial growth.[4]

  • Visualization of Inhibition Zones: Spray the plates with an aqueous solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 5 mg/mL.[4] Incubate for a further 4-5 hours until a purple color develops from the conversion of MTT to formazan (B1609692) by actively growing microbes.[4]

  • Data Analysis: Zones of inhibition will appear as clear white spots against a purple background. The diameter of these zones can be measured to assess the extent of antimicrobial activity.

2.2. Broth Microdilution Assay for MIC Determination [9][10]

This quantitative method determines the minimum concentration of a compound that inhibits microbial growth.

  • Preparation of Microtiter Plates: Dispense a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Prepare two-fold serial dilutions of the (+)-α-pinene derivatives directly in the wells of the microtiter plate.[9]

  • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.[9] Add the inoculum to each well.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

2.3. Time-Kill Curve Analysis [6][7]

This assay provides information on the bactericidal or fungicidal activity of a compound over time.

  • Preparation of Cultures: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans or MRSA) in a suitable broth.

  • Exposure to Compound: Add the (+)-α-pinene derivative at its MIC concentration to the microbial suspension.

  • Incubation and Sampling: Incubate the culture at the appropriate temperature. At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), draw aliquots from the culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log CFU/mL against time. A significant reduction in the viable cell count over time indicates microbicidal activity. For instance, (+)-α-pinene has been shown to be highly toxic to Candida albicans, killing 100% of the inoculum within 60 minutes, while the bactericidal effect against MRSA occurred after 6 hours.[6][7]

Visualizing Mechanisms and Workflows

Understanding the mechanism of action is crucial for drug development. While detailed signaling pathways for (+)-α-pinene derivatives are still under investigation, a general understanding of their effects is emerging.

3.1. Proposed Mechanism of Action of (+)-α-Pinene

Studies suggest that (+)-α-pinene may exert its antimicrobial effects through multiple mechanisms, including membrane disruption and induction of cellular stress.

cluster_0 Bacterial Cell Membrane Cell Membrane Proteins Cellular Proteins Membrane->Proteins Leakage DNA DNA Pinene (+)-α-Pinene Pinene->Membrane Disruption/Permeabilization Pinene->Proteins Induces Heat Shock

Caption: Proposed mechanism of action of (+)-α-pinene on bacterial cells.

3.2. Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening natural product derivatives for antimicrobial activity.

cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_result Outcome Start (+)-α-Pinene Synthesis Chemical Synthesis Start->Synthesis Derivatives α-Pinene Derivatives Synthesis->Derivatives Qualitative Qualitative Screening (e.g., Bioautography) Derivatives->Qualitative Quantitative Quantitative Analysis (e.g., Broth Microdilution for MIC) Qualitative->Quantitative Mechanism Mechanism of Action Studies (e.g., Time-Kill Assay) Quantitative->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for antimicrobial screening of (+)-α-pinene derivatives.

References

Application of (+)-α-Pinene in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene, a bicyclic monoterpene found in the essential oils of many coniferous trees, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of (+)-α-pinene.

Mechanism of Action

(+)-α-Pinene exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Pro-inflammatory Mediators: It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1][3][5]

  • Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, is inhibited by (+)-α-pinene.[1][3]

  • Modulation of Signaling Pathways: It attenuates the activation of NF-κB and MAPKs, central regulators of the inflammatory response.[1][3][4][6] This includes reducing the expression of IKK, inhibiting the phosphorylation of IκB, and preventing the nuclear translocation of NF-κB.[4]

  • Reduction of Leukocyte Migration: (+)-α-Pinene has been shown to decrease the infiltration of leukocytes, a critical step in the inflammatory cascade.[7][8]

Data Presentation

In Vitro Anti-Inflammatory Activity of (+)-α-Pinene
AssayModelConcentrationEffectReference
Neutrophil ChemotaxisHuman Neutrophils1, 3, 10, 30 µg/mLSignificant reduction of neutrophil migration in response to fMLP and LTB4 stimulation.[7]
Cytokine ProductionLPS-stimulated mouse peritoneal macrophagesNot specifiedSignificant decrease in the production of IL-6 and TNF-α.[1][3]
Nitric Oxide (NO) ProductionLPS-stimulated mouse peritoneal macrophagesNot specifiedSignificant decrease in NO production.[1][3]
Enzyme ExpressionLPS-stimulated mouse peritoneal macrophagesNot specifiedInhibition of iNOS and COX-2 expression.[1][3]
In Vivo Anti-Inflammatory Activity of (+)-α-Pinene
AssayModelDosageEffectReference
Carrageenan-induced paw edemaRats0.50 mL/kg (i.p.)60.33% decrease in inflammation.[6]
Carrageenan-induced paw edemaRats0.05 mL/kg (i.p.)18.97% decrease in inflammation.[6]
Carrageenan-induced peritonitisMice200 and 400 mg/kgDecreased infiltration of peritoneal exudate leukocytes.[7][8]
Leukocyte Migration (intravital microscopy)Mice200 and 400 mg/kgSignificant decrease in rolling and adherent leukocytes.[7][8]
Toxicity Data for (+)-α-Pinene
AssayModelDosage/ConcentrationResultReference
Acute ToxicityMiceUp to 3 g/kg (orally)No deaths or other signs of toxicity observed.[7]
Cell ViabilityNot specified3, 10, 30, 90 µg/mLLow cytotoxicity.[7]
LD50Mice2.076 mL/kg (i.p.)Median lethal dose.[6]
ED50 (Anti-inflammatory)Rats0.039 mL/kgMedian effective dose in carrageenan-induced paw edema.[6]

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay

This protocol is designed to assess the effect of (+)-α-pinene on neutrophil migration in response to chemoattractants like fMLP (N-formyl-methionyl-leucyl-phenylalanine) and LTB4 (Leukotriene B4).

Materials:

  • (+)-α-Pinene

  • fMLP and LTB4

  • Boyden chamber apparatus with polycarbonate membrane (3 µm pores)

  • Isolated human or murine neutrophils

  • Chemotaxis assay medium (e.g., HBSS with 0.1% BSA)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis assay medium to a final concentration of 1 x 10⁶ cells/mL.

  • Preparation of Chemoattractants and Test Compound: Prepare stock solutions of fMLP (e.g., 10⁻⁵ M) and LTB4 (e.g., 10⁻⁷ M) in DMSO and further dilute in assay medium to the desired final concentrations (e.g., 10⁻⁸ M for fMLP and 10⁻⁹ M for LTB4). Prepare various concentrations of (+)-α-pinene in the assay medium.

  • Assay Setup:

    • Add the chemoattractant solution (fMLP or LTB4) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • In a separate tube, pre-incubate the neutrophil suspension with different concentrations of (+)-α-pinene or vehicle control for 30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration: After incubation, remove the membrane. Fix, and stain the membrane (e.g., with Diff-Quik stain). Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope. Five random high-power fields should be counted for each condition.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of (+)-α-pinene.

Materials:

  • (+)-α-Pinene

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Indomethacin (B1671933) (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Vehicle control (e.g., saline or appropriate vehicle for α-pinene)

    • (+)-α-Pinene (e.g., 0.05, 0.25, 0.50 mL/kg, i.p.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, (+)-α-pinene, or indomethacin intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[3][8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

LPS-Stimulated Macrophage Assay

This in vitro assay assesses the effect of (+)-α-pinene on the production of pro-inflammatory mediators in macrophages.

Materials:

  • (+)-α-Pinene

  • Lipopolysaccharide (LPS)

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Griess reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • MTT or CCK-8 assay kit (for cell viability)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay: First, determine the non-toxic concentrations of (+)-α-pinene on RAW 264.7 cells using an MTT or CCK-8 assay.

  • Treatment: Seed the cells in 24-well plates. Pre-treat the cells with non-toxic concentrations of (+)-α-pinene for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (treated with LPS but not α-pinene) and an untreated control group.

  • Sample Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent assay.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control group and express the data as a percentage of inhibition.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol details the investigation of (+)-α-pinene's effect on the protein expression and activation of key signaling molecules in the NF-κB and MAPK pathways.

Materials:

  • (+)-α-Pinene

  • LPS

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot equipment

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with (+)-α-pinene and/or LPS as described in the LPS-stimulated macrophage assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the corresponding total protein or the loading control.

Visualizations

experimental_workflow_paw_edema cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Animal Acclimatization grouping Grouping & Dosing Regimen Design acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline administer Administer (+)-α-pinene / Vehicle / Control baseline->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume (1-5 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates a_pinene (+)-α-pinene a_pinene->IKK inhibits NFkB NF-κB (p50/p65) a_pinene->NFkB inhibits translocation IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB pIkB->IkB degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates a_pinene (+)-α-pinene MAPK MAPK (ERK, JNK, p38) a_pinene->MAPK inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Genes Pro-inflammatory Gene Expression TF->Genes

References

Microbial Synthesis of Pinene: Application Notes and Protocols for Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial synthesis of pinene using engineered yeast. Pinene, a bicyclic monoterpene, is a valuable precursor for pharmaceuticals, fragrances, and advanced biofuels.[1][2][3] The heterologous production of pinene in robust microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica offers a sustainable and scalable alternative to traditional chemical synthesis and extraction from plant sources.[3][4] This document outlines the metabolic engineering strategies, experimental procedures, and analytical methods for successful pinene production in yeast.

Data Presentation: Pinene Production in Engineered Yeast

The following table summarizes the quantitative data on pinene production achieved through various metabolic engineering strategies in different yeast species. This allows for a clear comparison of the effectiveness of different approaches.

Yeast StrainEngineering StrategyPinene Titer (mg/L)Carbon SourceReference
Saccharomyces cerevisiaeExpression of pinene synthase (tPt1) in an engineered strain with an improved GPP pool.0.166Not Specified[1][2]
Saccharomyces cerevisiaeFusion of ERG20ww and tPt1 with a flexible linker.9.94Not Specified[1][2]
Saccharomyces cerevisiaeCo-expression of chaperon Sil1p with the ERG20ww-tPt1 fusion protein.10.2Not Specified[1][2]
Yarrowia lipolyticaEngineering of an orthogonal biosynthetic pathway.19.6Glucose
Yarrowia lipolyticaEngineered strain utilizing waste cooking oil.33.8Waste Cooking Oil
Yarrowia lipolyticaEngineered strain utilizing lignocellulosic hydrolysate.36.1Lignocellulosic Hydrolysate
Saccharomyces cerevisiaeDynamic regulation of cell growth and α-pinene production, enhancement of the mevalonate (B85504) pathway, and expansion of the cytosolic acetyl-CoA pool.1800 (1.8 g/L)Not Specified[5]

Signaling Pathways and Experimental Workflows

Engineered Mevalonate (MVA) Pathway for Pinene Production

The synthesis of pinene in yeast is achieved by engineering the native mevalonate (MVA) pathway to enhance the production of the precursor geranyl pyrophosphate (GPP) and introducing a pinene synthase to convert GPP to α-pinene and β-pinene.

Pinene_Pathway cluster_legend Engineering Strategy AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MevP Mevalonate-5-P Mevalonate->MevP MevPP Mevalonate-5-PP MevP->MevPP IPP Isopentenyl-PP (IPP) MevPP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP ERG20 (mutant F96W-N127W) FPP Farnesyl-PP (FPP) IPP->FPP ERG20 (native activity, downregulated) DMAPP->GPP ERG20 (mutant F96W-N127W) GPP->FPP Pinene α/β-Pinene GPP->Pinene Pinene Synthase (heterologous) Squalene Squalene FPP->Squalene Ergosterol Ergosterol Squalene->Ergosterol Overexpression Overexpressed Genes Mutation Mutant Enzyme Downregulation Downregulated Pathway Heterologous Heterologous Enzyme Experimental_Workflow Plasmid_Construction Plasmid Construction (Gene cloning, promoter selection) Yeast_Transformation Yeast Transformation (e.g., LiAc/PEG method) Plasmid_Construction->Yeast_Transformation Strain_Selection Strain Selection and Verification (Auxotrophic markers, PCR) Yeast_Transformation->Strain_Selection Cultivation Yeast Cultivation and Fermentation (Shake flask or bioreactor) Strain_Selection->Cultivation Pinene_Extraction Pinene Extraction (Solvent extraction, e.g., dodecane) Cultivation->Pinene_Extraction Quantification Pinene Quantification (GC-MS Analysis) Pinene_Extraction->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Functionalization of the Pinene Ring System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pinene ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of the pinene ring system?

A1: The functionalization of the pinene scaffold presents several key challenges primarily stemming from its unique bicyclic structure. The strained cyclobutyl ring fused to a cyclohexene (B86901) ring makes the system prone to skeletal rearrangements, such as Wagner-Meerwein rearrangements, especially under acidic conditions or when carbocationic intermediates are formed.[1] Achieving high regioselectivity and stereoselectivity during reactions is another significant hurdle due to the presence of multiple reactive sites, including the double bond and allylic positions.

Q2: Why do I observe a mixture of products in my pinene oxidation reaction?

A2: The oxidation of α-pinene can occur at two main sites: the C=C double bond (leading to epoxidation) and the allylic positions (leading to verbenol (B1206271) and verbenone).[1] These two reaction pathways are often competitive. The product distribution is highly sensitive to reaction conditions such as the choice of oxidant, catalyst, solvent, and temperature. For instance, some catalysts may favor allylic oxidation over epoxidation.

Q3: What causes the formation of byproducts like camphene (B42988) and limonene (B3431351) during my reactions?

A3: Camphene, limonene, and other monocyclic terpenes are common byproducts that arise from the acid-catalyzed rearrangement of the pinene skeleton.[1] The strained bicyclo[3.1.1]heptane system can undergo ring-opening or rearrangement reactions, particularly in the presence of acidic catalysts or reagents, leading to the formation of these more stable monocyclic or rearranged bicyclic structures.

Q4: How can I control the stereoselectivity of epoxidation of α-pinene?

A4: The epoxidation of α-pinene is inherently stereoselective. The attack of the epoxidizing agent (like m-CPBA) typically occurs from the less sterically hindered face of the double bond, opposite to the gem-dimethyl bridge. This leads predominantly to the formation of α-pinene oxide with a specific stereochemistry.

Troubleshooting Guides

Problem 1: Low Yield and Poor Selectivity in α-Pinene Oxidation to Verbenone (B1202108)

Symptoms:

  • Low conversion of α-pinene.

  • Formation of a complex mixture of products including α-pinene oxide, verbenol, and other unidentified byproducts, with low selectivity for verbenone.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Reaction Temperature Temperature significantly impacts both conversion and selectivity. Higher temperatures can increase conversion but may also promote over-oxidation or rearrangement. Start with a moderate temperature (e.g., 85°C) and optimize.[1]
Incorrect Catalyst Choice or Concentration The catalyst is crucial for directing the reaction towards allylic oxidation. For verbenone synthesis, catalysts like copper-based systems (e.g., CuAPO-5) are effective.[1] Ensure the correct catalyst loading as too high a concentration can lead to side reactions.
Suboptimal Reaction Time Verbenone is formed from the oxidation of verbenol. If the reaction time is too short, verbenol will be the major product. If it's too long, over-oxidation to other products can occur. Monitor the reaction progress by GC to determine the optimal time for maximizing verbenone yield.[2]
Inefficient Oxidant The choice of oxidant is critical. Tert-butyl hydroperoxide (TBHP) is commonly used for this transformation. Ensure the correct stoichiometry of the oxidant.[1]
Solvent Effects The solvent can influence the reaction pathway. For verbenone synthesis, solvents like tetrachloromethane (TCM) have been shown to be effective.[1]
Problem 2: Formation of Campholenic Aldehyde during α-Pinene Epoxidation

Symptoms:

  • Significant amounts of campholenic aldehyde are observed in the product mixture alongside or instead of the desired α-pinene oxide.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Acid-Catalyzed Isomerization of α-Pinene Oxide α-pinene oxide is prone to rearrangement to campholenic aldehyde in the presence of Lewis or Brønsted acids.[3]
* Catalyst Choice: Use a catalyst with low acidity. For epoxidation, peroxy acids like m-CPBA are effective and generally do not promote rearrangement if used under neutral or slightly basic conditions.
* pH Control: If using a catalytic system with an aqueous phase, ensure the pH is neutral or slightly basic to prevent acid-catalyzed isomerization.
High Reaction Temperature Higher temperatures can favor the isomerization of the epoxide. Conduct the epoxidation at a lower temperature to minimize this side reaction.
Solvent Polarity The polarity of the solvent can influence the rate of isomerization. Nonpolar solvents like toluene (B28343) have been shown to favor the formation of campholenic aldehyde in some systems, while polar aprotic solvents may favor other products.[4] For selective epoxidation, dichloromethane (B109758) is a common solvent.
Problem 3: Skeletal Rearrangement to Monocyclic Terpenes

Symptoms:

  • Formation of significant amounts of limonene, terpinolene, or other monocyclic terpenes.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Presence of Strong Acids The pinene scaffold is highly susceptible to acid-catalyzed rearrangements.
* Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
* Catalyst Selection: Avoid using strong Brønsted or Lewis acids if rearrangement is not the desired outcome. If an acid catalyst is necessary, use a milder one or a solid acid catalyst that can be easily separated.
High Reaction Temperatures Thermal stress can also induce rearrangements. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data

Table 1: Comparison of Catalytic Systems for the Oxidation of α-Pinene to Verbenone

CatalystOxidantSolventTemp (°C)Time (h)α-Pinene Conv. (%)Verbenone Select. (%)Reference
CuAPO-5(0.06)TBHPTCM851296.846.4[1]
TS-1 (5.42 wt% Ti)O₂None8563412[5]
Ti-SBA-15_orange peelsO₂None120247138[2]
Co/SBA-15O₂None10024>9913[6]

Table 2: Influence of Reaction Conditions on the Isomerization of α-Pinene Oxide

CatalystSolventTemp (°C)Time (h)α-Pinene Oxide Conv. (%)Main ProductSelectivity (%)Reference
Ti-MCM-22Toluene7024100Campholenic Aldehyde96[7]
Ti-MCM-22N,N-dimethylacetamide14024100Campholenic Aldehyde83[8]
Fe-MCM-41Toluene7024100Campholenic Aldehyde66[9]
Pyridinium bromideToluene601.5-trans-Pinocarveol-[2]
Molybdenocene analogue1,2-dichloroethaneRT1-Campholenic Aldehyde87 (yield)[10]

Experimental Protocols

Protocol 1: Stereoselective Epoxidation of α-Pinene using m-CPBA

This protocol is a general method for the stereoselective epoxidation of α-pinene.

Materials:

  • (+)-α-Pinene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve α-pinene (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the stirred α-pinene solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-pinene oxide.

  • The product can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Oxidation of α-Pinene to Verbenone

This protocol is adapted from a procedure using lead tetraacetate and subsequent oxidation.[11][12]

Materials:

  • (1R)-(+)-α-Pinene

  • Lead tetraacetate (Pb(OAc)₄)

  • Benzene (Note: Benzene is a carcinogen and should be handled with appropriate safety precautions in a fume hood)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part A: Formation of Acetate (B1210297) Intermediate

  • In a flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve (1R)-(+)-α-pinene (1.0 eq) in dry benzene.

  • Warm the solution to 65 °C and add lead tetraacetate (0.95 eq) portion-wise over 20 minutes.

  • Heat the mixture at 65 °C for 1 hour.

  • Cool the reaction to room temperature and filter through Celite.

  • Wash the filtrate with water, separate the layers, and extract the aqueous phase with ether.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to obtain the crude acetate mixture.

Part B: Saponification

  • Dissolve the crude acetate mixture in a 10% solution of KOH in aqueous methanol.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the mixture into a separatory funnel, dilute with water, and extract with ether.

  • Combine the ethereal fractions, dry over MgSO₄, filter, and concentrate to get a mixture of alcohols.

Part C: Oxidation to Verbenone

  • Dissolve the mixture of alcohols in ether and cool to 0 °C.

  • Slowly add a solution of sodium dichromate dihydrate (0.5 eq) and concentrated sulfuric acid in water over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Dilute with water and separate the layers. Extract the aqueous phase with ether.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield crude verbenone.

  • Purify by vacuum distillation or column chromatography.[11]

Protocol 3: Lewis Acid-Catalyzed Isomerization of α-Pinene Oxide to Campholenic Aldehyde

This protocol describes a general procedure for the isomerization of α-pinene oxide using a solid Lewis acid catalyst.

Materials:

  • α-Pinene oxide

  • Solid Lewis acid catalyst (e.g., Fe-MCM-41, Ti-MCM-22)[7][8][9]

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solid Lewis acid catalyst.

  • Add anhydrous toluene, followed by α-pinene oxide.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter to remove the catalyst.

  • Wash the catalyst with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude campholenic aldehyde can be purified by vacuum distillation.

Visualizations

experimental_workflow_verbenone Experimental Workflow: Synthesis of Verbenone from α-Pinene cluster_step1 Step 1: Allylic Acetoxylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Oxidation a_pinene α-Pinene reagents1 Pb(OAc)₄, Benzene, 65°C a_pinene->reagents1 acetate_mix Mixture of Acetates reagents1->acetate_mix reagents2 KOH, aq. Methanol, RT acetate_mix->reagents2 alcohol_mix Mixture of Alcohols reagents2->alcohol_mix reagents3 Na₂Cr₂O₇, H₂SO₄, Ether, 0°C to RT alcohol_mix->reagents3 verbenone Verbenone reagents3->verbenone troubleshooting_low_yield Troubleshooting Logic: Low Yield/Poor Selectivity in α-Pinene Oxidation start Low Yield / Poor Selectivity q_temp Is the reaction temperature optimized? start->q_temp a_temp_no Adjust temperature. Monitor conversion and selectivity. q_temp->a_temp_no No q_catalyst Is the catalyst system appropriate? q_temp->q_catalyst Yes a_temp_no->q_catalyst a_catalyst_no Evaluate different catalysts or catalyst loading. q_catalyst->a_catalyst_no No q_time Is the reaction time optimized? q_catalyst->q_time Yes a_catalyst_no->q_time a_time_no Conduct a time-course study to find the optimal reaction time. q_time->a_time_no No q_reagents Are the oxidant and solvent suitable? q_time->q_reagents Yes a_time_no->q_reagents a_reagents_no Screen different oxidants and solvents. q_reagents->a_reagents_no No end Improved Yield and Selectivity q_reagents->end Yes a_reagents_no->end pinene_rearrangements Common Rearrangement Pathways of α-Pinene Oxide a_pinene_oxide α-Pinene Oxide lewis_acid Lewis Acid (e.g., ZnBr₂, Fe-MCM-41) a_pinene_oxide->lewis_acid bronsted_acid Brønsted Acid a_pinene_oxide->bronsted_acid campholenic_aldehyde Campholenic Aldehyde lewis_acid->campholenic_aldehyde Rearrangement trans_carveol trans-Carveol bronsted_acid->trans_carveol Rearrangement

References

Technical Support Center: Optimizing (+)-2-Pinene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-2-Pinene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during various chemical transformations of this compound.

Troubleshooting Guide

Issue 1: Low Conversion Rate in α-Pinene Oxidation

Q1: My α-pinene oxidation reaction shows low conversion of the starting material. What are the primary factors I should investigate?

A1: Low conversion in α-pinene oxidation can be attributed to several factors. A systematic evaluation of your reaction parameters is the recommended first step. Begin by assessing the following:

  • Reaction Temperature: Temperature plays a crucial role in both the conversion of α-pinene and the selectivity towards different products.[1] Generally, increasing the temperature enhances the conversion rate, but it may also lead to the formation of undesired by-products.[1]

  • Catalyst Selection and Concentration: The choice of catalyst is critical in directing the reaction towards the desired product, such as α-pinene oxide, verbenol, or verbenone.[1] The concentration of the catalyst is also important; an incorrect concentration can result in "dark reactions" or kinetic limitations.[1]

  • Reaction Time: The duration of the reaction significantly impacts the product distribution. For instance, initial products may undergo further oxidation over longer reaction times, leading to a different product profile.[1]

  • Oxidant and Solvent: The nature and quantity of the oxidant (e.g., O₂, H₂O₂, tert-butyl hydroperoxide) and the choice of solvent can dramatically influence the reaction's outcome.[1]

dot

Troubleshooting_Oxidation start Low α-Pinene Conversion temp Review Reaction Temperature start->temp catalyst Evaluate Catalyst System temp->catalyst time Optimize Reaction Time catalyst->time oxidant Assess Oxidant and Solvent time->oxidant analyze Analyze Product Mixture (e.g., GC-MS) oxidant->analyze adjust Adjust Parameters Based on Analysis analyze->adjust iterate Iterate and Re-evaluate adjust->iterate iterate->temp end Improved Conversion iterate->end

Caption: General troubleshooting workflow for low conversion in α-pinene oxidation.

Issue 2: Poor Selectivity and Formation of Side Products

Q2: My reaction is producing a complex mixture of products instead of the desired compound. How can I improve selectivity?

A2: Poor selectivity is a common challenge due to the reactive nature of α-pinene and its intermediates.[2] The formation of various side products can be minimized by carefully controlling the reaction conditions.

  • Isomerization to Camphene (B42988) and Limonene: Acidic conditions can promote the rearrangement of the pinene skeleton to form camphene and limonene.[3] Using a neutral or slightly basic reaction medium can help suppress these side reactions.

  • Formation of Campholenic Aldehyde: This is a frequent by-product resulting from the isomerization of α-pinene oxide.[1] The choice of solvent and the acidity of the catalyst can influence its formation.[1]

  • Over-oxidation: In oxidation reactions, the desired product (e.g., verbenol) can be further oxidized to other compounds (e.g., verbenone) if the reaction is left for too long or if the conditions are too harsh.[1] Monitoring the reaction progress closely is crucial.

dot

Side_Products AP (+)-α-Pinene APO α-Pinene Oxide AP->APO Epoxidation Verb Verbenol AP->Verb Allylic Oxidation Camp Camphene/ Limonene AP->Camp Isomerization (Acidic) CA Campholenic Aldehyde APO->CA Isomerization (Acidic) Vone Verbenone Verb->Vone Further Oxidation

Caption: Major reaction pathways and common side products from α-pinene.

Frequently Asked Questions (FAQs)

Q1: What are the typical major products of (+)-α-pinene oxidation?

A1: The oxidation of (+)-α-pinene can yield a range of valuable oxygenated derivatives. The primary products typically include:

  • α-Pinene oxide: Formed via epoxidation of the double bond.[4]

  • Verbenol and Verbenone: Resulting from allylic oxidation.[4]

  • Campholenic aldehyde: An isomerization product of α-pinene oxide.[1]

  • Other potential by-products include trans-pinocarveol, myrtenal, myrtenol, and 1,2-pinanediol.[1]

Q2: How do different reaction conditions affect the product distribution in α-pinene oxidation?

A2: Reaction conditions are critical for controlling the selectivity of α-pinene oxidation. The following table summarizes the impact of various parameters on product selectivity based on literature data.

ParameterEffect on Product SelectivityReference
Temperature Higher temperatures can favor isomerization to campholenic aldehyde. Moderate temperatures often favor allylic oxidation products.[1][5][1][5]
Catalyst The choice of metal and ligand is crucial. For instance, cobalt catalysts can be effective for producing verbenone.[2] Some copper complexes under micellar conditions show high conversion.[6][2][6]
Solvent Solvent polarity can influence the rearrangement of α-pinene oxide. Nonpolar solvents may favor campholenic aldehyde formation.[1][1]
Oxidant The type of oxidant (e.g., H₂O₂, O₂, TBHP) can significantly alter the product profile.[1][1]

Q3: What are the main challenges in the hydration of α-pinene to produce α-terpineol?

A3: The industrial production of α-terpineol from α-pinene hydration faces challenges such as low conversion rates and poor selectivity.[2] The reaction is typically acid-catalyzed, which can lead to equipment corrosion and the formation of numerous by-products through isomerization.[7] Finding a balance between high conversion and high selectivity to α-terpineol is a key challenge.[7][8]

Q4: Can β-pinene be converted to the more commercially valuable α-pinene?

A4: Yes, β-pinene can be isomerized to α-pinene. This is often desirable as α-pinene is a precursor to a wider range of commercially important derivatives.[4] The isomerization can be achieved in the presence of strong bases or through pyrolysis.[9] Photocatalytic methods using catalysts like Pd@TiO₂ have also been shown to be effective.[10]

Experimental Protocols

Protocol 1: General Procedure for α-Pinene Oxidation

This protocol provides a general workflow for the oxidation of α-pinene. Specific parameters should be optimized based on the desired product and available literature.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for the oxidant.

  • Charging Reactants: The solvent (if used), α-pinene, and the catalyst are added to the reaction vessel.

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air, which is particularly important if the reaction is sensitive to atmospheric oxygen.[1]

  • Temperature Control: The reaction mixture is brought to the desired temperature with controlled heating.

  • Adding Oxidant: The oxidant is added dropwise or at a controlled rate to manage the reaction exotherm.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete (indicated by the consumption of α-pinene or stabilization of product concentration), the mixture is cooled to room temperature.

  • Product Isolation: The catalyst is removed by filtration. The resulting liquid phase can then be subjected to purification techniques such as distillation, extraction, or chromatography to isolate the desired product.[1]

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Reaction Setup charge 2. Charge Reactants setup->charge inert 3. Inert Atmosphere charge->inert temp 4. Set Temperature inert->temp oxidant 5. Add Oxidant temp->oxidant monitor 6. Monitor Progress oxidant->monitor workup 7. Reaction Quench/ Cooling monitor->workup isolate 8. Product Isolation workup->isolate

Caption: A typical experimental workflow for the oxidation of α-pinene.

Protocol 2: Hydration of α-Pinene to α-Terpineol

This protocol outlines a general procedure for the acid-catalyzed hydration of α-pinene.

  • Catalyst Preparation: If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.

  • Reaction Mixture: In a suitable reactor, combine α-pinene, water, and a co-solvent (such as acetone (B3395972) or isopropanol, if necessary, to improve miscibility).[7][11]

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously to ensure good mixing of the aqueous and organic phases.[7][11]

  • Monitoring: Track the conversion of α-pinene and the formation of α-terpineol over time using GC analysis.

  • Work-up: After the desired reaction time, cool the mixture, separate the organic layer, and neutralize any remaining acid.

  • Purification: The crude product can be purified by fractional distillation to isolate α-terpineol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound reactions.

Table 1: Oxidation of α-Pinene under Micellar Conditions [6]

CatalystCatalyst Conc. (mol%)Temperature (°C)Conversion (%)Main Products & Yields (%)
1 1.06087tert-butylperoxy-2-pinene (31), Verbenone (19)
2 1.06087tert-butylperoxy-2-pinene (24.5), Verbenone (16)
1 1.025-40-Pinene epoxide (7-9)
2 1.025-4057tert-butylperoxy-2-pinene (16)

Table 2: Hydration of α-Pinene to α-Terpineol [7][8]

Catalyst SystemTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)
Mandelic acid-boric acid602096.155.5
Citric acid-boric acid60-99.4Decreases > 70°C
Citric acid-phosphoric acid-acetic acid7012-15≥96≥48.1

Table 3: Isomerization of β-Pinene to α-Pinene [10]

CatalystIrradiationTime (min)Conversion (%)α-Pinene Yield (%)
8 mg Pd@TiO₂365 nm LED60>9995

References

Technical Support Center: Optimization of Catalyst Systems for α-Pinene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic oxidation of α-pinene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common products in α-pinene oxidation, and what factors influence their distribution?

A1: The primary products of α-pinene oxidation include α-pinene oxide, verbenol (B1206271), and verbenone (B1202108).[1][2][3][4] Other common by-products can include campholenic aldehyde, trans-pinocarveol, myrtenal, and myrtenol.[2][4] The distribution of these products is heavily influenced by reaction parameters such as the choice of catalyst, oxidant, solvent, reaction temperature, and time.[5] For instance, catalyst acidity can promote the rearrangement of α-pinene oxide to form campholenic aldehyde.[5]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role in both the reaction rate and selectivity.[6] Solvent polarity and basicity can significantly influence the product profile.[5][6] For example, in the isomerization of α-pinene oxide, polar aprotic solvents can have a positive effect on the reaction course.[6] Higher solvent basicity has been shown to favor the formation of trans-carveol, while nonpolar solvents may favor campholenic aldehyde.[6] In some systems, a solvent-free approach is possible, where α-pinene itself acts as both the reactant and the solvent.[1][7]

Q3: What is a typical temperature range for α-pinene oxidation, and how does it impact the results?

A3: The optimal temperature for α-pinene oxidation depends on the specific catalytic system. Temperatures ranging from 30°C to 130°C have been reported.[1][7] Generally, increasing the temperature enhances the conversion rate of α-pinene.[1][5] However, excessively high temperatures can lead to the formation of undesired by-products and reduce selectivity towards the desired product.[5] For example, in one study, the highest selectivity for α-pinene oxide and verbenol was achieved at 120°C.[1]

Q4: Can catalysts be regenerated and reused?

A4: Yes, one of the advantages of using heterogeneous catalysts is the potential for regeneration and reuse. This is a key aspect of developing sustainable and cost-effective processes. For instance, a gold-on-alumina catalyst, after being used, was regenerated by oxygen treatment, showing high conversion in subsequent cycles.[8] The stability of the catalyst, including resistance to leaching of the active metal, is a crucial factor for its reusability.[4]

Troubleshooting Guide

This guide addresses common problems encountered during α-pinene oxidation experiments in a question-and-answer format.

Problem 1: Low Yield and/or Poor Selectivity

Q: My reaction shows a low conversion of α-pinene and a mixture of many different products. Where should I start troubleshooting?

A: Low yield and poor selectivity are common issues that can be traced back to several factors. A systematic approach is best.[5]

  • 1. Re-evaluate Reaction Temperature: Temperature is a critical parameter. An increase can boost conversion but may also promote side reactions.[1][5] Conversely, a temperature that is too low will result in poor conversion. It is often necessary to screen a range of temperatures to find the optimal balance for your specific catalyst system. For one Ti-SBA-15 catalyst, 120°C was found to be optimal for producing α-pinene oxide and verbenol.[1]

  • 2. Assess the Catalyst System: The choice of catalyst is fundamental. The catalyst's properties, such as acidity, pore size, and active metal content, dictate the reaction pathway.[5] Ensure the correct catalyst concentration is used, as improper loading can limit the reaction.[5]

  • 3. Optimize Reaction Time: Product distribution changes over time. Longer reaction times might lead to the further oxidation or rearrangement of your desired product into other compounds.[5] Monitor the reaction's progress by taking aliquots at different time points to determine the optimal duration.[5] For instance, with one copper-based catalyst, pinene oxide was the main product in the first 3 hours, after which its concentration decreased as it was further oxidized.[9]

  • 4. Check Oxidant and Solvent: The type of oxidant (e.g., H₂O₂, O₂, TBHP) and the solvent can dramatically alter the outcome.[5] Ensure the molar ratio of oxidant to substrate is appropriate. The polarity and coordinating ability of the solvent can influence catalyst activity and product selectivity.[6]

Below is a troubleshooting workflow to guide your optimization process.

G cluster_0 Troubleshooting Workflow for Low Yield / Selectivity start Low Yield or Poor Selectivity temp Review Reaction Temperature start->temp cat Evaluate Catalyst System & Loading temp->cat time Optimize Reaction Time cat->time solv Assess Oxidant & Solvent time->solv analyze Analyze Product Mixture (GC-MS) solv->analyze adjust Adjust Parameters Based on Analysis analyze->adjust adjust->temp Iterate result Improved Yield & Selectivity adjust->result

Caption: A general troubleshooting workflow for α-pinene oxidation.

Problem 2: High Yield of Undesired By-products

Q: I am observing a significant amount of campholenic aldehyde. How can I minimize its formation?

A: Campholenic aldehyde is a frequent by-product, typically formed from the isomerization of α-pinene oxide.[5] To reduce its formation, consider these points:

  • Catalyst Acidity: The acidity of the catalyst can promote this rearrangement.[5] Using a catalyst with lower acidity or a more basic character can suppress this side reaction.

  • Solvent Choice: The solvent environment can influence selectivity. Polar and basic solvents may favor the formation of other products like trans-carveol over campholenic aldehyde.[6] In some cases, reducing the acid concentration in the reaction media can hamper the rearrangement of α-pinene oxide.[7]

Q: My goal is verbenone, but I am primarily getting verbenol and other oxidation products. How can I improve selectivity for verbenone?

A: Verbenol is a precursor to verbenone. To favor the formation of verbenone, you may need to adjust conditions to promote the further oxidation of verbenol.

  • Reaction Time: Extending the reaction time can allow for the conversion of verbenol to verbenone. However, this must be balanced, as very long reaction times can lead to over-oxidation and the formation of other by-products.[4]

  • Oxidant Concentration: Ensure a sufficient amount of oxidant is available for the subsequent oxidation step.

  • Catalyst Selection: Some catalysts are inherently more selective for verbenone. For example, bimetallic AuCu/TiO₂ and chromium silicate (B1173343) catalysts have shown high selectivity for verbenone.[10]

Data Presentation: Comparing Catalyst Systems

The following tables summarize quantitative data from various studies to allow for easy comparison of different catalytic systems and reaction conditions.

Table 1: Influence of Reaction Parameters on α-Pinene Oxidation using Ti-SBA-15 Catalyst [1]

ParameterRange TestedEffect on α-Pinene Conversion (%)Effect on Selectivity (mol%)Optimal Condition
Temperature 80 - 130 °CIncreased from 3% to 18% (at 120°C), then decreased.α-pinene oxide selectivity peaked at 25% (120°C). Verbenol selectivity plateaued at ~17% (110-130°C).120 °C
Catalyst Content 0.025 - 1.5 wt%Increased from 18% to 48% (at 1 wt%), then decreased.α-pinene oxide selectivity decreased from 32% to 12%. Verbenol and verbenone selectivity remained relatively stable.1 wt%
Reaction Time 0.5 - 24 hIncreased steadily from 14% to 71%.α-pinene oxide and verbenol selectivity peaked at 3h (28% and 19% respectively).3 h

Table 2: Comparison of Different Solvents for α-Pinene Epoxidation [7]

Solventα-Pinene Conversion (%)α-Pinene Oxide Yield (%)Main By-product
1,2-dichloroethane58%55%Verbenol (3%)
Toluene40%38%Verbenol (2%)
p-cymene24%N/AN/A
Acetonitrile (B52724)12%N/AN/A
Solvent-Free ~93% (yield)~93% Negligible

Experimental Protocols

General Protocol for Catalytic Oxidation of α-Pinene

This protocol provides a general framework. Specific quantities, temperatures, and times should be optimized based on the catalyst system and desired product, as detailed in the literature.[5][9][11]

Materials:

  • α-pinene (substrate)

  • Catalyst (e.g., Ti-SBA-15, Cu-complex, TS-1)

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP), H₂O₂, molecular oxygen)

  • Solvent (e.g., acetonitrile, water with surfactant, or solvent-free)

  • Inert gas (e.g., Nitrogen, Argon)

  • Reaction vessel (e.g., double-necked round-bottomed flask)

  • Magnetic stirrer and heating plate/oil bath

  • Condenser

Procedure:

  • Reactor Setup: Assemble the reaction vessel with a magnetic stir bar and a condenser.

  • Charging Reactants: To the reaction vessel, add the solvent (if used), α-pinene, and the catalyst.[5]

  • Inert Atmosphere: Purge the reactor with an inert gas to remove air, which is especially important if the reaction is sensitive to atmospheric oxygen.[5]

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-120°C).[1][9]

  • Adding Oxidant: Once the target temperature is stable, add the oxidant. If the reaction is highly exothermic, the oxidant should be added dropwise or at a controlled rate.[5][7]

  • Reaction Monitoring: Monitor the reaction's progress by taking small samples (aliquots) at regular intervals (e.g., every hour).[5]

  • Quenching and Work-up: After the desired reaction time, cool the mixture to room temperature. The work-up procedure will depend on the catalyst and solvent system. It may involve filtering the heterogeneous catalyst, followed by extraction of the organic products.

  • Product Analysis: Analyze the samples and the final product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity for each product.[9]

G cluster_1 Experimental Workflow Diagram A 1. Reactor Setup (Flask, Stirrer, Condenser) B 2. Charge Reactants (α-pinene, Catalyst, Solvent) A->B C 3. Purge with Inert Gas B->C D 4. Heat to Target Temperature C->D E 5. Add Oxidant (e.g., dropwise) D->E F 6. Monitor Reaction (e.g., GC aliquots) E->F G 7. Quench & Work-up (Cool, Filter, Extract) F->G H 8. Final Product Analysis (GC-MS) G->H

Caption: A typical experimental workflow for α-pinene oxidation.

Protocol for Product Analysis by Gas Chromatography (GC)

Objective: To quantify the conversion of α-pinene and the selectivity of the oxidation products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for terpene analysis (e.g., RTX-1701).[2]

Procedure:

  • Sample Preparation: Dilute the reaction mixture aliquot in a suitable solvent (e.g., acetonitrile or ethyl acetate).[9] Add an internal or external standard (e.g., nitromethane) for accurate quantification.[9]

  • GC Method:

    • Injector Temperature: 200 °C.[2]

    • Carrier Gas Flow (Helium): 1.2 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.[2]

      • Ramp 1: Increase at 6 °C/min to 120 °C.[2]

      • Isothermal: Hold at 120 °C for 4 minutes.[2]

      • Ramp 2: Increase at 15 °C/min to 240 °C.[2]

  • Data Analysis:

    • Identify peaks based on retention times of known standards.

    • Calculate the conversion of α-pinene and the selectivity for each product using the peak areas, applying the internal normalization method or a calibration curve from the standard.[2]

References

Minimizing side product formation in pinene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of side product formation during pinene isomerization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during pinene isomerization experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My α-pinene isomerization is producing a low yield of the desired camphene (B42988) and a high concentration of various monocyclic terpenes like limonene (B3431351) and terpinolene. What should I investigate?

A1: Low selectivity towards camphene often points to issues with the catalyst's acidity or the reaction conditions. The reaction is thought to proceed via a pinanyl cation, which can undergo rearrangement to either bi/tricyclic products (like camphene) or open to form monocyclic p-menthadienes (like limonene).[1]

  • Catalyst Acidity: Catalysts with very strong acid sites may favor the formation of monocyclic terpenes over camphene.[2] Consider using a catalyst with weaker acid sites. Titanate nanotubes and certain modified zeolites have shown high selectivity for camphene.[2][3]

  • Temperature Control: While higher temperatures increase the overall conversion rate, they might not favor the kinetic product (camphene). Evaluate a range of temperatures to find the optimal balance between conversion and selectivity.

  • Reaction Time: Monitor the reaction progress over time. Camphene might be an intermediate that converts to other products with prolonged reaction times.

Q2: I am observing significant amounts of polymeric byproducts in my reaction mixture. How can this be minimized?

A2: Polymerization is a common side reaction, especially under strongly acidic conditions.

  • Catalyst Choice: Highly acidic catalysts can promote polymerization. Consider switching to a milder solid acid catalyst.

  • Temperature: High reaction temperatures can accelerate polymerization. Attempt the reaction at the lower end of the effective temperature range.

  • Solvent-Free Conditions: Some studies show high selectivity in solvent-free conditions, which can sometimes reduce polymerization by increasing the concentration of the reactant at the catalyst surface.[2][3]

Q3: In my α-pinene oxide isomerization, the primary side product is campholenic aldehyde, but the target is trans-carveol. How can I shift the selectivity?

A3: The selectivity between campholenic aldehyde and trans-carveol is highly dependent on the solvent system and catalyst properties.[4][5]

  • Solvent Choice: The polarity and basicity of the solvent are critical.[6]

    • To favor trans-carveol: Use more basic solvents.[4][6] The combination of high basicity and high polarity has been shown to be suitable.[7][8]

    • To favor campholenic aldehyde: Non-polar solvents are generally preferred.[4][6]

  • Catalyst Acidity: The acidity of the catalyst can promote the rearrangement to campholenic aldehyde.[5] Using a catalyst with a more basic character may reduce this side reaction.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in pinene isomerization.

troubleshooting_workflow Troubleshooting Pinene Isomerization start Start: Unsatisfactory Results issue Identify Primary Issue start->issue low_selectivity Low Selectivity to Desired Isomer issue->low_selectivity Selectivity high_polymers High Polymer Formation issue->high_polymers Polymers low_conversion Low Conversion Rate issue->low_conversion Conversion check_catalyst_selectivity Review Catalyst: - Acidity - Type (e.g., Zeolite, TiO2) low_selectivity->check_catalyst_selectivity check_solvent Optimize Solvent: - Polarity - Basicity low_selectivity->check_solvent check_catalyst_polymers Review Catalyst: - Use milder acid catalyst high_polymers->check_catalyst_polymers check_temp_polymers Reduce Temperature high_polymers->check_temp_polymers check_catalyst_conversion Review Catalyst: - Activity - Dosage low_conversion->check_catalyst_conversion check_temp_conversion Increase Temperature low_conversion->check_temp_conversion check_time Optimize Reaction Time low_conversion->check_time analyze Analyze Results (GC-MS) check_catalyst_selectivity->analyze check_solvent->analyze check_catalyst_polymers->analyze check_temp_polymers->analyze check_catalyst_conversion->analyze check_temp_conversion->analyze check_time->analyze analyze->issue Iterate end End: Improved Results analyze->end Successful reaction_pathway α-Pinene Isomerization Pathways a_pinene α-Pinene pinanyl_cation Pinanyl Cation (Intermediate) a_pinene->pinanyl_cation H+ camphene Camphene pinanyl_cation->camphene Rearrangement tricyclene Tricyclene pinanyl_cation->tricyclene monocyclic Monocyclic Cations (Intermediates) pinanyl_cation->monocyclic Ring Opening limonene Limonene monocyclic->limonene terpinolene Terpinolene monocyclic->terpinolene terpinenes α,γ-Terpinenes monocyclic->terpinenes pcymene p-Cymene limonene->pcymene Dehydrogenation terpinenes->pcymene Dehydrogenation experimental_workflow General Experimental Workflow prep 1. Catalyst Preparation (Drying/Calcination) setup 2. Reactor Setup (Flask, Stirrer, Condenser) prep->setup charge 3. Charge Reactants (Pinene, Solvent if any, Catalyst) setup->charge react 4. Heat to Temperature & Stir charge->react monitor 5. Monitor Reaction (GC-MS Analysis) react->monitor monitor->react Continue workup 6. Cool & Quench Reaction monitor->workup Complete isolate 7. Product Isolation (Filtration, Distillation) workup->isolate

References

Enhancing enantioselectivity in (+)-2-Pinene-based reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing Enantioselectivity in (+)-2-Pinene-Based Reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered in enantioselective reactions involving this compound.

Issue 1: Low Enantiomeric Excess (% ee)

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to identify and resolve the root cause.

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the first things I should check?

A1: The initial step is to rigorously validate your analytical method, typically chiral HPLC or GC, to ensure it's not providing misleading ee values. Following that, scrutinize the purity of all your starting materials.[1]

  • Analytical Method Validation: Confirm that you have a good resolution between enantiomers (Resolution > 1.5) and that your method is both precise and accurate.[1]

  • Reagent Purity: Trace impurities in your this compound, substrate, or other reagents can act as inhibitors or facilitate a non-selective background reaction.[1]

  • Catalyst/Ligand Quality: The purity of your chiral ligand or catalyst is critical. Even minor variations can drastically impact enantioselectivity. Consider using a freshly prepared or newly purchased catalyst from a reliable source.[1]

Q2: I've confirmed my analytical method and the purity of my reagents, but the enantioselectivity is still poor and inconsistent between runs. What should I investigate next?

A2: Inconsistent results often point towards issues with the reaction conditions. The most critical parameters to examine are the solvent, temperature, and atmospheric conditions.[1][2]

  • Solvent: The choice of solvent and its purity are paramount. The presence of impurities, especially water, can be detrimental to many asymmetric reactions.[1] It is advisable to screen a range of anhydrous solvents with varying polarities.[2]

  • Temperature: Many enantioselective reactions are highly sensitive to temperature fluctuations.[1] Generally, lower temperatures lead to higher enantioselectivity, as it can increase the energy difference between the diastereomeric transition states.[2][3] A temperature optimization study is highly recommended.

  • Atmospheric Conditions: If your catalyst or reagents are sensitive to air or moisture, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2][3]

Q3: My reaction is clean, and the yield is high, but the ee remains low. What other factors could be at play?

A3: If the reaction is proceeding efficiently but with poor selectivity, the issue likely lies in the catalyst-substrate interaction or the reaction concentration.

  • Catalyst Loading: The concentration of your catalyst can influence the reaction. Try varying the catalyst loading to find the optimal concentration that favors the desired catalytic cycle over any non-catalyzed background reactions.[3]

  • Substrate Concentration: The concentration of the substrate can also affect the reaction kinetics and enantioselectivity. Consider performing a concentration optimization study.[2]

  • Ligand Structure: The chiral ligand derived from this compound may not be optimal for your specific substrate. Small modifications to the ligand structure can have a significant impact on the stereochemical outcome.[4]

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Start: Low % ee Observed check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical check_analytical->start Method Invalid check_purity Verify Purity of Reagents (Substrate, Pinene, Catalyst) check_analytical->check_purity Method Valid check_conditions Examine Reaction Conditions (Solvent, Temperature, Atmosphere) check_purity->check_conditions Reagents Pure end Achieved High % ee check_purity->end Improved ee optimize_params Optimize Reaction Parameters (Catalyst/Substrate Concentration) check_conditions->optimize_params Conditions Optimized check_conditions->end Improved ee reassess_ligand Re-evaluate Ligand Structure optimize_params->reassess_ligand Still Low ee optimize_params->end Improved ee reassess_ligand->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Issue 2: Poor Reaction Yield or Incomplete Conversion

A low yield or an incomplete reaction can be due to catalyst deactivation or suboptimal reaction conditions.

Q1: My reaction starts but stops before all the starting material is consumed. What is the likely cause?

A1: This is a classic indication of catalyst deactivation. The most common reasons for this are impurities in the starting materials or solvent that act as catalyst poisons.[1] Thoroughly purify all reagents and ensure your solvent is of the highest quality. If using an air-sensitive catalyst, ensure that your technique for maintaining an inert atmosphere is rigorous.[1]

Q2: The reaction yield is low, but the enantioselectivity is good. How can I improve the yield without compromising the ee?

A2: In this scenario, the focus should be on optimizing the reaction conditions to favor product formation.

  • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time. If the reaction is slow at a low temperature that is favorable for high ee, a careful and incremental increase in temperature might improve the rate without significantly diminishing the enantioselectivity.

  • Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of one reagent might be necessary to drive the reaction to completion.

Decision Tree for Improving Yield

yield_improvement start Start: Low Yield check_completion Reaction Incomplete? start->check_completion catalyst_deactivation Suspect Catalyst Deactivation check_completion->catalyst_deactivation Yes optimize_time_temp Optimize Reaction Time/Temperature check_completion->optimize_time_temp No purify_reagents Purify Reagents and Solvent catalyst_deactivation->purify_reagents end Improved Yield purify_reagents->end check_stoichiometry Verify Reagent Stoichiometry optimize_time_temp->check_stoichiometry check_stoichiometry->end

Caption: A decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: How critical is the enantiomeric purity of the starting this compound?

A1: The enantiomeric purity of your starting pinene is absolutely critical. The pinene backbone is often the sole source of chirality in the resulting ligand or catalyst. Any enantiomeric impurity in the starting material will directly lead to a lower enantiomeric excess in your final product.

Q2: Can the choice of metal precursor impact the enantioselectivity when using a pinene-derived ligand?

A2: Yes, the metal precursor can have a significant impact. The nature of the metal and its counter-ion can influence the geometry and electronic properties of the active catalytic species, thereby affecting the enantioselectivity. It is often worthwhile to screen different metal precursors (e.g., salts with different counter-ions) during reaction optimization.

Q3: For hydroboration-oxidation reactions of this compound, what are the key factors for achieving high stereoselectivity?

A3: The hydroboration of α-pinene is a classic example of a reaction controlled by steric hindrance.[5] The borane (B79455) reagent approaches the double bond from the face opposite to the sterically bulky gem-dimethyl bridge.[6] The reaction is a syn addition, meaning the boron and hydrogen add to the same face of the double bond.[7][8] The subsequent oxidation step occurs with retention of configuration.[5][6] To ensure high stereoselectivity, it is important to use a sterically hindered borane reagent if needed and to control the reaction temperature.

Q4: Are there any general guidelines for solvent selection in this compound based reactions?

A4: While the optimal solvent is reaction-dependent, some general guidelines can be followed. Non-coordinating solvents like toluene (B28343) or hexane (B92381) are often a good starting point for many metal-catalyzed reactions. Ethereal solvents like THF can also be effective but may coordinate to the metal center and influence reactivity and selectivity. A solvent screen is always recommended during the initial stages of optimizing a new reaction.[2][9]

Data Presentation

Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Representative Asymmetric Addition
EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene259585
2Toluene09292
3Toluene-208596
4THF259875
5THF09682
6Hexane259088
7Hexane08894
8CH₂Cl₂259380

Note: Data is representative and intended for illustrative purposes.

Table 2: Influence of Catalyst Loading on a Generic Pinene-Based Catalytic Reaction
EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)ee (%)
11247095
22188595
3510>9994
4106>9993

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Allylation using a this compound-Derived Ligand
  • Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (Argon), the metal precursor (1.0 equiv) and the chiral ligand (1.1 equiv) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, the substrate (1.0 equiv) is dissolved in the same anhydrous solvent. The solution is cooled to the desired temperature (e.g., 0 °C).

  • Initiation of the Reaction: The prepared catalyst solution is then transferred via cannula to the substrate solution. The allylic reagent (1.2 equiv) is added dropwise to the reaction mixture.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Hydroboration-Oxidation of (+)-α-Pinene
  • Hydroboration Step: To a solution of (+)-α-pinene (1.0 equiv) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of borane-THF complex (BH₃·THF, 0.4 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation Step: The reaction mixture is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (B78521) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide. The rate of addition should be controlled to maintain the reaction temperature below 40 °C.

  • Work-up: After the addition is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The resulting isopinocampheol can be purified by distillation or crystallization.

Visualizations

Logical Relationship for Catalyst Optimization

catalyst_optimization start Start: Catalyst Optimization select_ligand Select Pinene-Based Ligand start->select_ligand screen_metals Screen Metal Precursors (e.g., Pd, Rh, Cu, Ir) select_ligand->screen_metals optimize_ligand_metal_ratio Optimize Ligand:Metal Ratio screen_metals->optimize_ligand_metal_ratio evaluate_performance Evaluate Performance (Yield and ee%) optimize_ligand_metal_ratio->evaluate_performance modify_ligand Modify Ligand Structure (Sterics/Electronics) evaluate_performance->modify_ligand Low Yield or ee% end Optimal Catalyst System evaluate_performance->end High Yield & ee% modify_ligand->select_ligand

Caption: A logical workflow for optimizing a pinene-based catalyst system.

References

Technical Support Center: Optimizing Yields of Pinene-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of pinene-derived compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield and poor selectivity in α-pinene oxidation.

  • Question: I am getting a low yield of my desired product and a mixture of several byproducts during the oxidation of α-pinene. What are the first steps to troubleshoot this?

  • Answer: A low yield and poor selectivity in α-pinene oxidation can stem from several factors. A systematic evaluation of your reaction parameters is the crucial first step. Begin by assessing the following:

    • Reaction Temperature: Temperature significantly influences both the conversion of α-pinene and the selectivity towards different products.[1] An increase in temperature generally increases the conversion rate but may also promote the formation of undesired by-products.[1][2]

    • Catalyst System: The choice of catalyst is critical for directing the reaction towards the desired product, whether it be α-pinene oxide, verbenol, or verbenone (B1202108).[1][3][4] The catalyst concentration also plays a significant role; an inappropriate concentration can lead to undesirable side reactions or kinetic limitations.[1]

    • Reaction Time: The duration of the reaction impacts the product distribution. For instance, longer reaction times can lead to the further oxidation of initial products into other compounds.[1][5]

    • Oxidant and Solvent: The type and amount of oxidant (e.g., H₂, O₂, TBHP) and the choice of solvent can dramatically alter the product profile.[1][6][7]

Issue 2: Significant formation of campholenic aldehyde as a byproduct.

  • Question: I am observing significant amounts of campholenic aldehyde in my α-pinene oxidation reaction. How can I minimize its formation?

  • Answer: Campholenic aldehyde is a common byproduct resulting from the isomerization of α-pinene oxide.[1][4] To minimize its formation, consider the following strategies:

    • Solvent Choice: The polarity and basicity of the solvent can influence the selectivity. In some cases, nonpolar solvents may favor the formation of campholenic aldehyde, while more basic solvents can suppress it.[1][8]

    • Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[1] Using a catalyst with optimized acidity or a more basic character can reduce this side reaction.

    • Temperature Control: Higher temperatures can sometimes favor isomerization reactions. Maintaining a lower reaction temperature may help to minimize the formation of campholenic aldehyde.[1]

    • Acid Concentration: In reactions involving acidic conditions, the concentration of the acid can dramatically affect the formation of campholenic aldehyde. The yield of this byproduct can increase significantly with higher acid concentrations.[6]

Issue 3: Low yield in the isomerization of α-pinene to camphene (B42988).

  • Question: My synthesis of camphene from α-pinene is resulting in a low yield. What catalysts are recommended to improve this?

  • Answer: The isomerization of α-pinene to camphene is a key step in the synthesis of camphor (B46023).[9] The choice of catalyst is critical for achieving a high yield. While natural clay activated with hydrochloric acid has been used, superior results can be obtained with other catalysts.[9] The use of titanium dioxide (TiO₂) as a catalyst has been shown to significantly increase the yield of camphene to as high as 85%, compared to 55-62% with activated clay.[9]

Issue 4: Difficulty in separating α-pinene and β-pinene.

  • Question: I am having trouble separating α-pinene from β-pinene in a mixture. What is an effective method for this?

  • Answer: The separation of α-pinene and β-pinene can be challenging due to their similar boiling points. A highly effective method is fractional distillation in the presence of diethylene glycol.[10] Diethylene glycol forms azeotropic mixtures with both isomers, but the properties of these azeotropes allow for an efficient separation.[10] During distillation, the initial distillate will be rich in α-pinene.[10]

Frequently Asked Questions (FAQs)

Synthesis & Methodology

  • What are the key stages in the "classical synthesis" of camphor from α-pinene? The classical synthesis of camphor from α-pinene involves several stages. The first is the preparation of bornyl chloride by the action of dry hydrogen chloride on α-pinene.[9] This is followed by a Wagner-Meerwein rearrangement.[9] Subsequent steps involve the conversion of bornyl chloride to isobornyl acetate (B1210297), which is then hydrolyzed and oxidized to yield camphor.[11][12]

  • How can I improve the yield of verbenone from the biotransformation of α-pinene? Several strategies can enhance verbenone yield. One approach is the use of a bi-enzymatic cascade system. For example, a combination of versatile peroxidase and laccase can significantly improve the oxidation efficiency of α-pinene to verbenone, with conversions reaching up to 80%.[3] Another method involves using specific microbial cultures. For instance, Aspergillus niger has been used for the bioconversion of alpha-pinene (B124742) to verbenone.[5] Optimizing reaction conditions such as temperature and reaction time is also crucial. For example, with a CuAPO-5(0.06) molecular sieve catalyst, increasing the reaction time from 6 to 12 hours can significantly increase both the conversion of α-pinene and the selectivity for verbenone.[5]

  • What are some modern, more efficient methods for extracting α-pinene? While conventional methods like hydrodistillation and solvent extraction are used, they can be time-consuming and labor-intensive.[13][14] Novel methods such as supercritical fluid extraction and microwave-assisted extraction can reduce extraction time, cost, and energy.[13][14] Advanced green and solvent-free techniques like ultrasonic-microwave-assisted extraction are even more efficient, offering higher extraction efficiency and separation of α-pinene.[13][14]

Analysis & Purification

  • What is a reliable method for quantifying α-pinene and its derivatives in biological samples? Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the quantitation of α-pinene and its metabolites, such as α-pinene oxide, in biological matrices like blood and tissues.[15][16][17] This technique offers high sensitivity and selectivity. For volatile compounds like α-pinene, headspace GC-MS is particularly effective.[17]

  • How can I purify pinene isomers? Several techniques can be employed for the purification of pinene isomers:

    • Fractional Distillation: This is a common method for separating liquids with different boiling points.[18]

    • Selective Adsorption/Crystallization: Materials like crystalline aluminosilicates (zeolites) can separate isomers based on electrochemical attraction and molecular configuration.[2] For solid isomers or derivatives, crystallization can be a viable technique.[2]

    • Gas Chromatography (GC): Analytical GC with a chiral column is excellent for assessing the purity of fractions and can separate all four pinene isomers: (+)-α, (-)-α, (+)-β, and (-)-β.[2]

Data Presentation

Table 1: Comparison of Catalysts for α-Pinene Isomerization to Camphene

CatalystYield of Camphene (%)Reference
Activated Clay55-62[9]
Titanium Dioxide (TiO₂)up to 85[9]

Table 2: Effect of Reaction Time on α-Pinene Oxidation using CuAPO-5(0.06) Catalyst

Reaction Time (hours)α-Pinene Conversion (%)Verbenone Selectivity (%)Reference
664.423.9[5]
1284.740.1[5]

Table 3: Yields in the Epoxidation of α-Pinene under Varying Acid Concentrations

H₂SO₄ Concentration (M)α-Pinene Oxide Yield (%)Campholenic Aldehyde Yield (%)Sobrerol Yield (%)Reference
0.0438~14[6]
0.094~2010[6]

Experimental Protocols

Protocol 1: Isomerization of α-Pinene to Camphene using a Titanium Dioxide Catalyst

This protocol is based on the general principle of using TiO₂ as a catalyst for improved camphene yield.[9]

  • Catalyst Preparation: If required, activate the TiO₂ catalyst according to the supplier's instructions or literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene.

  • Catalyst Addition: Add the TiO₂ catalyst to the α-pinene. The catalyst loading should be optimized based on preliminary experiments.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., refer to specific literature for optimal temperature) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of α-pinene and the yield of camphene.

  • Work-up: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature.

  • Purification: Separate the catalyst from the product mixture by filtration. The crude product can then be purified by fractional distillation to isolate the camphene.

Protocol 2: Quantification of α-Pinene Oxide in Rodent Blood by GC-MS

This protocol is a summary of the method described for the quantification of α-pinene oxide (APO) in biological samples.[15][16]

  • Sample Preparation:

    • To 100 µL of blood, add 5 µL of the APO spiking solution.

    • Add 300 µL of ethyl acetate containing the internal standard ((+)-limonene oxide).[16]

    • Vortex the sample for 3 minutes and then centrifuge for 3 minutes.[16]

  • GC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.[15]

    • Example GC Conditions:

      • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[15]

      • Carrier Gas: Helium at a flow rate of 1.2 mL/min[15]

      • Injector Temperature: 200°C[15]

      • Oven Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[15]

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[15]

      • MS Transfer Line Temperature: 280°C[15]

      • Ion Source Temperature: 230°C[15]

      • Ions to Monitor: m/z 109 for APO and m/z 94 for the internal standard.[16]

  • Quantification:

    • Generate a standard curve using matrix-matched standards.

    • Quantify the APO concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

experimental_workflow_troubleshooting cluster_start Initial Observation cluster_evaluation Systematic Parameter Evaluation cluster_analysis Analysis & Iteration cluster_end Outcome start Low Yield / Poor Selectivity in Pinene Oxidation temp Assess Reaction Temperature start->temp catalyst Evaluate Catalyst System & Concentration start->catalyst time Optimize Reaction Time start->time solvent Check Oxidant & Solvent Choice start->solvent analyze Analyze Product Mixture (e.g., GC-MS) temp->analyze catalyst->analyze time->analyze solvent->analyze adjust Adjust Parameters Based on Analysis analyze->adjust adjust->temp Iterate end Improved Yield & Selectivity adjust->end

Caption: Troubleshooting workflow for low yield in pinene oxidation.

pinene_to_camphor_pathway cluster_reactants Starting Material cluster_intermediates Key Intermediates cluster_product Final Product pinene α-Pinene camphene Camphene pinene->camphene Isomerization (e.g., TiO2 catalyst) isobornyl_acetate Isobornyl Acetate camphene->isobornyl_acetate Addition of Acetic Acid isoborneol Isoborneol isobornyl_acetate->isoborneol Hydrolysis camphor Camphor isoborneol->camphor Oxidation

Caption: Synthetic pathway from α-pinene to camphor.

biotransformation_pathway cluster_substrate Substrate cluster_enzymes Enzymatic Steps cluster_products Products alpha_pinene (+)-α-Pinene peroxidase Allylic Oxidation (Peroxidase-assisted) alpha_pinene->peroxidase verbenol Verbenol peroxidase->verbenol laccase Further Oxidation (Laccase) verbenone Verbenone laccase->verbenone verbenol->laccase

Caption: Bi-enzymatic cascade for α-pinene to verbenone conversion.

References

Optimizing derivatization procedures for multifunctional oxidation products of α-pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization procedures for multifunctional oxidation products of α-pinene for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of α-pinene oxidation products.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Moisture Contamination Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant. Water will react with silylating agents, reducing their effectiveness.[1][2]
Insufficient Reagent Use a molar excess of the derivatizing agent. For silylation with BSTFA, a general rule is at least a 2:1 molar ratio of reagent to active hydrogens. For complex mixtures, a higher excess may be necessary.
Steric Hindrance For sterically hindered hydroxyl groups (e.g., in some pinanediol isomers), increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time.[3] Consider using a more potent silylating agent like MSTFA or adding a catalyst such as trimethylchlorosilane (TMCS).[3][4]
Incorrect Reagent for Functional Group Ensure the chosen derivatization reagent is appropriate for the target functional groups. For multifunctional compounds, a multi-step approach may be necessary (see Experimental Protocols).
Sample Matrix Effects Interfering compounds in the sample matrix can inhibit the derivatization reaction. Clean up the sample using solid-phase extraction (SPE) prior to derivatization.

Issue 2: Incomplete Derivatization

Potential Cause Recommended Solution
Suboptimal Reaction Time or Temperature Optimize reaction conditions by analyzing aliquots at different time points and temperatures to determine when the product peak area maximizes in the chromatogram. Some reactions may require heating for several hours.
Poor Solubility of Analyte If the dried sample extract does not dissolve in the derivatization reagent, the reaction will be inefficient. Try adding a small amount of a suitable anhydrous solvent like pyridine (B92270) or ethyl acetate (B1210297) to aid dissolution before adding the reagent.
Reagent Degradation Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh reagents and store them properly according to the manufacturer's instructions.

Issue 3: Formation of Multiple Peaks for a Single Analyte

Potential Cause Recommended Solution
Formation of Geometric Isomers Derivatization of carbonyl compounds with reagents like PFBHA can form (E) and (Z) isomers, which may be separated by the GC column, resulting in two peaks. This is a known phenomenon and the sum of the peak areas should be used for quantification.[5]
Incomplete Derivatization If the reaction is not complete, both the derivatized and underivatized (or partially derivatized) analyte will be present, leading to multiple peaks. Optimize reaction conditions as described above.
Tautomerization For compounds with keto-enol tautomerism, derivatization can lead to multiple products. A two-step approach, starting with methoximation to stabilize the carbonyl group before silylation, can prevent this.

Frequently Asked Questions (FAQs)

Q1: Which silylating reagent is better for α-pinene oxidation products, BSTFA or MSTFA?

A1: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for the hydroxyl and carboxyl groups found in α-pinene oxidation products. MSTFA is generally considered more volatile, and its byproducts are less likely to interfere with early eluting peaks in the chromatogram.[4] For sterically hindered hydroxyl groups, MSTFA may offer better reactivity.[3] The addition of a catalyst like 1% trimethylchlorosilane (TMCS) can enhance the reactivity of both reagents.[4]

Q2: My sample contains compounds with carbonyl, carboxyl, and hydroxyl groups. Can I derivatize them all in a single step?

A2: A single-step derivatization is often insufficient for multifunctional compounds. A multi-step approach is recommended. A common strategy involves:

  • Oximation: Derivatize carbonyl groups first using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This step protects the carbonyl group and prevents tautomerization.[6]

  • Esterification: Convert carboxylic acid groups to esters, for example, using BF3-methanol.[7]

  • Silylation: Derivatize hydroxyl groups using a silylating agent like BSTFA or MSTFA.[6]

Q3: How can I be sure my derivatization reaction has gone to completion?

A3: The best way to confirm complete derivatization is to analyze aliquots of the reaction mixture at different time points. When the peak area of the derivatized product no longer increases with additional reaction time, the reaction is likely complete.

Q4: What are common side products in silylation reactions and how can I minimize them?

A4: A common side product is the disiloxane (B77578) formed from the hydrolysis of the silylating agent in the presence of moisture. To minimize this, it is crucial to maintain anhydrous conditions throughout the procedure.[1]

Q5: Can I analyze my derivatized samples the next day?

A5: The stability of derivatized products can vary. Silyl ethers, in particular, are susceptible to hydrolysis. It is best to analyze derivatized samples as soon as possible. If storage is necessary, ensure the sample is in a tightly sealed vial under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical derivatization conditions and reported efficiencies for relevant functional groups and compounds. Direct quantitative comparisons for all α-pinene oxidation products are limited in the literature; therefore, data for analogous compounds are included.

Analyte/Functional Group Derivatization Reagent Solvent Temperature (°C) Time (min) Reported Efficiency/Observations
Carboxylic Acids (general)BSTFA + 1% TMCSPyridine7570Optimized conditions for a range of dicarboxylic acids in aerosol samples.[8]
Carboxylic Acids (general)BF3-Methanol (14%)Methanol6060A common method for esterification of fatty acids.[7]
Hydroxylated Carboxylic AcidsMTBSTFATHF13090Optimized for organic acids in plant extracts, showing high yield.[9]
Sterically Hindered AlcoholsBSTFA + TMCSPyridine60-8060+Increased temperature and time are often necessary.[3]
Carbonyls (general)PFBHAAcetonitrileRoom Temp.24 hoursEffective for derivatizing carbonyls in complex mixtures.[10]
Pinacolyl alcohol (analog for pinanediol)p-tolyl isocyanate--->99% efficiency reported.[11]

Experimental Protocols

Protocol 1: Single-Step Silylation of Hydroxyl and Carboxyl Groups

This protocol is suitable for α-pinene oxidation products that primarily contain hydroxyl and carboxyl functional groups, such as pinic acid and pinanediol.

  • Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS or MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 60 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Protocol 2: Two-Step Derivatization for Carbonyl and Hydroxyl/Carboxyl Groups

This protocol is designed for complex mixtures containing carbonyls, hydroxyls, and carboxyls, such as samples containing pinonaldehyde and pinonic acid.

  • Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.

  • Step 1: Oximation of Carbonyls

    • Add 50 µL of a 20 mg/mL solution of PFBHA in anhydrous pyridine.

    • Cap the vial and heat at 80°C for 40 minutes.

    • Cool the sample to room temperature and evaporate the solvent under a stream of nitrogen.

  • Step 2: Silylation of Hydroxyl and Carboxyl Groups

    • To the dried residue from Step 1, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

    • Cap the vial and heat at 80°C for 40 minutes.[10]

  • Analysis: Cool the vial to room temperature and add a suitable solvent (e.g., dichloromethane) before injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization Steps cluster_step1 Step 1 (Optional, for Carbonyls) cluster_step2 Step 2 (for Hydroxyls & Carboxyls) cluster_analysis Analysis start Dried Sample Extract oximation Oximation (e.g., PFBHA) start->oximation Add Oximation Reagent & Heat silylation Silylation (e.g., BSTFA/MSTFA) start->silylation For non-carbonyl containing samples oximation->silylation Dry Down & Add Silylation Reagent & Heat analysis GC-MS Analysis silylation->analysis Inject Troubleshooting_Logic start Low/No Product Yield? moisture Check for Moisture (Anhydrous Conditions?) start->moisture reagent Sufficient Reagent? (Molar Excess?) moisture->reagent No solve_moisture Dry Glassware/Solvents Use Inert Atmosphere moisture->solve_moisture Yes conditions Optimal Conditions? (Temp/Time?) reagent->conditions No solve_reagent Increase Reagent Concentration reagent->solve_reagent Yes steric_hindrance Steric Hindrance? conditions->steric_hindrance No solve_conditions Increase Temp/Time Monitor Reaction conditions->solve_conditions Yes solve_steric_hindrance Use Stronger Reagent (e.g., MSTFA) Add Catalyst (TMCS) steric_hindrance->solve_steric_hindrance Yes end Improved Yield steric_hindrance->end No solve_moisture->end solve_reagent->end solve_conditions->end solve_steric_hindrance->end

References

Validation & Comparative

Comparative analysis of (+)-α-pinene and (-)-α-pinene biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of (+)-α-Pinene and (-)-α-Pinene

Introduction

α-Pinene, a bicyclic monoterpene, is a primary constituent of essential oils from various coniferous trees and herbs. It exists as two enantiomers, (+)-α-pinene and (-)-α-pinene, which are non-superimposable mirror images of each other. While structurally similar, these enantiomers often exhibit distinct biological activities, a phenomenon known as enantioselectivity. This guide provides a comparative analysis of the biological activities of (+)-α-pinene and (-)-α-pinene, supported by experimental data, to assist researchers and drug development professionals in understanding their differential therapeutic potential. A wide range of pharmacological activities have been reported for pinenes, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and analgesic effects.[1][2][3]

Antimicrobial Activity

The enantioselectivity of α-pinene is particularly pronounced in its antimicrobial effects. Overwhelming evidence suggests that the (+)-enantiomer possesses significantly broader and more potent antimicrobial properties compared to the (-)-enantiomer.

Comparative Data

Studies consistently show that (+)-α-pinene exhibits microbicidal effects against a range of bacteria and fungi, while (-)-α-pinene is often inactive at similar concentrations.[4][5][6] For instance, one study found that only the positive enantiomers of α- and β-pinene were active in an agar (B569324) diffusion test.[5] The minimal inhibitory concentration (MIC) for (+)-α-pinene ranged from 117 to 4,150 µg/mL against various pathogens, whereas no antimicrobial activity was detected for the negative enantiomers at concentrations up to 20,000 µg/mL.[4][5]

However, it is important to note conflicting findings in the literature. One study reported that the (-) enantiomer of α-pinene was more effective against 18 out of 25 different bacterial strains tested.[7][8] These discrepancies highlight the need for further research to clarify the antimicrobial spectrum of each enantiomer against specific microbial species and strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Microorganism(+)-α-Pinene(-)-α-PineneReference
Candida albicans3,125>20,000[6]
Cryptococcus neoformans117 - 4,150>20,000[4][5]
Rhizopus oryzae390>20,000[6]
Methicillin-resistant Staphylococcus aureus (MRSA)4,150 - 6,250>20,000[4][6]
Synergistic and Anti-Biofilm Effects

(+)-α-Pinene has demonstrated synergistic activity when combined with conventional antibiotics. For example, it shows a synergistic effect with ciprofloxacin (B1669076) against MRSA.[4][5][9] Furthermore, (+)-α-pinene can prevent biofilm formation by C. albicans at its MIC concentration, an important attribute for combating persistent fungal infections.[4][5][6] Time-kill curve analysis revealed that (+)-α-pinene was highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes, while the bactericidal effect against MRSA occurred after 6 hours.[4][5][6]

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds, (+)-α-pinene and (-)-α-pinene, are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.

  • Controls: Positive (microbes in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Significant differences in anti-inflammatory potential have been observed between the two enantiomers, with (+)-α-pinene emerging as the more potent agent.

Comparative Data

In studies using human chondrocytes, a model for osteoarthritis research, (+)-α-pinene demonstrated superior anti-inflammatory and chondroprotective effects compared to its negative counterpart.[10][11] At non-cytotoxic concentrations, (+)-α-pinene was the most potent inhibitor of inflammatory and catabolic pathways induced by interleukin-1β (IL-1β).[10] Specifically, it inhibited the activation of NF-κB and JNK and suppressed the expression of inflammatory genes like iNOS and catabolic genes such as MMP-1 and MMP-13.[10][11] In contrast, (-)-α-pinene was found to be less active.[10][11]

Table 2: Comparative Anti-inflammatory Effects on IL-1β-induced Nitric Oxide (NO) Production in Human Chondrocytes

CompoundConcentration (µg/mL)Inhibition of NO Production (%)Reference
(+)-α-Pinene 200~75%[11]
(-)-α-Pinene 200~42%[11]
Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory action of (+)-α-pinene is mediated through the suppression of key pro-inflammatory signaling pathways. In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), α-pinene (enantiomeric form not always specified) significantly decreased the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO).[12] This effect is linked to the inhibition of iNOS and COX-2 expression and the attenuation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12]

G Inhibition of Inflammatory Pathways by (+)-α-Pinene cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IL-1β Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAPK MAPK Pathway (JNK) Receptor->MAPK Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, MMPs) Nucleus->Genes Transcription Pinene (+)-α-Pinene Pinene->MAPK Inhibits Pinene->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by (+)-α-pinene.

Experimental Protocol: Western Blot for NF-κB Activation
  • Cell Culture and Treatment: Macrophages or chondrocytes are cultured and pre-treated with various concentrations of (+)- or (-)-α-pinene for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS or IL-1β).

  • Protein Extraction: Cells are lysed to extract cytoplasmic and nuclear proteins.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in cytoplasmic IκBα and an increase in nuclear NF-κB p65 indicate pathway activation, which is expected to be inhibited by (+)-α-pinene.

Other Biological Activities

Antioxidant Activity

While many studies confirm the antioxidant properties of α-pinene, most do not differentiate between the enantiomers.[13][14] α-Pinene has been shown to neutralize free radicals and protect against oxidative stress.[13] In animal models, α-pinene administration was found to decrease pro-inflammatory cytokines and malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[15] Further research is required to perform a direct comparative analysis of the antioxidant capacities of the individual enantiomers.

Spasmogenic Activity

In contrast to its antimicrobial and anti-inflammatory effects, the (-) enantiomer of α-pinene has been shown to be more active in modulating smooth muscle contraction. One study found (-)-α-pinene to be more spasmogenic on smooth muscle than the (+)-enantiomer.[7][8]

General Experimental Workflow

The evaluation of the biological activities of α-pinene enantiomers typically follows a standardized workflow from initial screening to mechanism of action studies.

G start Obtain Pure Enantiomers ((+)-α-pinene & (-)-α-pinene) cytotoxicity Cytotoxicity Assays (MTT, XTT, LDH) start->cytotoxicity antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) cytotoxicity->antimicrobial Determine Non-toxic Concentrations anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) cytotoxicity->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS, SOD, CAT) cytotoxicity->antioxidant mechanism Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) antimicrobial->mechanism anti_inflammatory->mechanism antioxidant->mechanism in_vivo In Vivo Animal Models (Inflammation, Infection Models) mechanism->in_vivo conclusion Comparative Efficacy & Therapeutic Potential in_vivo->conclusion

Caption: General workflow for comparative biological analysis.

Conclusion

The biological activities of α-pinene are clearly enantioselective. Experimental evidence strongly indicates that (+)-α-pinene is the more potent enantiomer for antimicrobial and anti-inflammatory applications. It demonstrates broad-spectrum activity against bacteria and fungi and effectively suppresses key inflammatory pathways such as NF-κB and MAPK. In contrast, (-)-α-pinene appears to be largely inactive in these domains but may possess greater spasmogenic activity. These differences are critical for drug development, as formulations should utilize the most suitable enantiomer for a specific therapeutic target to maximize efficacy and minimize potential off-target effects. Future research should focus on resolving conflicting reports in antimicrobial studies and conducting direct comparative analyses of the enantiomers' antioxidant and other biological properties.

References

Determining the Enantiomeric Purity of α-Pinene: A Comparative Guide to VCD, Chiral GC, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. α-Pinene, a bicyclic monoterpene with two chiral centers, serves as a valuable model and starting material in asymmetric synthesis. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the enantiomeric excess of α-pinene: Vibrational Circular Dichroism (VCD) spectroscopy, Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Performance Comparison

The selection of an appropriate analytical method for determining the enantiomeric excess of α-pinene depends on various factors, including the required accuracy, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of VCD, Chiral GC, and NMR spectroscopy.

ParameterVibrational Circular Dichroism (VCD)Chiral Gas Chromatography (Chiral GC)Nuclear Magnetic Resonance (NMR)
Principle Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution.Physically separates enantiomers based on their differential interactions with a chiral stationary phase.Differentiates enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Accuracy High; accuracy of around 1% for ee determination has been reported for α-pinene.[1]High; accuracy is largely dependent on baseline resolution and calibration.High; accuracy can be influenced by the choice of chiral solvating agent and signal resolution.
Precision (%RSD) Typically < 2%.Typically < 5%.[2]Variable, can be < 5%.[2]
Limit of Detection (LOD) Generally in the mg to µg range.High sensitivity, typically in the pg to ng range.[2]Lower sensitivity, typically in the mg to µg range.[2]
Sample Requirements Neat liquid or solution (typically in CCl₄ or CDCl₃), non-destructive.Volatile and thermally stable sample, requires vaporization.Soluble sample, requires a suitable deuterated solvent and a chiral solvating agent.
Analysis Time Rapid, with spectra acquisition in minutes.[3]Typically 15-30 minutes per sample.[4][5]Rapid data acquisition (minutes), but sample preparation may be required.[6]
Key Advantages Non-destructive, provides absolute configuration information, applicable to a wide range of chiral molecules in solution.[7][8]High resolution and sensitivity, well-established and widely available.[2]Non-destructive, provides structural information, relatively fast for screening.
Key Limitations Lower sensitivity compared to chromatographic methods, requires a chromophore for electronic CD.[7]Destructive, requires sample volatility and thermal stability.Lower sensitivity, requires a suitable chiral solvating agent, potential for signal overlap.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the determination of α-pinene enantiomeric excess using VCD, Chiral GC, and NMR spectroscopy.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol is based on the principles of measuring the differential absorption of polarized infrared light.

Instrumentation:

  • A commercial VCD spectrometer (e.g., Bruker PMA 50 coupled to a Tensor II FT-IR spectrometer).

  • Photoelastic modulator (PEM).

  • Liquid sample cell with BaF₂ or KBr windows (e.g., 50 µm path length).[9][10]

Sample Preparation:

  • Prepare solutions of α-pinene in a suitable solvent (e.g., carbon tetrachloride, CCl₄) at a concentration of approximately 40% (v/v).[9]

  • Prepare a series of calibration standards with known enantiomeric excess values ranging from pure (+)-α-pinene to pure (-)-α-pinene.

Data Acquisition:

  • Acquire the VCD and infrared (IR) absorption spectra of the solvent as a background.

  • Acquire the VCD and IR spectra of each calibration standard and the unknown sample in the mid-IR range (e.g., 1300-1000 cm⁻¹).[3]

  • Typical acquisition parameters include a resolution of 2-4 cm⁻¹ and a collection time of 10-20 minutes.[3][11]

Data Analysis:

  • Subtract the solvent spectrum from each sample spectrum.

  • Identify characteristic VCD bands for α-pinene (e.g., around 1202 cm⁻¹ and 1126 cm⁻¹).[3]

  • Create a calibration curve by plotting the intensity of a characteristic VCD band against the known enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the unknown sample from the calibration curve.

Chiral Gas Chromatography (Chiral GC)

This method relies on the physical separation of the α-pinene enantiomers.[4]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Astec® CHIRALDEX™ G-DP or Agilent CP-Chirasil-Dex CB).[12][13]

  • Autosampler.

Sample Preparation:

  • Dilute the α-pinene sample in a suitable solvent (e.g., methylene (B1212753) chloride or heptane) to a concentration of approximately 4 mg/mL.[4]

Chromatographic Conditions:

  • Injection Volume: 1 µL with a split ratio (e.g., 1:50 or 1:70).[4]

  • Injector Temperature: 220-250 °C.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[4][13]

  • Oven Temperature Program: Isothermal at 50°C or a temperature gradient (e.g., hold at 50°C for 3 min, then ramp to 200°C at 2°C/min).[4]

  • Detector Temperature: 250-300 °C.[4][13]

Data Analysis:

  • Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on their retention times, confirmed by injecting pure standards.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve a known amount of the α-pinene sample in a deuterated solvent (e.g., CDCl₃).

  • Add a suitable chiral solvating agent (CSA), such as a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral alcohol, in a specific molar ratio to the analyte. The optimal ratio needs to be determined experimentally.

  • Prepare a series of samples with varying ratios of the CSA to the analyte to find the optimal conditions for signal separation.

Data Acquisition:

  • Acquire a standard proton (¹H) NMR spectrum of the α-pinene sample without the CSA.

  • Acquire ¹H NMR spectra of the samples containing the CSA.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Identify a proton signal in the α-pinene spectrum that shows clear separation into two distinct signals in the presence of the CSA. These two signals correspond to the two enantiomers complexed with the CSA.

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for determining the enantiomeric excess of α-pinene using VCD spectroscopy and provide a logical comparison of the three techniques.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample α-Pinene Sample Mix Prepare Solutions Sample->Mix Solvent Solvent (e.g., CCl4) Solvent->Mix Standards Calibration Standards Standards->Mix Spectrometer VCD Spectrometer Mix->Spectrometer Acquire Acquire VCD & IR Spectra Spectrometer->Acquire Process Spectral Processing Acquire->Process Calibrate Create Calibration Curve Process->Calibrate Calculate Calculate ee Calibrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

Caption: Workflow for enantiomeric excess determination of α-pinene using VCD spectroscopy.

Method_Comparison cluster_vcd VCD Spectroscopy cluster_gc Chiral GC cluster_nmr NMR Spectroscopy VCD_Principle Differential Absorption of Polarized IR Light VCD_Output VCD Spectrum VCD_Principle->VCD_Output Analysis Quantitative Analysis VCD_Output->Analysis GC_Principle Physical Separation on Chiral Column GC_Output Chromatogram GC_Principle->GC_Output GC_Output->Analysis NMR_Principle Diastereomeric Complex Formation NMR_Output NMR Spectrum NMR_Principle->NMR_Output NMR_Output->Analysis Start α-Pinene Sample Start->VCD_Principle Start->GC_Principle Start->NMR_Principle Result Enantiomeric Excess (%) Analysis->Result

Caption: Logical comparison of VCD, Chiral GC, and NMR for ee determination.

References

Comparison of different catalysts for solvent-free pinene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solvent-free hydrogenation of pinene is a critical transformation in the synthesis of valuable pinane (B1207555) isomers, which serve as key intermediates in the pharmaceutical, fragrance, and fine chemical industries. The choice of catalyst is paramount in achieving high conversion and selectivity, particularly towards the desired cis-pinane (B1246623) diastereomer, while adhering to green chemistry principles. This guide provides an objective comparison of various catalysts employed in this reaction, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficiency and selectivity of pinene hydrogenation are highly dependent on the active metal, the support material, and the reaction conditions. Below is a summary of the performance of different catalytic systems in the solvent-free hydrogenation of pinene.

CatalystSupportPinene Conversion (%)cis-Pinane Selectivity (%)ReusabilityKey Findings
Palladium (Pd)Carbon (C)Quantitative72-89High (13 cycles)Pd/C demonstrates excellent reusability and high conversion, making it a robust choice for this transformation.[1][2][3] The selectivity towards cis-pinane is consistently high.[1][2][3]
Palladium (Pd)Alumina (Al₂O₃)Quantitative72-89High (14 cycles)Similar to Pd/C, Pd/Al₂O₃ shows high conversion and selectivity, with slightly better reusability in some studies.[1][2]
Palladium (Pd)Silica (B1680970) (SiO₂)Quantitative72-89Low (1 cycle)While initial performance is comparable to other supports, Pd/SiO₂ suffers from poor recyclability, limiting its practical application.[1][2]
Platinum (Pt)Nanoparticles (aq.)>99~94High (5 cycles)A platinum nanoparticle system stabilized by sodium lignosulfonate in an aqueous medium (though not strictly solvent-free) shows exceptional selectivity to cis-pinane under mild conditions.[4]
Ruthenium (Ru)Carbon (C)HighHighGoodRuthenium-based catalysts have been reported to be highly active and selective for pinene hydrogenation.[5]
Rhodium (Rh)Alumina (Al₂O₃)~30~50:50 (cis:trans)Not specifiedIn one study, 1% Rh/Al₂O₃ led to isomerization to α-pinene with limited further hydrogenation, resulting in low conversion and poor selectivity.[6]
Nickel (Ni)N-doped Carbon@Mesoporous Silica>99~95High (>7 cycles)A non-precious metal catalyst, Ni/N-C@MS, demonstrates excellent performance in the aqueous phase hydrogenation of α-pinene, offering a cost-effective and green alternative.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized and specific experimental protocols for the solvent-free hydrogenation of pinene.

General Protocol for Heterogeneous Catalysis in a Batch Reactor

This protocol is a generalized procedure based on common practices for solvent-free hydrogenations using heterogeneous catalysts.

  • Catalyst Preparation: The catalyst (e.g., 5 wt% Pd/C) is typically used as received or can be prepared via standard impregnation and reduction methods.

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stir bar and a gas inlet is used. The reactor is charged with the pinene substrate and the catalyst. The catalyst loading is typically in the range of 0.01 to 1 mol% relative to the substrate.

  • Reaction Execution: The autoclave is sealed and purged several times with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.1 to 2.75 MPa). The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 120 °C) for a specified duration (e.g., 1 to 24 hours).[7][8]

  • Work-up and Analysis: After the reaction, the autoclave is cooled and depressurized. The catalyst is separated from the product mixture by filtration (e.g., through a pad of Celite) or centrifugation. The resulting liquid product is then analyzed by techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of pinene and the selectivity towards the pinane isomers.

Specific Protocol: Aqueous-Phase Hydrogenation with a Ni-based Catalyst

The following protocol is adapted from a study on the aqueous-phase hydrogenation of α-pinene using a nickel-based catalyst.[7]

  • Catalyst Synthesis: An amphiphilic catalyst (Ni/N-C@MS) is synthesized by loading nickel nanoparticles onto a nitrogen-doped carbon shell coated on mesoporous silica nanospheres via an impregnation-reduction method.

  • Reaction Procedure: In a 50 mL PTFE-lined autoclave, 1.0 g of α-pinene and 0.05 g of the Ni/N-C@MS catalyst are added, along with 4 mL of water.

  • Hydrogenation: The autoclave is purged with hydrogen at 1 MPa three times. The pressure is then increased to 3 MPa. The reaction is heated to 120 °C in an oil bath and stirred at 450 rpm for 3 hours.

  • Product Separation and Analysis: After the reaction, the mixture is cooled. The organic product phase is easily separated from the aqueous phase containing the catalyst. The product composition is determined by GC analysis. The catalyst can be recovered and reused for subsequent runs.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Solvent-Free Pinene Hydrogenation A Reactor Charging (Pinene + Catalyst) B Purging with H₂ A->B C Pressurizing with H₂ B->C D Reaction (Stirring at Temp.) C->D E Cooling & Depressurization D->E F Catalyst Separation (Filtration/Centrifugation) E->F G Product Analysis (GC, GC-MS, NMR) F->G

Caption: A typical experimental workflow for solvent-free pinene hydrogenation.

G cluster_reaction Pinene Hydrogenation Pathway alpha_pinene α-Pinene cis_pinane cis-Pinane alpha_pinene->cis_pinane + H₂ Catalyst trans_pinane trans-Pinane alpha_pinene->trans_pinane + H₂ Catalyst beta_pinene β-Pinene beta_pinene->cis_pinane + H₂ Catalyst beta_pinene->trans_pinane + H₂ Catalyst

Caption: Reaction scheme for the hydrogenation of α- and β-pinene to pinane isomers.

References

A Comparative Guide to Validated GC-MS Methods for Simultaneous Monoterpene Analysis, Including α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of monoterpenes such as α-pinene, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a decisive and widely validated analytical technique.[1][2][3] This guide provides a comprehensive comparison of a validated GC-MS method with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of analytical method for monoterpene analysis depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While GC-MS is a powerful tool, other techniques like Gas Chromatography with Flame Ionization Detection (GC-FID), and spectroscopic methods also find application. The following tables summarize the quantitative performance of a validated GC-MS method and compare it with alternative approaches.

Table 1: Performance Characteristics of a Validated GC-MS/MS Method for Monoterpene Analysis

ParameterPerformance Metric
Linearity (R²)≥ 0.998[4]
Accuracy (% Recovery)80.23 – 115.41%[4]
Intra-day Precision (% RSD)≤ 12.03%[4]
Inter-day Precision (% RSD)≤ 11.34%[4]
Limit of Detection (LOD)1.06 ng/mL (for α-pinene oxide)[5]
Limit of Quantification (LOQ)5 ng/mL (for α-pinene oxide)[5]

Table 2: Comparison of a Validated GC-MS Method with Alternative Techniques

FeatureGC-MSGC-FIDFT-Raman Spectroscopy¹H NMR
Principle Separation by chromatography, identification and quantification by mass-to-charge ratio.Separation by chromatography, detection by ionization in a flame.Inelastic scattering of monochromatic light.Nuclear magnetic resonance of protons.
Selectivity High, capable of identifying compounds based on mass spectra.Lower than GC-MS, relies on retention time.[6]Moderate, based on vibrational modes.Moderate, can be affected by signal overlap.
Sensitivity High, with low limits of detection.[4][5]Generally lower than GC-MS.[7]Lower sensitivity.Lower sensitivity compared to GC.[7]
Quantification Excellent, uses specific ions for quantification.[1][2][3]Good, but can be less accurate for co-eluting peaks.[6]Possible with calibration curves.[8]Can be used for quantification.[7]
Sample Prep. Often requires extraction and sometimes derivatization.[9]Similar to GC-MS.Minimal sample preparation.Minimal sample preparation.
Analysis Time Can be optimized for rapid analysis (e.g., < 15 minutes).[4]Similar to GC-MS.Rapid.[8]Rapid.[7]
Cost Higher initial equipment cost.[7]Lower initial equipment cost.[7]Varies depending on the instrument.High initial equipment cost.
Strengths High sensitivity and selectivity, definitive identification.[1][2][3]Robust, reliable for routine analysis of known compounds.Rapid, non-destructive, requires minimal sample prep.Rapid, non-destructive, provides structural information.
Limitations Higher cost, can be complex to operate.Co-eluting compounds can interfere with quantification.[6]Lower sensitivity, not suitable for trace analysis.Lower sensitivity, complex spectra for mixtures.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for a validated GC-MS method for the simultaneous determination of monoterpenes.

Sample Preparation: Liquid Extraction
  • Sample Weighing: Accurately weigh 10 to 30 mg of the ground sample into a headspace vial.[10]

  • Solvent Addition: Add a known volume of a suitable organic solvent (e.g., hexane (B92381) or chloroform).[3][4]

  • Internal Standard: Add an internal standard (e.g., p-xylene (B151628) or 5-α-cholestane) for improved quantitative accuracy.[1][9]

  • Extraction: Vigorously shake or vortex the mixture for a defined period to ensure thorough extraction of the monoterpenes.

  • Centrifugation/Filtration: Centrifuge the sample to separate the solid matrix and filter the supernatant through a 0.22 µm filter before injection into the GC-MS system.[11]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS system or equivalent.[1]

  • Column: HP-5MS 5% Phenyl Methyl Siloxane capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][3]

  • Injection Mode: Split injection (e.g., split ratio 1:10).[1]

  • Injector Temperature: 250°C to 290°C.[9][12]

  • Oven Temperature Program: An optimized temperature program is crucial for the separation of monoterpenes. An example program is: start at 50°C (hold for 2 min), ramp to 116°C at 10°C/min, then to 143°C at 15°C/min, then to 220°C at 30°C/min, and finally to 290°C at 60°C/min (hold for 8 min).[1]

  • MS Transfer Line Temperature: 300°C.[13]

  • Ion Source Temperature: 150°C.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification.[1] One quantifier and two qualifier ions are typically monitored for each analyte.[4]

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent & IS Addition Sample->Solvent Extraction Vortexing/Sonication Solvent->Extraction Filter Centrifugation & Filtration Extraction->Filter Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of monoterpenes.

Method_Comparison cluster_attributes Key Attributes GCMS GC-MS Selectivity High Selectivity GCMS->Selectivity Sensitivity High Sensitivity GCMS->Sensitivity Cost Higher Cost GCMS->Cost GCFID GC-FID GCFID->Cost Lower Raman FT-Raman Speed Rapid Analysis Raman->Speed NonDestructive Non-Destructive Raman->NonDestructive NMR ¹H NMR NMR->Speed NMR->NonDestructive

Caption: Comparison of analytical methods for monoterpene analysis.

References

Unlocking Nature's Arsenal: A Comparative Guide to the Antimicrobial Activity of α-Pinene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. In this guide, we delve into the compelling structure-activity relationship (SAR) of α-pinene derivatives, offering a comparative analysis of their antimicrobial efficacy. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to provide a comprehensive resource for advancing the development of potent, nature-inspired antimicrobial therapeutics.

The bicyclic monoterpene α-pinene, a major constituent of pine tree resins, has long been recognized for its diverse biological activities, including antimicrobial properties. However, its inherent activity is often moderate. This has spurred extensive research into the synthesis of α-pinene derivatives with enhanced potency against a spectrum of microbial pathogens. This guide synthesizes findings from key studies to elucidate the structural modifications that amplify the antimicrobial effects of the α-pinene scaffold.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of α-pinene and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of various α-pinene derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound NameDerivative TypeTest OrganismMIC (µg/mL)Reference
(+)-α-PineneParent CompoundStaphylococcus aureus (MRSA)4150[1]
Candida albicans117 - 4150[1]
Cryptococcus neoformans117[1]
Rhizopus oryzae117[1]
(-)-α-PineneParent CompoundVarious bacteria and fungi>20,000[1]
(+)-β-PineneIsomer of ParentStaphylococcus aureus (MRSA)6250[1]
Candida albicans117 - 6250[1]
Cryptococcus neoformans117[1]
Rhizopus oryzae117[1]
β-Lactam Derivative from (+)-α-pineneβ-LactamStaphylococcus aureusNot Reported (43-fold increase in activity vs (+)-α-pinene)[2]
Micrococcus luteusNot Reported (22-fold increase in activity vs (+)-α-pinene)[2]
Escherichia coliNot Reported (4.5-fold increase in activity vs (+)-α-pinene)[2]
Candida albicansNot Reported (3.5-fold increase in activity vs (+)-α-pinene)[2]
β-Lactam Derivative from (-)-α-pineneβ-LactamStaphylococcus aureusNot Reported (32-fold increase in activity vs (-)-α-pinene)[2]
Micrococcus luteusNot Reported (73-fold increase in activity vs (-)-α-pinene)[2]
Escherichia coliNot Reported (35-fold increase in activity vs (-)-α-pinene)[2]
Candida albicansNot Reported (60-fold increase in activity vs (-)-α-pinene)[2]
Amino Ester Derivative from (-)-α-pineneAmino EsterVarious bacteria and fungiActive (quantitative data not provided)[2]
Amino Alcohol Derivative from (-)-α-pineneAmino AlcoholVarious bacteria and fungiActive (quantitative data not provided)[2]

Key Observations from the Data:

  • Enantioselectivity: A significant finding is the pronounced difference in activity between the enantiomers of α-pinene. (+)-α-Pinene exhibits modest antimicrobial activity, whereas (-)-α-pinene is largely inactive.[1]

  • Superiority of Derivatives: Chemical modification of the α-pinene skeleton, particularly the introduction of a β-lactam ring, leads to a dramatic increase in antimicrobial potency.[2]

  • Broad-Spectrum Potential: Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting their potential as broad-spectrum agents.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of α-pinene derivatives is intrinsically linked to their chemical structure. The bicyclic nature of the pinene scaffold provides a rigid framework that can be strategically functionalized to enhance interaction with microbial targets.

A pivotal study by Dhar et al. (2014) synthesized a series of derivatives from both (+)- and (-)-α-pinene.[2] The most profound enhancement in antimicrobial activity was observed with the introduction of a β-lactam ring.[2] While (-)-α-pinene itself is inactive, its corresponding β-lactam, amino ester, and amino alcohol derivatives demonstrated notable antimicrobial effects.[2] This suggests that the derivatization can overcome the inherent inactivity of the parent enantiomer.

The exact mechanism of action for these derivatives is still under investigation, but it is hypothesized that they may disrupt the microbial cell membrane, similar to other terpenes. The presence of polar functional groups, such as those in the amino ester and amino alcohol derivatives, may facilitate transport across the cell wall, allowing the molecule to reach its target more effectively. For the β-lactam derivatives, inhibition of cell wall synthesis, a well-established mechanism for β-lactam antibiotics, cannot be ruled out.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are outlined below.

Synthesis of α-Pinene Derivatives

A general synthetic scheme for the preparation of β-lactam derivatives from α-pinene involves the reaction of the corresponding pinene enantiomer with chlorosulfonyl isocyanate, followed by reductive cleavage of the N-sulfonyl group. The synthesis of amino esters and amino alcohols can be achieved through the opening of the β-lactam ring with an alcohol under acidic conditions, followed by reduction of the ester functionality.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is a standardized technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

2. Bioautographic Assay:

This technique is particularly useful for screening the antimicrobial activity of compounds separated by chromatography.

  • Chromatographic Separation: The test compounds are spotted onto a thin-layer chromatography (TLC) plate and developed in a suitable solvent system to achieve separation.

  • Application of Microbial Suspension: The developed TLC plate is then either sprayed with or briefly immersed in a suspension of the test microorganism in a nutrient broth.

  • Incubation: The inoculated plate is incubated in a humid chamber to allow for microbial growth directly on the chromatogram.

  • Visualization of Inhibition Zones: After incubation, the plate is sprayed with a solution of a tetrazolium salt (e.g., INT or MTT). Living microorganisms will reduce the tetrazolium salt to a colored formazan, resulting in a colored background. Zones of inhibition, where the antimicrobial compound has prevented microbial growth, will appear as clear spots against the colored background.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the study of the structure-activity relationship of α-pinene derivatives as antimicrobial agents.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening cluster_analysis Analysis and Interpretation Start α-Pinene (Enantiomers) Synthesis Chemical Modification (e.g., β-lactam formation, amino ester synthesis) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Derivatives Pure α-Pinene Derivatives Purification->Derivatives Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Bioautography) Derivatives->Antimicrobial_Assay Data_Collection Data Collection (MIC values, Zone of Inhibition) Antimicrobial_Assay->Data_Collection Microorganisms Panel of Microorganisms (Bacteria, Fungi) Microorganisms->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->Start Further Optimization

Caption: Workflow for SAR studies of α-pinene derivatives.

Experimental_Workflow cluster_mic Broth Microdilution Assay cluster_bioautography Bioautographic Assay Prepare_Plates Prepare Serial Dilutions of Derivatives in 96-well Plates Inoculate Inoculate Plates with Microbial Suspension Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Spot_TLC Spot Derivatives on TLC Plate Develop_TLC Develop TLC Plate Spot_TLC->Develop_TLC Apply_Microbes Apply Microbial Suspension to TLC Plate Develop_TLC->Apply_Microbes Incubate_TLC Incubate TLC Plate Apply_Microbes->Incubate_TLC Visualize Visualize Inhibition Zones with Tetrazolium Salt Incubate_TLC->Visualize

Caption: Experimental workflows for antimicrobial testing.

References

A Comparative Guide to Analytical Methods for the Quantitation of Alpha-Pinene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of alpha-pinene (B124742) oxide, a significant metabolite of alpha-pinene. The focus is on providing robust experimental data and protocols to aid in the selection and implementation of the most suitable method for your research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated GC-MS method has been established for the quantitation of alpha-pinene oxide in biological matrices, specifically rodent blood and mammary glands.[1][2][3][4] This method demonstrates high sensitivity and reliability for toxicokinetic and toxicology studies.[1][2][3]

Quantitative Performance Data

The performance of the GC-MS method was rigorously validated across several key parameters. The results are summarized in the table below.

Validation ParameterResult (in Rat Blood)Citation
Linearity (Concentration Range) 5–250 ng/mL (r ≥ 0.99)[1][2][3]
Accuracy (Percent Relative Error, %RE) ≤ ±15% for all standard levels[1][2][3]
Intra-day Precision (%RSD) ≤ 6.3%[1][3]
Inter-day Precision (%RSD) ≤ 6.3%[1][3]
Intra-day Accuracy (%RE) ≤ ±5.4%[1][3]
Inter-day Accuracy (%RE) ≤ ±5.4%[1][3]
Limit of Detection (LOD) 1.06 ng/mL[1][2][3]
Limit of Quantitation (LOQ) 5.00 ng/mL[1]
Mean Absolute Recovery (without IS) 108%[1]
Mean Absolute Recovery (with IS) 98.1%[1]
Stability in Frozen Storage (-80°C) At least 70 days[1][2][3]

RSD: Relative Standard Deviation; RE: Relative Error; IS: Internal Standard

Experimental Protocol: GC-MS Analysis

A detailed protocol for the sample preparation and GC-MS analysis is provided below.

1. Sample Preparation (Rodent Blood)

  • Spike a 100 µL aliquot of blood with 5 µL of the alpha-pinene oxide spiking solution.

  • Add 300 µL of ethyl acetate (B1210297) containing the internal standard, (+)-limonene oxide.

  • Vortex the sample for 3 minutes.

  • Centrifuge for 3 minutes.

  • Transfer the supernatant for GC-MS analysis.[4]

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system

  • Mass Spectrometer: Mass Selective Detector

  • Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25-µm film)[4]

  • Injection Volume: 1 µL (splitless)[1]

  • Injector Temperature: 200°C[1][5]

  • Carrier Gas: Helium at 1.2 mL/min[4]

  • Oven Temperature Program:

    • Hold at 40°C for 5 min.

    • Ramp to 140°C at 5°C/min.

    • Ramp to 300°C at 20°C/min.

    • Hold for 5 min.[1][5]

  • Total Run Time: 38 min[1][5]

  • MS Transfer Line Temperature: 280°C[1][5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1][5]

  • Ion Source Temperature: 230°C[1][5]

  • Quadrupole Temperature: 150°C[1][5]

  • Quantitation Mode: Selected Ion Monitoring (SIM)

    • Alpha-Pinene Oxide: m/z 109[1][5]

    • Internal Standard ((+)-Limonene Oxide): m/z 94[1][5]

    • Confirmatory Ion: m/z 108 for both analytes[1][5]

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analytical workflow for alpha-pinene oxide quantitation.

GCMS_Workflow GC-MS Workflow for Alpha-Pinene Oxide Quantitation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Blood_Sample 1. Blood Sample Aliquot (100 µL) Spiking 2. Spike with Alpha-Pinene Oxide Standard Blood_Sample->Spiking Extraction 3. Add Ethyl Acetate with Internal Standard Spiking->Extraction Vortex 4. Vortex Mix (3 min) Extraction->Vortex Centrifuge 5. Centrifuge (3 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject 1 µL into GC-MS Supernatant->Injection Separation 8. Chromatographic Separation (DB-5 Column) Injection->Separation Ionization 9. Electron Ionization (70 eV) Separation->Ionization Detection 10. Mass Detection (SIM Mode) Ionization->Detection Quantitation 11. Quantitate using m/z 109 (APO) and m/z 94 (IS) Detection->Quantitation

Caption: Workflow for the quantitation of alpha-pinene oxide by GC-MS.

Alternative and Emerging Methods

While GC-MS is a well-validated method, other techniques are utilized for the analysis of alpha-pinene and its oxidation products.

  • Headspace GC-MS: A headspace GC-MS method has been developed and validated for the quantitation of the parent compound, alpha-pinene, in rodent blood.[6] This approach is suitable for volatile compounds and minimizes sample matrix effects.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been employed to determine the oxidation products of the reaction between alpha-pinene and hydroxyl radicals.[7] This technique is particularly useful for the analysis of semi-volatile and non-volatile degradation products.[7]

Further research and methods development will likely lead to validated HPLC or other alternative methods for the direct quantitation of alpha-pinene oxide, offering different selectivity and application ranges. Researchers are encouraged to evaluate the specific needs of their studies, including the sample matrix, required sensitivity, and available instrumentation, when selecting an analytical method.

References

A Comparative Analysis of α-Pinene and β-Pinene in Atmospheric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the atmospheric oxidation of α-pinene and β-pinene, two key biogenic volatile organic compounds, reveals significant differences in their reaction kinetics, secondary organic aerosol (SOA) formation, and oxidation mechanisms. These differences, driven by the structural distinction between the endocyclic double bond of α-pinene and the exocyclic double bond of β-pinene, have profound implications for atmospheric chemistry and air quality.

This guide provides a detailed comparison of the atmospheric reactions of α-pinene and β-pinene, summarizing key experimental data, outlining common experimental methodologies, and visualizing the distinct reaction pathways. This information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the atmospheric fate of these important biogenic emissions.

Comparative Reaction Kinetics and SOA Yields

The reactivity of α-pinene and β-pinene with major atmospheric oxidants—hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3)—varies significantly, directly impacting their atmospheric lifetimes and their potential to form secondary organic aerosols (SOA).

Reaction Rate Constants

The rate at which α-pinene and β-pinene react with atmospheric oxidants determines their atmospheric persistence. As shown in the table below, α-pinene reacts faster with ozone, while β-pinene reacts more rapidly with the hydroxyl radical.[1] These differing reactivities influence their respective contributions to atmospheric chemistry during daytime (OH-dominated) and nighttime (O3 and NO3-dominated) conditions.

MonoterpeneOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)
α-Pinene O₃8.66 x 10⁻¹⁷[1]
OH5.37 x 10⁻¹¹[1]
NO₃6.16 x 10⁻¹¹[1]
β-Pinene O₃1.5 x 10⁻¹⁷[1]
OH7.89 x 10⁻¹¹[1]
NO₃2.51 x 10⁻¹¹[1]
Table 1: Comparison of reaction rate constants for α-pinene and β-pinene with major atmospheric oxidants.
Secondary Organic Aerosol (SOA) Yields

The formation of SOA from the oxidation of α-pinene and β-pinene is a critical area of atmospheric research due to the impact of aerosols on climate and human health. The SOA yield, defined as the mass of aerosol formed per mass of hydrocarbon reacted, is highly dependent on the specific oxidant and environmental conditions.

Ozonolysis of α-pinene, with its endocyclic double bond, generally leads to higher SOA yields compared to β-pinene.[2] For instance, one study reported an SOA mass yield of 41% for α-pinene ozonolysis, in contrast to 17% for β-pinene.[2] This difference is partly attributed to the formation of highly oxygenated molecules (HOMs) during α-pinene oxidation.[2]

In contrast, the reaction with the nitrate radical (NO3) shows a strikingly different trend. The NO3 oxidation of β-pinene results in significantly higher SOA mass loadings compared to α-pinene.[3] One study documented an SOA mass yield of 52.7 ± 5.1% for the β-pinene + NO3 reaction, while the α-pinene + NO3 reaction yielded only 3.6 ± 0.4%.[3]

MonoterpeneOxidantSOA Yield (%)Notes
α-Pinene O₃~41%[2]Higher yield attributed to HOM formation.
NO₃3.6 ± 0.4%[3]Low SOA mass loadings observed.
β-Pinene O₃~17%[2]Lower yield compared to α-pinene.
NO₃52.7 ± 5.1%[3]High SOA mass loadings observed.
Table 2: Comparison of Secondary Organic Aerosol (SOA) yields from the oxidation of α-pinene and β-pinene.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental techniques designed to simulate atmospheric conditions and probe the intricacies of terpene oxidation. Key experimental methodologies include:

  • Smog Chamber Studies: Experiments are often conducted in large, controlled environmental chambers (smog chambers) made of FEP Teflon film. These chambers allow for the study of gas-phase reactions and aerosol formation under conditions that mimic the atmosphere. Reactants (pinene, oxidants, and NOx) are injected into the chamber, and a suite of instruments monitors the evolution of gases and particles over time.

  • Flow Tube Reactors: For studying faster reactions and specific reaction steps, flow tube reactors are employed. These reactors allow for precise control of reaction times and concentrations. They are often coupled with sensitive detection techniques like chemical ionization mass spectrometry (CIMS) to identify reaction products.

  • Analytical Techniques:

    • Gas Chromatography-Flame Ionization Detection (GC-FID): Used to monitor the concentration of the parent hydrocarbon (α-pinene or β-pinene).

    • Scanning Mobility Particle Sizer (SMPS): Measures the size distribution and number concentration of aerosol particles formed.

    • Aerosol Mass Spectrometer (AMS): Provides information on the chemical composition of the secondary organic aerosol.

    • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time measurement of volatile organic compounds, including the pinenes and their oxidation products.

    • Long-Path Fourier Transform Infrared (FTIR) Spectroscopy: A technique used to measure the concentrations of reactants and products in the gas phase by their characteristic infrared absorption.[4]

Atmospheric Oxidation Pathways

The structural differences between α-pinene and β-pinene lead to distinct atmospheric oxidation pathways, influencing the types of products formed and their propensity to partition into the aerosol phase.

The oxidation of α-pinene, with its internal double bond, often leads to the formation of ring-opened products such as pinonaldehyde.[1][5] In contrast, the oxidation of β-pinene, with its external double bond, can result in ring-retaining products like nopinone.[1][5]

The following diagrams illustrate the generalized initial steps in the atmospheric oxidation of α-pinene and β-pinene by the hydroxyl radical (OH).

alpha_pinene_oxidation cluster_alpha α-Pinene Oxidation Pathway alpha-pinene (B124742) α-Pinene OH_adduct_alpha OH Adduct alpha-pinene->OH_adduct_alpha + OH Peroxy_Radical_alpha Peroxy Radical (RO₂) OH_adduct_alpha->Peroxy_Radical_alpha + O₂ Ring_Opening_alpha Ring-Opening Products (e.g., Pinonaldehyde) Peroxy_Radical_alpha->Ring_Opening_alpha Further Reactions SOA_alpha Secondary Organic Aerosol Ring_Opening_alpha->SOA_alpha Partitioning

Caption: Generalized initial steps of the α-pinene OH-oxidation pathway.

beta_pinene_oxidation cluster_beta β-Pinene Oxidation Pathway beta-pinene (B31000) β-Pinene OH_adduct_beta OH Adduct beta-pinene->OH_adduct_beta + OH Peroxy_Radical_beta Peroxy Radical (RO₂) OH_adduct_beta->Peroxy_Radical_beta + O₂ Ring_Retaining_beta Ring-Retaining Products (e.g., Nopinone) Peroxy_Radical_beta->Ring_Retaining_beta Further Reactions SOA_beta Secondary Organic Aerosol Ring_Retaining_beta->SOA_beta Partitioning

Caption: Generalized initial steps of the β-pinene OH-oxidation pathway.

These simplified diagrams illustrate the initial formation of an OH adduct, followed by the addition of molecular oxygen to form a peroxy radical. Subsequent reactions can lead to a variety of products, with a notable distinction between the ring-opening pathway for α-pinene and the potential for ring-retaining products from β-pinene. These product distributions, with their differing volatilities, are a key factor in the observed differences in SOA yields.

References

A Comparative Guide to Pinene-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries derived from the readily available and inexpensive terpene, pinene, offer a powerful and versatile toolkit for achieving high levels of stereocontrol in a variety of asymmetric transformations. This guide provides an objective comparison of the efficacy of different pinene-derived chiral auxiliaries, supported by experimental data and detailed protocols to aid in the selection of the optimal auxiliary for specific synthetic challenges.

Introduction to Pinene-Derived Chiral Auxiliaries

The rigid bicyclic structure of the pinane (B1207555) skeleton provides a well-defined chiral environment, making it an excellent scaffold for the design of chiral auxiliaries. Both enantiomers of α-pinene and β-pinene are commercially available, allowing access to both enantiomers of the final product. These auxiliaries have demonstrated high efficacy in a range of reactions, including nucleophilic additions, reductions, cycloadditions, and alkylations. The primary mechanism of stereocontrol exerted by these auxiliaries is through steric hindrance, where the bulky pinane framework effectively blocks one face of the reactive center, directing the approach of the incoming reagent to the opposite, less hindered face.

Comparison of Performance Data

The efficacy of a chiral auxiliary is typically evaluated by the diastereoselectivity (diastereomeric excess, de) or enantioselectivity (enantiomeric excess, ee) and the chemical yield of the desired stereoisomer. The following tables summarize the performance of several key pinene-derived chiral auxiliaries in various asymmetric reactions.

Table 1: Asymmetric Addition of Organometallic Reagents to Aldehydes
Chiral AuxiliaryAldehydeOrganometallic ReagentSolventYield (%)ee (%)Reference
Pinene-based Amino Alcohol (Ligand 126)3-MethoxybenzaldehydeDiethylzinc (B1219324)Hexane (B92381)9692[1][2]
Pinene-based Amino Alcohol (Ligand 127)3-MethoxybenzaldehydeDiethylzincHexane8591[1][2]
(1R)-(-)-Myrtenal-derived S,O-AcetalBenzaldehydePhenylmagnesium BromideToluene>95>99 (dr)[3][4]
(1R)-(-)-Myrtenal-derived S,O-AcetalBenzaldehydePhenyllithiumToluene>957:3 (dr)[3][4]
Table 2: Asymmetric Reduction of Prochiral Ketones
Chiral ReagentKetoneReducing AgentYield (%)ee (%)Reference
Alpine Borane (from α-pinene)AcetophenoneAlpine Borane-High[5]
Diisopinocampheylchloroborane (Ipc₂BCl)VariousIpc₂BCl-High[2]
Table 3: Asymmetric Diels-Alder Reaction
Chiral AuxiliaryDieneDienophileYield (%)de (%)Reference
Pinene-derived VinylboraneCyclopentadieneAlkylhalovinylboraneHighHigh[3]

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes using a Pinene-Based Amino Alcohol Ligand
  • Ligand-Zinc Complex Formation: In a flame-dried, nitrogen-purged flask, a solution of the pinene-based amino alcohol ligand (5 mol%) in anhydrous hexane is prepared. To this solution, a solution of diethylzinc (1.0 M in hexane, 2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous hexane is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chiral secondary alcohol.

Visualization of Stereocontrol and Workflows

The stereochemical outcome of reactions employing pinene-derived chiral auxiliaries is dictated by the steric bulk of the pinane framework. This can be visualized as a "chiral shield" that directs the incoming reagent.

Stereocontrol_Mechanism cluster_0 Mechanism of Stereoselective Addition Substrate Substrate-Auxiliary Adduct Transition_State Transition State Substrate->Transition_State Coordination Product Major Diastereomer Transition_State->Product Pinene_Auxiliary Pinene Auxiliary (Steric Shield) Pinene_Auxiliary->Transition_State Steric Hindrance Nucleophile Nucleophile Nucleophile->Transition_State Attack from less hindered face

Caption: Steric hindrance from the pinene auxiliary directs nucleophilic attack.

The general workflow for employing a chiral auxiliary in asymmetric synthesis involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

Experimental_Workflow cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis start Achiral Substrate step1 Attach Chiral Auxiliary start->step1 intermediate Chiral Substrate-Auxiliary Adduct step1->intermediate step2 Diastereoselective Reaction intermediate->step2 diastereomers Diastereomeric Mixture step2->diastereomers step3 Separate Diastereomers (if necessary) diastereomers->step3 pure_diastereomer Single Diastereomer step3->pure_diastereomer step4 Cleave Chiral Auxiliary pure_diastereomer->step4 product Enantiomerically Enriched Product step4->product auxiliary_recovery Recovered Chiral Auxiliary step4->auxiliary_recovery

Caption: A typical experimental workflow using a chiral auxiliary.

Conclusion

Chiral auxiliaries derived from pinene represent a robust and cost-effective solution for the synthesis of enantiomerically enriched compounds. Their rigid framework provides excellent stereocontrol, primarily through steric hindrance, leading to high diastereoselectivities and enantioselectivities in a variety of asymmetric reactions. The choice of the specific auxiliary and reaction conditions can be tailored to achieve the desired stereochemical outcome for a particular synthetic target. This guide provides a starting point for researchers to evaluate and implement these powerful tools in their synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for Pinene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of pinene isomers, such as α-pinene and β-pinene, and their enantiomers are critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the primary analytical methods used for pinene isomer analysis, supported by available experimental data and detailed methodologies.

At a Glance: Key Techniques for Pinene Isomer Analysis

The most prominent analytical techniques for the separation and quantification of pinene isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of pinenes, GC is often the method of choice. For the separation of enantiomers, specialized chiral stationary phases are necessary in both GC and HPLC.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification. For definitive identification, GC is often coupled with a Mass Spectrometer (MS).[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for terpene analysis. While less common for volatile compounds like pinenes compared to GC, HPLC can be advantageous, especially when analyzing complex mixtures containing both volatile and non-volatile compounds.[2]

Chiral Chromatography , a specialized branch of both GC and HPLC, is essential for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[3]

Quantitative Performance Comparison

The following table summarizes the validation parameters for different analytical techniques used in the analysis of pinene isomers. It is important to note that the data presented here is compiled from various studies, and a direct head-to-head cross-validation study under identical conditions is limited.

ParameterGC-MSGC-FIDChiral GCHPLC
Analyte(s) α-pinene, β-pineneβ-pineneα-pineneα-pinene, β-pinene
Linearity (r²) >0.994[1]0.9993-1.0000[4]Not specifiedNot specified
Limit of Detection (LoD) Not specified0.02-0.9 mg/L[4]Not specifiedNot specified
Limit of Quantification (LoQ) Not specified0.08-3.0 mg/L[4]Not specifiedNot specified
Accuracy (% Recovery) 91.6 - 105.7%[1]Not specifiedNot specifiedNot specified
Precision (%RSD) 0.28 - 11.18%[1]0.6 - 0.9%[4]Not specifiedNot specified
Resolution (Rs) Baseline separationBaseline separation3.14 (on Rt-βDEXsm)[5]Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the analysis of pinene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]
  • Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Injection : 1 µL, split mode (split ratio 1:10).

  • Injector Temperature : 300°C.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 10°C/min to 116°C.

    • Ramp 2: 15°C/min to 143°C.

    • Ramp 3: 30°C/min to 220°C.

    • Ramp 4: 60°C/min to 290°C, hold for 8 min.

  • MS Transfer Line Temperature : 300°C.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 100°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification.

Chiral Gas Chromatography (Chiral GC) Protocol[6]
  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) (e.g., Agilent 7890A).

  • Column : HP-Chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at 1 mL/min.

  • Injection : 0.1 µL, split mode (1:100).

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp 1: 1°C/min to 130°C.

    • Ramp 2: 2°C/min to 200°C, hold for 3 min.

  • Detector Temperature : 300°C.

High-Performance Liquid Chromatography (HPLC) Protocol[2]
  • Instrumentation : HPLC system with a suitable detector (e.g., ECD).

  • Column : Hypersil BDS C8 (250 x 4.6 mm, 0.45 µm).

  • Mobile Phase : A suitable mixture of organic solvents (e.g., acetonitrile) and water. The exact composition needs to be optimized for the specific pinene isomers.

  • Flow Rate : Typically 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : Electrochemical Detector (ECD) or UV detector, depending on the analyte's properties.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the logical workflow for cross-validation and a general experimental workflow for pinene analysis.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Validation & Analysis cluster_evaluation Data Evaluation & Comparison DefineObjectives Define Objectives & Acceptance Criteria SelectTechniques Select Analytical Techniques (GC-MS, Chiral GC, HPLC) DefineObjectives->SelectTechniques PrepareSamples Prepare Standard & Sample Solutions SelectTechniques->PrepareSamples GCMS_Analysis GC-MS Analysis PrepareSamples->GCMS_Analysis ChiralGC_Analysis Chiral GC Analysis PrepareSamples->ChiralGC_Analysis HPLC_Analysis HPLC Analysis PrepareSamples->HPLC_Analysis AssessPerformance Assess Performance Parameters (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Analysis->AssessPerformance ChiralGC_Analysis->AssessPerformance HPLC_Analysis->AssessPerformance CompareResults Compare Results Across Techniques AssessPerformance->CompareResults Conclusion Draw Conclusions & Select Optimal Method CompareResults->Conclusion

A logical workflow for the cross-validation of analytical techniques.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction of Pinenes SampleCollection->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS, FID, etc.) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

A general experimental workflow for pinene isomer analysis.

Conclusion

The cross-validation of analytical techniques is essential for ensuring the quality and reliability of data in the analysis of pinene isomers. Gas Chromatography, particularly when coupled with Mass Spectrometry, stands out as a robust and widely validated method for the identification and quantification of α- and β-pinene. For the critical task of separating and quantifying pinene enantiomers, Chiral Gas Chromatography is the technique of choice, offering excellent resolution.

While HPLC presents a viable alternative, especially in the context of analyzing broader terpene profiles alongside other non-volatile compounds, more specific method development and validation for pinene isomers are required to match the performance of GC-based methods. The selection of the most appropriate technique will ultimately depend on the specific analytical challenge, including the required sensitivity, selectivity, and the need for enantiomeric separation. Researchers and drug development professionals are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their application.

References

Safety Operating Guide

Proper Disposal of (+)-2-Pinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of (+)-2-Pinene is essential for maintaining a secure laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the chemical's flammable nature and aquatic toxicity. This document provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, also known as (+)-α-Pinene.

Immediate Safety and Handling Considerations

This compound is a flammable liquid and vapor that can cause skin and eye irritation and may lead to an allergic skin reaction.[1] It is crucial to handle this substance in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3][4] Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn at all times during handling and disposal.[2][5]

In the event of a spill, all ignition sources should be eliminated immediately.[3] The spill should be contained and absorbed with a non-combustible inert material, such as sand, earth, or vermiculite.[6] The collected material must then be placed in a designated, sealed container for disposal as hazardous waste.[2][7] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[2][3][5]

Disposal Procedures

The primary principle for the disposal of this compound is that it must be treated as hazardous waste and managed in accordance with all applicable local, state, and federal regulations.[5][7] Under no circumstances should it be mixed with other waste or disposed of down the drain.[5][8]

Key Disposal Steps:

  • Waste Identification: Clearly label containers of this compound waste with its identity and associated hazards.

  • Container Management: Keep waste this compound in its original container or a compatible, properly sealed container to prevent leakage or evaporation.[9][5] Do not reuse empty containers as they may retain hazardous residues.[4][10]

  • Engage a Licensed Disposal Company: The recommended method of disposal is to contact a licensed professional waste disposal service.[9][6] They are equipped to handle and treat flammable and environmentally hazardous chemicals.

  • Incineration: An approved disposal method is to burn the surplus material in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility.

  • Landfill: After proper treatment and containment, disposal may occur at an approved waste disposal facility or authorized landfill.[11][12]

Quantitative Data Summary

While specific quantitative limits for disposal can vary based on jurisdiction, the following table summarizes key safety and classification data for this compound.

ParameterValueSource
UN NumberUN 2368[5]
Hazard Class3 (Flammable Liquid)[5]
Packing GroupIII[5]
Environmental HazardMarine Pollutant, Very toxic to aquatic life[2][3][5]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol outlines the immediate steps for managing a small laboratory spill of this compound.

  • Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Eliminate all sources of ignition. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: If safe to do so, prevent the spill from spreading by using a spill containment kit with non-combustible absorbent materials.

  • Absorption: Cover the spill with an inert absorbent material such as sand, dry clay, or vermiculite.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material and place it into a clearly labeled, sealable container for hazardous waste.[2][6][13]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the sealed container of contaminated absorbent material as hazardous waste through a licensed disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound for Disposal is_surplus Is it surplus or non-recyclable? start->is_surplus is_spill Is it a spill? is_surplus->is_spill No package Package in original or compatible, sealed container is_surplus->package Yes contain_spill Contain spill with inert, non-combustible absorbent is_spill->contain_spill Yes label Label as Hazardous Waste: 'this compound, Flammable Liquid, Environmentally Hazardous' package->label contact_vendor Contact Licensed Waste Disposal Company label->contact_vendor incinerate Arrange for incineration at approved facility contact_vendor->incinerate end End: Compliant Disposal incinerate->end collect_waste Collect absorbed material using non-sparking tools contain_spill->collect_waste collect_waste->package

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.